molecular formula C4H6N4O2 B052526 Ethyl Tetrazole-5-Carboxylate CAS No. 55408-10-1

Ethyl Tetrazole-5-Carboxylate

Katalognummer: B052526
CAS-Nummer: 55408-10-1
Molekulargewicht: 142.12 g/mol
InChI-Schlüssel: JBEHAOGLPHSQSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl Tetrazole-5-Carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C4H6N4O2 and its molecular weight is 142.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 2H-tetrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-2-10-4(9)3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEHAOGLPHSQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427236
Record name Ethyl Tetrazole-5-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55408-10-1
Record name Ethyl Tetrazole-5-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eethyl 1H-tetrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Tetrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 55408-10-1

This technical guide provides a comprehensive overview of Ethyl Tetrazole-5-Carboxylate, a key heterocyclic building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug discovery and development, offering detailed information on its properties, synthesis, and applications.

Core Properties and Data

This compound, also known as Ethyl 1H-tetrazole-5-carboxylate, is a white to off-white crystalline solid.[1] Its chemical structure features a tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, which imparts unique chemical and biological properties. This moiety is a well-established bioisostere for the carboxylic acid group, offering advantages in drug design such as improved metabolic stability and bioavailability.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 55408-10-1[2]
Molecular Formula C₄H₆N₄O₂[2]
Molecular Weight 142.12 g/mol [2]
Appearance White to Almost white powder to crystal[1]
Melting Point 88-93 °C[3]
Boiling Point (Predicted) 285.8 °C at 760 mmHg[3]
Density (Predicted) 1.4 ± 0.1 g/cm³[3]
Flash Point (Predicted) 126.6 ± 22.6 °C[3]
Solubility Soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.
pKa (Predicted) 2.66 ± 0.25
Safety and Handling

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[4] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the [3+2] cycloaddition reaction of an azide source with an ethyl cyanoformate derivative. A detailed experimental protocol for a closely related synthesis of its sodium salt is provided in U.S. Patent 5,525,733.

Synthesis of Anhydrous Sodium Salt of Ethyl-5-tetrazole carboxylate

This protocol is adapted from the procedure described in U.S. Patent 5,525,733.

Materials:

  • 2,6-Lutidine

  • Trifluoroacetic acid

  • Sodium azide (powdered)

  • Ethyl cyanoformate

  • Ethyl acetate

Procedure:

  • Under a nitrogen atmosphere, stir 115 ml of 2,6-lutidine and cool in an ice bath to maintain a temperature of +5° to +10° C.

  • Cautiously add 20.5 ml of trifluoroacetic acid over 15 minutes, ensuring the temperature remains within the specified range.

  • Add 17.8 g of powdered sodium azide to the mixture.

  • Follow with the addition of 24.8 g of ethyl cyanoformate.

  • Slowly heat the reaction mixture to approximately 80° C.

  • Stir the mixture at 75° to 80° C for 5.5 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the resulting white crystals.

  • Wash the crystals with three 50 ml portions of ethyl acetate.

  • Dry the product in vacuo to a constant weight.

This procedure yields the anhydrous sodium salt of ethyl-5-tetrazole carboxylate. The free ester can be obtained by subsequent acidification and extraction.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably angiotensin II receptor antagonists, a class of drugs used to treat hypertension. The tetrazole moiety acts as a bioisosteric replacement for a carboxylic acid group, which can lead to improved pharmacological properties.

Role as a Carboxylic Acid Bioisostere

In drug design, the replacement of a carboxylic acid with a 5-substituted tetrazole can:

  • Enhance metabolic stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid group.

  • Improve lipophilicity: This can lead to better membrane permeability and oral bioavailability.

  • Maintain acidic properties: The pKa of the tetrazole proton is similar to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.

Synthesis of Valsartan Intermediate

This compound is a precursor for the synthesis of the biphenyl-tetrazole core of valsartan, a widely used antihypertensive drug. The following workflow illustrates its use in a multi-step synthesis.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Ethyl Cyanoformate Ethyl Cyanoformate Cycloaddition Cycloaddition Ethyl Cyanoformate->Cycloaddition Sodium Azide Sodium Azide Sodium Azide->Cycloaddition Ammonium Chloride Ammonium Chloride Ammonium Chloride->Cycloaddition Catalyst This compound This compound Cycloaddition->this compound Yields Medicinal_Chemistry_Workflow cluster_starting_material Key Building Block cluster_synthesis_steps Multi-step Synthesis cluster_intermediate Key Intermediate cluster_final_product Active Pharmaceutical Ingredient A This compound B Protection of Tetrazole Ring A->B Step 1 C Modification of Ester Group B->C Step 2 D Coupling with Biphenyl Moiety C->D Step 3 E Valsartan Precursor D->E Forms F Valsartan E->F Final Steps

References

An In-depth Technical Guide to Ethyl 1H-tetrazole-5-carboxylate: Structure, Nomenclature, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1H-tetrazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and its application as a crucial intermediate in the development of novel therapeutic agents, particularly in the field of oncology.

Core Concepts: Structure and Nomenclature

Ethyl 1H-tetrazole-5-carboxylate is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom, with an ethyl carboxylate substituent at the 5-position. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1][2][3]

Molecular Structure:

Caption: 2D structure of Ethyl 1H-tetrazole-5-carboxylate.

Nomenclature:

TypeName
IUPAC Name ethyl 1H-tetrazole-5-carboxylate[4][5]
Synonyms 1H-Tetrazole-5-carboxylic acid ethyl ester, Ethyl 1H-1,2,3,4-tetrazole-5-carboxylate, 5-Ethoxycarbonyl-1H-tetrazole[4][6]
CAS Number 55408-10-1[4][5]

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of Ethyl 1H-tetrazole-5-carboxylate is provided below. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₄H₆N₄O₂[4][5]
Molecular Weight 142.12 g/mol [4]
Appearance White to off-white crystalline powder[6]
Melting Point 88-93 °C[7]
Boiling Point (Predicted) 285.8 ± 23.0 °C[7]
Density (Predicted) 1.395 ± 0.06 g/cm³[7]
Solubility Slightly soluble in Chloroform and DMSO[4]

Table 2: Spectral Data

TechniqueDataReference(s)
FT-IR (KBr, cm⁻¹) of Sodium Salt 1735, 1728, 1718 (ester carbonyl), 1239, 1220, 1174, 1158, 1059, 1041, 1028[8]
¹H NMR (CDCl₃, δ, ppm) Predicted: ~1.4 (t, 3H, CH₃), ~4.5 (q, 2H, CH₂), ~10.0 (s, 1H, NH)-
¹³C NMR (CDCl₃, δ, ppm) Predicted: ~14 (CH₃), ~63 (CH₂), ~158 (C=O), ~145 (C-tetrazole)-
Mass Spectrometry (EI-MS) Fragmentation likely involves loss of N₂ and HN₃ from the tetrazole ring.-

Synthesis of Ethyl 1H-tetrazole-5-carboxylate

The most common and efficient method for the synthesis of Ethyl 1H-tetrazole-5-carboxylate is the [3+2] cycloaddition reaction between ethyl cyanoformate and an azide source, typically sodium azide. This reaction can be catalyzed by various Lewis and Brønsted acids.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Ethyl Cyanoformate Ethyl Cyanoformate Cycloaddition Cycloaddition Ethyl Cyanoformate->Cycloaddition Sodium Azide Sodium Azide Sodium Azide->Cycloaddition Catalyst (e.g., ZnCl2) Catalyst (e.g., ZnCl2) Catalyst (e.g., ZnCl2)->Cycloaddition Solvent (e.g., MEK) Solvent (e.g., MEK) Solvent (e.g., MEK)->Cycloaddition Temperature (60-70 °C) Temperature (60-70 °C) Temperature (60-70 °C)->Cycloaddition Intermediate Intermediate Cycloaddition->Intermediate Work-up Work-up Intermediate->Work-up Acidification (HCl) Purification Purification Work-up->Purification Recrystallization Ethyl 1H-tetrazole-5-carboxylate Ethyl 1H-tetrazole-5-carboxylate Purification->Ethyl 1H-tetrazole-5-carboxylate

Caption: General workflow for the synthesis of Ethyl 1H-tetrazole-5-carboxylate.

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol is adapted from a patented procedure for the synthesis of 5-ethoxycarbonyl-1H-tetrazole.[9]

Materials:

  • Zinc chloride (ZnCl₂)

  • Sodium azide (NaN₃)

  • Methyl ethyl ketone (MEK)

  • Ethyl cyanoformate

  • Dilute Hydrochloric acid (HCl)

  • tert-Butyl methyl ether

  • Magnesium sulfate (MgSO₄)

  • Benzene

Procedure:

  • A 200-mL glass reactor equipped with a thermometer, a dropping funnel, and a reflux condenser is charged with zinc chloride (14.4 g, 105.6 mmol), sodium azide (13.7 g, 211.2 mmol), and 70 mL of methyl ethyl ketone.

  • The mixture is stirred on a water bath.

  • Ethyl cyanoformate (10.15 g, 102.5 mmol) is added dropwise to the resulting mixture through the dropping funnel over approximately 30 minutes.

  • The temperature is then raised, and the reaction is carried out at an internal temperature of 60-70°C for 1 hour.

  • After the reaction is complete, the mixture is cooled, and excess dilute HCl is added, followed by stirring for about 1 hour.

  • Methyl ethyl ketone is removed under vacuum.

  • The residual aqueous layer is subjected to continuous extraction with tert-butyl methyl ether.

  • The organic layer is dried with MgSO₄, and the solvent is distilled off to yield the crude white crystalline product.

  • The crude product is recrystallized from benzene to afford highly pure Ethyl 1H-tetrazole-5-carboxylate.

Applications in Drug Development

Ethyl 1H-tetrazole-5-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary role stems from the ability to introduce the tetrazole moiety, a bioisostere for carboxylic acids, into a drug scaffold.

Intermediate in the Synthesis of Anticancer Agents

A notable application of Ethyl 1H-tetrazole-5-carboxylate is in the synthesis of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles. These compounds have been investigated as novel microtubule destabilizing agents with potential anticancer activity.[10][11]

Synthetic Scheme:

The synthesis involves the reaction of an appropriate ethyl 1-aryl-1H-tetrazole-5-carboxylate with a corresponding arylpiperazine in the presence of trimethylaluminium.[10]

Signaling Pathway: Microtubule Destabilization in Cancer Therapy

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a critical role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[8][12][13] In cancer cells, the highly dynamic nature of microtubules is essential for the formation of the mitotic spindle, which is necessary for chromosome segregation during mitosis.[8][12]

Microtubule-destabilizing agents interfere with the polymerization of tubulin, leading to a disruption of microtubule dynamics. This disruption can trigger a series of downstream events, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1][14][15]

G cluster_drug Microtubule Destabilizing Agent cluster_cell Cancer Cell Tetrazole Derivative Tetrazole Derivative Tubulin Dimers Tubulin Dimers Tetrazole Derivative->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts Cell Cycle Progression (G2/M) Cell Cycle Progression (G2/M) Mitotic Spindle Formation->Cell Cycle Progression (G2/M) Arrests Apoptosis Apoptosis Cell Cycle Progression (G2/M)->Apoptosis Induces

Caption: Signaling pathway of microtubule destabilizing agents in cancer cells.

The mechanism of action of microtubule-destabilizing agents makes them effective anticancer drugs, as they preferentially target rapidly dividing cancer cells.[12] The tetrazole-containing compounds synthesized from Ethyl 1H-tetrazole-5-carboxylate represent a promising class of molecules that exploit this therapeutic strategy.[10][11]

Conclusion

Ethyl 1H-tetrazole-5-carboxylate is a fundamentally important building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis and the valuable properties of the tetrazole moiety make it a versatile precursor for the development of novel therapeutics. The application of this compound in the synthesis of microtubule-destabilizing agents highlights its potential in the ongoing search for more effective cancer treatments. This guide provides the essential technical information required for the effective utilization of Ethyl 1H-tetrazole-5-carboxylate in a research and development setting.

References

An In-depth Technical Guide to the Synthesis of Ethyl Tetrazole-5-Carboxylate from Ethyl Cyanoformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl tetrazole-5-carboxylate from ethyl cyanoformate, a critical reaction in the development of pharmaceuticals and other specialized chemical compounds. This document details the underlying chemical principles, various experimental protocols, and the necessary safety precautions.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis from ethyl cyanoformate is a common and efficient method, typically proceeding through a [3+2] cycloaddition reaction. This guide will explore both catalyzed and uncatalyzed versions of this transformation, offering a comparative analysis of different synthetic strategies.

Reaction Mechanism and Experimental Workflow

The fundamental reaction for the synthesis of this compound from ethyl cyanoformate is the [3+2] cycloaddition of an azide source, typically sodium azide, to the nitrile functionality of ethyl cyanoformate. This reaction can be conducted with or without a catalyst.

General Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product cluster_catalyst Catalyst (Optional) ECF Ethyl Cyanoformate ETC This compound ECF->ETC + NaN3 NaN3 Sodium Azide (NaN3) Catalyst Amine Salt, Metal Salt, or Acid Catalyst->ETC Catalyst

Caption: General reaction for the synthesis of this compound.

Experimental Workflow

The general workflow for this synthesis involves the careful mixing of reactants, followed by a heating and workup procedure. The use of a catalyst can influence the reaction time and temperature.

Experimental_Workflow start Start reactants Combine Ethyl Cyanoformate, Sodium Azide, and Solvent start->reactants catalyst Add Catalyst (if applicable) reactants->catalyst heating Heat Reaction Mixture (Monitor Progress) catalyst->heating workup Reaction Workup: - Cool to Room Temperature - Filter Precipitate - Wash with Solvent heating->workup purification Purification (e.g., Recrystallization) workup->purification product Obtain Pure This compound purification->product

Caption: A generalized experimental workflow for the synthesis.

Data Presentation: A Comparative Overview of Synthetic Protocols

The following table summarizes various reported methods for the synthesis of tetrazoles from nitriles, with specific details for the synthesis of this compound where available. This allows for a direct comparison of reaction conditions and outcomes.

Catalyst/PromoterReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Amine Salt/Acid Ethyl cyanoformate, Sodium azide, 2,6-Lutidine, Trifluoroacetic acid2,6-Lutidine75-805.583.8 (as sodium salt)US Patent 5,525,733
Ammonium Chloride Ethyl cyanoformate, Sodium azide, Ammonium chlorideN/AN/AN/AN/APrepChem.com[1]
Zinc Bromide Various nitriles, Sodium azideWater100+12-4880-98J. Org. Chem., 2001, 66 (23), pp 7945–7950
Copper(II) Sulfate Various nitriles, Sodium azideDMF1202-1285-95Synlett, 2010, 391-394

Detailed Experimental Protocols

The following are detailed experimental protocols based on literature procedures. Extreme caution should be exercised when working with sodium azide and the potential for hydrazoic acid formation. All procedures should be carried out in a well-ventilated fume hood.

Protocol 1: Synthesis of the Anhydrous Sodium Salt of Ethyl-5-tetrazole Carboxylate (from US Patent 5,525,733)

Reagents and Equipment:

  • Ethyl cyanoformate (24.8 g)

  • Sodium azide (17.8 g)

  • 2,6-Lutidine (115 ml)

  • Trifluoroacetic acid (20.5 ml)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Ice bath

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Under a nitrogen atmosphere, 115 ml of 2,6-lutidine is placed in a round-bottom flask and cooled in an ice bath.

  • Trifluoroacetic acid (20.5 ml) is added cautiously over 15 minutes, maintaining the temperature between +5°C and +10°C.

  • Powdered sodium azide (17.8 g) is added to the mixture.

  • Ethyl cyanoformate (24.8 g) is then added.

  • The reaction mixture is slowly heated to approximately 80°C and stirred at 75-80°C for 5.5 hours.

  • The mixture is allowed to cool to room temperature.

  • The resulting white crystals are collected by filtration.

  • The crystals are washed with ethyl acetate (3 x 50 ml) and dried under vacuum to a constant weight.

Expected Yield: 34.37 g (83.8%) of the anhydrous sodium salt of ethyl-5-tetrazole carboxylate.

Protocol 2: General Procedure for Zinc-Catalyzed Synthesis of 5-Substituted-1H-tetrazoles in Water (Adapted from J. Org. Chem., 2001, 66 (23), pp 7945–7950)

Reagents and Equipment:

  • Ethyl cyanoformate

  • Sodium azide (2-3 equivalents)

  • Zinc bromide (1-2 equivalents)

  • Water

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the nitrile (1 equivalent), sodium azide (2-3 equivalents), and zinc bromide (1-2 equivalents).

  • Add water to the flask.

  • The reaction mixture is heated to reflux and stirred for 12-48 hours. The progress of the reaction should be monitored by TLC or GC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The pH of the solution is adjusted to ~1 with concentrated HCl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.

Safety Precautions

Sodium Azide (NaN₃):

  • Toxicity: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It is a potent vasodilator and metabolic inhibitor.

  • Explosive Hazard: Sodium azide can form highly explosive heavy metal azides when in contact with metals such as lead, copper, mercury, silver, and gold. Avoid using metal spatulas or equipment with these metals. It can also form the highly toxic and explosive hydrazoic acid (HN₃) upon contact with acids.

  • Handling: Always handle sodium azide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Hydrazoic Acid (HN₃):

  • Formation: Hydrazoic acid is a colorless, volatile, and extremely explosive liquid that can be formed when sodium azide comes into contact with acids.

  • Toxicity: It is a highly toxic gas that can cause severe respiratory irritation.

  • Prevention: To prevent the formation of hydrazoic acid, reactions involving sodium azide should be carried out under neutral or slightly basic conditions. Acidification for workup should be done with extreme caution, in a fume hood, and preferably at low temperatures.

Disposal:

  • Azide-containing waste must be quenched before disposal. A common method is the addition of a solution of sodium nitrite followed by dilute sulfuric acid to decompose the azide into nitrogen gas. This procedure should only be carried out by trained personnel.

Conclusion

The synthesis of this compound from ethyl cyanoformate is a well-established and versatile reaction. The choice of reaction conditions, particularly the use of a catalyst, can significantly impact the efficiency and safety of the procedure. The protocols outlined in this guide, along with the critical safety information, provide a solid foundation for researchers and professionals working in the field of drug development and chemical synthesis. Careful planning, adherence to safety protocols, and a thorough understanding of the reaction mechanism are paramount for the successful and safe execution of this synthesis.

References

Physical properties of Ethyl Tetrazole-5-Carboxylate (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Ethyl Tetrazole-5-Carboxylate

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is fundamental. This compound (CAS No: 55408-10-1), a heterocyclic compound, serves as a crucial intermediate in the synthesis of various pharmaceutical and functional materials.[1] Its physical characteristics, such as melting point and solubility, are critical parameters that influence reaction conditions, purification strategies, formulation, and bioavailability. This guide provides a detailed overview of these key physical properties, supported by standardized experimental protocols.

Physical Properties Summary

The appearance of this compound is consistently reported as a white to off-white crystalline solid or powder.[1][2][3] Quantitative physical data are summarized below.

Table 1: Quantitative Physical Properties
PropertyValueSource(s)
Melting Point 88-93 °C[2][4][5][6]
93-97 °C[3]
~82-84 °C[1][7]
Molecular Formula C₄H₆N₄O₂[2][4]
Molecular Weight 142.12 g/mol [2][4]
Density ~1.4 g/cm³[4][5]
Table 2: Solubility Profile (Qualitative)
SolventSolubilitySource(s)
Alcohols Soluble[1][7]
Ethers Soluble[1][7]
Chlorinated Hydrocarbons Soluble[1][7]
Chloroform Slightly Soluble[6]
DMSO Slightly Soluble[6]

Experimental Protocols

Accurate determination of physical properties is essential for quality control and reproducibility in research and development.

Protocol 1: Melting Point Determination

The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range.[8][9] The capillary method is a standard technique for its determination.

Objective: To determine the melting temperature range of a solid sample.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., DigiMelt or oil bath with thermometer)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the dry this compound sample on a clean, dry surface. If the crystals are not fine, gently grind them to a fine powder using a mortar and pestle.

  • Capillary Tube Packing: Invert a capillary tube and tap the open end into the powdered sample until a small amount of powder enters the tube. Tap the sealed end of the tube on a hard surface to compact the powder at the bottom.[10] Repeat until the sample fills the tube to a height of 1-2 mm.

  • Apparatus Setup:

    • Digital Apparatus: Place the packed capillary tube into the designated slot in the melting point apparatus.

    • Oil Bath: Securely attach the capillary tube to a thermometer using a small rubber band or thread, ensuring the sample is aligned with the thermometer bulb.[10] Immerse the assembly in a suitable heat-transfer oil (e.g., mineral oil) in a beaker.

  • Determination:

    • Begin heating the apparatus. A rapid heating rate (5-10 °C/min) can be used for an initial approximate determination.

    • For an accurate measurement, repeat the process with a new sample. Heat rapidly to about 15-20 °C below the approximate melting point found.

    • Then, decrease the heating rate to a slow ramp of 1-2 °C per minute to ensure thermal equilibrium.[8]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).[9] A pure compound should exhibit a sharp melting range of 1-2 °C.[9]

Protocol 2: Qualitative Solubility Assessment

This protocol provides a systematic approach to determine the solubility of a compound in various solvents.

Objective: To qualitatively assess the solubility of this compound in selected solvents.

Materials:

  • This compound sample

  • A selection of solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, DMSO)

  • Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Water bath sonicator

  • Calibrated pipettes and analytical balance

Procedure:

  • Initial Screening (Tier 1):

    • Weigh approximately 10 mg of this compound into a series of labeled vials.

    • Add 0.5 mL of a chosen solvent to the first vial, corresponding to a concentration of 20 mg/mL.[11]

    • Cap the vial and vortex for 1-2 minutes at room temperature.[11]

  • Enhanced Dissolution:

    • If the compound is not fully dissolved, sonicate the vial in a water bath for up to 5 minutes.[11]

    • If solids persist, gently warm the solution in a 37 °C water bath for up to 30-60 minutes.[11]

  • Observation and Classification:

    • Visually inspect the vial against a dark background to check for any undissolved particles. If the solution is clear, the substance is considered "soluble" at that concentration.

    • If particles remain, the substance is "partially soluble" or "insoluble." To confirm, centrifuge the vial; the presence of a pellet indicates incomplete solubility.

  • Tiered Dilution (if necessary):

    • If the compound was insoluble at 20 mg/mL, a new sample can be tested at a lower concentration (e.g., 2 mg/mL) to further refine the solubility profile.[11]

  • Reporting: Record the results for each solvent, classifying the solubility as "Soluble," "Slightly Soluble," or "Insoluble" at the tested concentration.

Workflow Visualization

The following diagram illustrates the logical workflow for the physical characterization of a synthesized chemical compound such as this compound.

G cluster_0 Synthesis & Purification cluster_1 Physical Property Determination A Compound Synthesis B Crude Product A->B C Purification (e.g., Recrystallization, Chromatography) B->C D Purified Compound (≥98%) C->D E Melting Point Determination D->E H Solubility Assessment D->H F Capillary Method E->F G Record T₁ (Onset) to T₂ (Clear) F->G K Data Analysis & Reporting G->K I Solvent Screening (Aqueous & Organic) H->I J Qualitative Observation I->J J->K

Caption: Workflow for Physical Property Characterization of a Compound.

References

Spectroscopic and Synthetic Guide to Ethyl 1-methyl-1H-tetrazole-5-carboxylate and Ethyl 2-methyl-2H-tetrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodologies for the isomeric compounds Ethyl 1-methyl-1H-tetrazole-5-carboxylate and Ethyl 2-methyl-2H-tetrazole-5-carboxylate. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide combines established synthetic protocols with predicted spectroscopic data based on the analysis of related tetrazole structures. This information is intended to serve as a valuable resource for the synthesis, identification, and characterization of these compounds in a research and development setting.

Introduction

Tetrazole derivatives are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can enhance the metabolic stability and pharmacokinetic profile of drug candidates. The N-methylation of ethyl tetrazole-5-carboxylate yields two positional isomers: Ethyl 1-methyl-1H-tetrazole-5-carboxylate and Ethyl 2-methyl-2H-tetrazole-5-carboxylate. The distinct electronic and steric environments of these isomers result in unique spectroscopic signatures, which are crucial for their unambiguous identification.

Synthesis of this compound and its N-Methylated Derivatives

The synthesis of the target methylated isomers first requires the preparation of the parent this compound. This is typically achieved through a [3+2] cycloaddition reaction between ethyl cyanoformate and an azide source. Subsequent methylation affords a mixture of the N1 and N2 isomers.

Experimental Protocol: Synthesis of this compound

This procedure is adapted from established methods for the synthesis of 5-substituted-1H-tetrazoles.

Materials:

  • Ethyl cyanoformate

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoformate (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.2 eq) in DMF.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully acidify with 2M HCl to a pH of ~2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Experimental Protocol: N-Methylation of this compound

The methylation of this compound will typically yield a mixture of the N1 and N2 isomers, which can be separated by chromatography.

Materials:

  • This compound

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetone or acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add methyl iodide or dimethyl sulfate (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain a mixture of the isomeric products.

  • Separate the Ethyl 1-methyl-1H-tetrazole-5-carboxylate and Ethyl 2-methyl-2H-tetrazole-5-carboxylate isomers by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Data

Predicted ¹H and ¹³C NMR Spectroscopic Data

The primary difference in the NMR spectra of the two isomers is expected in the chemical shift of the N-methyl group and the tetrazole ring carbon. The N-methyl group in the 2-position is generally more deshielded (appears at a higher ppm) in the ¹H NMR spectrum compared to the N-methyl group in the 1-position.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ethyl 1-methyl-1H-tetrazole-5-carboxylate ~4.50Quartet (q)2H-OCH₂ CH₃
~4.15Singlet (s)3HN-CH₃
~1.45Triplet (t)3H-OCH₂CH₃
Ethyl 2-methyl-2H-tetrazole-5-carboxylate ~4.50Quartet (q)2H-OCH₂ CH₃
~4.40Singlet (s)3HN-CH₃
~1.45Triplet (t)3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)Assignment
Ethyl 1-methyl-1H-tetrazole-5-carboxylate ~158.0C =O
~145.0Tetrazole C 5
~63.0-OCH₂ CH₃
~35.0N-CH₃
~14.0-OCH₂CH₃
Ethyl 2-methyl-2H-tetrazole-5-carboxylate ~158.0C =O
~155.0Tetrazole C 5
~63.0-OCH₂ CH₃
~40.0N-CH₃
~14.0-OCH₂CH₃
Predicted IR Spectroscopic Data

The IR spectra of both isomers are expected to be very similar, with characteristic absorptions for the carbonyl group of the ester and vibrations of the tetrazole ring.

Table 3: Predicted IR Data (neat or KBr pellet)

CompoundWavenumber (cm⁻¹)IntensityAssignment
Both Isomers ~2980-3000MediumC-H stretch (alkyl)
~1730-1750StrongC=O stretch (ester)
~1550-1600MediumN=N stretch (tetrazole ring)
~1250-1300StrongC-O stretch (ester)
~1000-1100MediumTetrazole ring vibrations

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

  • Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • KBr Pellet (for solids): Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry KBr powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder (for neat liquids) or a pure KBr pellet.

  • The instrument software will automatically subtract the background from the sample spectrum.

Logical Relationship of Isomers and Analysis

The following diagram illustrates the synthetic relationship between the starting materials and the two N-methylated isomers, as well as the spectroscopic techniques used for their characterization.

Spectroscopic_Analysis_of_Tetrazole_Isomers cluster_start Starting Materials cluster_intermediate Intermediate cluster_products N-Methylated Isomers cluster_analysis Spectroscopic Analysis Ethyl_Cyanoformate Ethyl Cyanoformate Sodium_Azide Sodium Azide Ethyl_Tetrazole_5_Carboxylate This compound Sodium_Azide->Ethyl_Tetrazole_5_Carboxylate Ethyl_1_methyl Ethyl 1-methyl-1H-tetrazole- 5-carboxylate Ethyl_Tetrazole_5_Carboxylate->Ethyl_1_methyl Methylation Ethyl_2_methyl Ethyl 2-methyl-2H-tetrazole- 5-carboxylate Ethyl_Tetrazole_5_Carboxylate->Ethyl_2_methyl Methylation NMR NMR Spectroscopy (¹H, ¹³C) Ethyl_1_methyl->NMR IR IR Spectroscopy Ethyl_1_methyl->IR Ethyl_2_methyl->NMR Ethyl_2_methyl->IR

The Tetrazole Ring: A Bioisosteric Masterkey in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid with a 5-substituted tetrazole ring is a cornerstone of modern medicinal chemistry. This bioisosteric substitution has proven instrumental in overcoming the inherent pharmacokinetic limitations of carboxylic acids, such as poor metabolic stability and limited cell permeability.[1] While both functional groups exhibit similar acidity and planarity, nuanced differences in their lipophilicity, hydrogen-bonding capacity, and metabolic fate can be leveraged to significantly enhance a drug candidate's therapeutic profile.[1][2] This technical guide provides a comprehensive overview of the bioisosteric properties of the tetrazole ring, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties: A Comparative Analysis

The success of a bioisosteric replacement hinges on the faithful mimicry of the parent functional group's key physicochemical properties. While tetrazoles are often lauded as superior mimics of carboxylic acids, a detailed examination of their properties reveals critical distinctions that can be exploited in rational drug design.

One of the most crucial parameters is the acid dissociation constant (pKa), which dictates the ionization state of a molecule at physiological pH. Both 5-substituted-1H-tetrazoles and carboxylic acids typically possess pKa values in the range of 4.5 to 4.9, ensuring they are predominantly ionized in the body.[1][3] This anionic character is frequently essential for effective target engagement.

Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, presents a more complex picture. Generally, tetrazoles are considered more lipophilic than their carboxylic acid counterparts.[2] However, this increased lipophilicity does not always translate to enhanced membrane permeability. The tetrazole ring's capacity to form strong hydrogen bonds can lead to a higher desolvation penalty, which can counteract the benefits of increased lipophilicity.[1]

The following tables summarize the key physicochemical and pharmacokinetic properties of representative carboxylic acids and their corresponding tetrazole bioisosteres.

Table 1: Comparative Physicochemical Properties of Carboxylic Acid and Tetrazole Analogs

Compound PairFunctional GrouppKalogPReference(s)
Benzoic Acid / 5-Phenyl-1H-tetrazoleCarboxylic Acid4.21.87[4]
Tetrazole4.62.15[4]
Ibuprofen / Ibuprofen-tetrazole analogCarboxylic Acid4.43.97[5]
Tetrazole4.84.21[5]
Telmisartan AnalogCarboxylic Acid6.521.09[4][5]
Tetrazole5.770.72[4][5]

Table 2: Comparative Pharmacokinetic and Receptor Binding Properties of Losartan and its Carboxylic Acid Metabolite (EXP3174)

ParameterLosartan (Tetrazole)EXP3174 (Carboxylic Acid)Reference(s)
Metabolic Stability
Half-life (t½) in humans1.5 - 2 hours6 - 9 hours[6]
Plasma Clearance in humans~600 mL/min~50 mL/min[7][8]
Receptor Binding Affinity (AT1 Receptor)
IC50~20 nM1.1 nM[9]
Ki-0.67 nM (human)[10]
pKi7.17-[11]

The Renin-Angiotensin System: A Case Study

The development of Angiotensin II Receptor Blockers (ARBs) for the treatment of hypertension serves as a classic example of the successful application of the tetrazole-for-carboxylic-acid swap. These drugs target the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. In this pathway, the tetrazole moiety in drugs like Losartan is crucial for high-affinity binding to the AT1 receptor, effectively blocking the actions of Angiotensin II and leading to a reduction in blood pressure.[2]

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Losartan Losartan (ARB with Tetrazole) Losartan->AT1_Receptor Blocks

Simplified signaling pathway of the Renin-Angiotensin System and the action of Losartan.

Experimental Protocols

Accurate determination of physicochemical and metabolic properties is essential for a meaningful comparison of bioisosteres. The following are standardized protocols for key experiments.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if it is not readily soluble in water.[12] The final concentration should be at least 10⁻⁴ M.[13]

  • Calibration: Calibrate the potentiometer using standard aqueous buffers of known pH (e.g., 4, 7, and 10).[14]

  • Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse a calibrated pH electrode.[12] Maintain a constant ionic strength using a 0.15 M potassium chloride solution.[14] Purge the solution with nitrogen to remove dissolved carbon dioxide.[14]

  • Titration: Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (for acidic compounds) or 0.1 M hydrochloric acid (for basic compounds).[12]

  • Data Collection: Record the pH value after each incremental addition of the titrant.[14] Ensure that the signal drift is less than 0.01 pH units per minute before recording each reading.[12]

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the midpoint of the buffer region, which corresponds to the half-equivalence point.[12]

Determination of logP by the Shake-Flask Method

Objective: To determine the n-octanol/water partition coefficient (logP) of a compound.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[15]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[15]

  • Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol and pre-saturated water (or a buffer of a specific pH for logD determination).[15] Add a small aliquot of the compound's stock solution.

  • Equilibration: Shake the vial for a sufficient period to allow for the partitioning of the compound between the two phases to reach equilibrium.[16]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[17]

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[17]

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the metabolic stability of a compound in the presence of human liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[18]

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare a solution of NADPH regenerating system.[18]

    • Thaw pooled human liver microsomes on ice.[18]

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the phosphate buffer, the test compound (at a final concentration of, for example, 1 µM), and human liver microsomes (at a final concentration of, for example, 0.5 mg/mL).[18]

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[18]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.[19]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[18]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated from the half-life.[20]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis TestCompound Test Compound (1 µM final) Incubation Incubate at 37°C TestCompound->Incubation Microsomes Human Liver Microsomes (0.5 mg/mL final) Microsomes->Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation NADPH Add NADPH (Initiate Reaction) Incubation->NADPH Sampling Sample at time points (0, 5, 15, 30, 60 min) NADPH->Sampling Quench Quench with Acetonitrile + IS Sampling->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS DataAnalysis Calculate t½ and CLint LCMS->DataAnalysis

A typical experimental workflow for an in vitro metabolic stability assay.
Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of a test compound for a specific receptor.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer suitable for the receptor of interest.

    • Prepare a solution of a radiolabeled ligand with known affinity for the receptor.

    • Prepare serial dilutions of the unlabeled test compound.

    • Prepare a suspension of cell membranes or purified receptors.

  • Assay Setup: In a 96-well filter plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Add the receptor preparation to each well to initiate the binding reaction. Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response model.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion

The bioisosteric replacement of carboxylic acids with tetrazoles is a powerful and well-established strategy in medicinal chemistry. While these two functional groups share key similarities in acidity, their differences in lipophilicity, hydrogen bonding capacity, and metabolic stability can be leveraged to fine-tune the properties of a drug candidate. A thorough understanding of these nuances, supported by robust experimental data, is crucial for the successful application of this strategy in the development of safer and more effective medicines.[3]

References

Tautomerism in 5-Substituted Tetrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazole derivatives are a cornerstone in medicinal chemistry, frequently employed as bioisosteric replacements for carboxylic acids in drug design. The tautomeric nature of the 5-substituted tetrazole ring, existing as a dynamic equilibrium between 1H- and 2H-tautomers, is a critical determinant of its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the tautomerism in 5-substituted tetrazole derivatives, detailing the structural nuances, the factors governing the tautomeric equilibrium, and the analytical techniques for characterization. Special emphasis is placed on the practical implications for drug discovery and development, supported by experimental protocols and quantitative data.

Introduction

The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms and one carbon atom, is a prevalent scaffold in a multitude of pharmaceuticals.[1] Its ability to mimic the acidic properties and planar structure of a carboxylic acid group, while offering improved metabolic stability and lipophilicity, has cemented its importance in drug design.[2] However, the prototropic tautomerism of the tetrazole ring presents a layer of complexity that must be thoroughly understood to optimize drug-receptor interactions and overall pharmacological profiles.

5-Substituted tetrazoles can exist in two primary tautomeric forms: the 1H-tetrazole and the 2H-tetrazole.[3] The position of the proton on the tetrazole ring significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and steric profile, thereby impacting its interaction with biological targets.[1] The tautomeric equilibrium is a dynamic process influenced by a variety of factors, including the nature of the substituent at the 5-position, the solvent, temperature, and the physical state (solid, liquid, or gas).[2][3]

This guide will delve into the core principles of tautomerism in 5-substituted tetrazoles, providing researchers and drug development professionals with the necessary knowledge to navigate this phenomenon.

The 1H- and 2H-Tautomeric Forms

The two predominant tautomers of 5-substituted tetrazoles are the 1H- and 2H-forms, which are in a constant state of equilibrium.

Tautomers cluster_1H 1H-Tautomer cluster_2H 2H-Tautomer 1H 2H 1H_label 1H_label 2H_label 2H_label 1H_label->2H_label Equilibrium

Caption: Tautomeric equilibrium between 1H- and 2H-tetrazoles.

Generally, the 1H-tautomer is more polar and tends to be the major form in polar solvents and in the solid state.[4] Conversely, the 2H-tautomer is typically more stable in the gas phase and in nonpolar solvents.[4] The interplay of electronic and steric effects of the substituent at the C5 position, along with solvent interactions, dictates the precise ratio of the two tautomers in any given environment.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several interconnected factors. Understanding these factors is crucial for predicting and controlling the tautomeric preference of a tetrazole derivative.

Substituent Effects

The electronic nature of the substituent at the 5-position plays a pivotal role in determining the relative stability of the 1H- and 2H-tautomers.

  • Electron-withdrawing groups (EWGs) , such as -CF3 or -NO2, tend to favor the 2H-tautomer. This is attributed to the stabilization of the more electron-rich 2H-tetrazole ring by the EWG.

  • Electron-donating groups (EDGs) , such as -NH2 or -CH3, generally favor the 1H-tautomer.

Solvent Effects

The polarity of the solvent has a profound impact on the tautomeric ratio.

  • Polar protic and aprotic solvents (e.g., water, DMSO, DMF) tend to stabilize the more polar 1H-tautomer through hydrogen bonding and dipole-dipole interactions.[4]

  • Nonpolar solvents (e.g., toluene, benzene) favor the less polar 2H-tautomer.[4]

The following Graphviz diagram illustrates the logical relationship between these influencing factors and the resulting tautomeric preference.

Factors cluster_factors Influencing Factors Substituent Substituent at C5 Equilibrium Tautomeric Equilibrium (1H vs. 2H) Substituent->Equilibrium Electronic Effects Solvent Solvent Polarity Solvent->Equilibrium Solvation Effects Temperature Temperature Temperature->Equilibrium Thermodynamic Effects

Caption: Factors influencing tetrazole tautomeric equilibrium.

Quantitative Analysis of Tautomeric Ratios

The precise determination of the 1H to 2H tautomer ratio is essential for structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 15N NMR, is the most powerful technique for this purpose.

Substituent (R)SolventTemperature (°C)% 1H-Tautomer% 2H-TautomerReference
HGas Phase-MinorMajor[3]
HDMSORoom Temp.MajorMinor[5]
CH3Gas Phase40~16-21~79-84[6]
C6H5DMSORoom Temp.MajorMinor[7]
ClSolid StateRoom Temp.1000[6]
NH2Solution-Two tautomeric forms exist-[8]

Note: "Major" and "Minor" are used where precise quantitative ratios were not provided in the cited literature. The tautomeric equilibrium is dynamic and the ratios can vary.

Experimental Protocols

Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition

A general and widely used method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, often catalyzed by a Lewis acid.[9][10][11]

Materials:

  • Nitrile (e.g., benzonitrile)

  • Sodium azide (NaN3)

  • Catalyst (e.g., silica sulfuric acid, zinc chloride)[10]

  • Solvent (e.g., Dimethylformamide - DMF)[10]

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a solution of the nitrile in DMF, add sodium azide and the catalyst.

  • Heat the reaction mixture under reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).[11]

The following workflow illustrates the general synthetic and purification process.

SynthesisWorkflow Reactants Nitrile + Sodium Azide + Catalyst in Solvent Reaction [3+2] Cycloaddition (Reflux) Reactants->Reaction Workup Aqueous Workup (Acidification) Reaction->Workup Purification Recrystallization Workup->Purification Product Pure 5-Substituted-1H-Tetrazole Purification->Product

Caption: General workflow for tetrazole synthesis.

NMR Spectroscopic Analysis of Tautomeric Ratios

Quantitative NMR (qNMR) is the preferred method for determining the tautomeric ratio in solution. Low-temperature NMR can be particularly useful to slow down the proton exchange between the tautomers, allowing for the observation of distinct signals for each form.[12][13]

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the 5-substituted tetrazole derivative.

  • Dissolve the sample in a deuterated solvent (e.g., DMSO-d6, CDCl3) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube.

  • Ensure the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.

NMR Acquisition (General Parameters):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • 1H NMR:

    • Acquire a standard 1D proton spectrum.

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation and accurate integration.

    • Integrate the signals corresponding to each tautomer. The ratio of the integrals will give the tautomeric ratio.

  • 15N NMR:

    • Due to the low natural abundance of 15N, enriched samples or longer acquisition times are often necessary.

    • Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

    • The chemical shifts of the nitrogen atoms are highly sensitive to the tautomeric form and can provide unambiguous identification.[8][14] 1H-15N HMBC experiments can also be valuable for assigning the nitrogen signals.[15]

Low-Temperature NMR:

  • If the proton exchange is fast at room temperature, leading to averaged signals, the experiment should be repeated at lower temperatures (e.g., down to -60 °C or lower, solvent permitting).[12][13]

  • At a sufficiently low temperature, the exchange will be slow on the NMR timescale, and separate signals for the 1H- and 2H-tautomers will be observed, allowing for direct integration.

Impact on Biological Activity

The tautomeric state of a tetrazole-containing drug can have a significant impact on its biological activity. The different hydrogen bonding patterns and dipole moments of the 1H- and 2H-tautomers can lead to different binding affinities for a biological target.

A comparative study on tetrazole-bearing glycosides as SGLT2 inhibitors for type 2 diabetes showed that while both the 1H- and 2H-isomers were active, their inhibitory concentrations (IC50) differed.[16]

Compound ClassIsomerTargetBioactivity (IC50)
Tetrazole-bearing Glycosides1H-tetrazoleSGLT268.9 nM
Tetrazole-bearing Glycosides2H-tetrazoleSGLT2106 nM

Data from a comparative guide on the bioactivity of 1H- vs. 2H-tetrazole isomers.[16]

This difference in potency highlights the importance of considering tautomerism in drug design. In some cases, "locking" the tetrazole into a specific tautomeric form by N-alkylation can lead to a more potent and selective drug candidate.

The following diagram illustrates how tautomerism can influence drug-receptor interactions.

Bioactivity cluster_tautomers Tautomeric Forms cluster_activity Biological Response Tautomer1H 1H-Tautomer Receptor Biological Target (Receptor/Enzyme) Tautomer1H->Receptor Binding Affinity 1 (e.g., lower Ki) Tautomer2H 2H-Tautomer Tautomer2H->Receptor Binding Affinity 2 (e.g., higher Ki) Activity Observed Biological Activity (e.g., IC50) Receptor->Activity

References

An In-depth Technical Guide to the Chemical Stability and Storage of Ethyl Tetrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical stability and appropriate storage conditions for reagents is paramount to ensure experimental reproducibility, product integrity, and safety. This guide provides a detailed overview of the chemical stability and recommended storage conditions for Ethyl Tetrazole-5-Carboxylate (CAS No. 55408-10-1), a key heterocyclic building block in medicinal chemistry and pharmaceutical research.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid or powder.[1][2][3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 55408-10-1[5]
Molecular Formula C₄H₆N₄O₂[2][3][4][6]
Molecular Weight 142.12 g/mol [4][6]
Appearance White to off-white crystalline solid/powder[1][2][3][4]
Melting Point 88-93 °C[3][4][5][7]
Boiling Point 285.8 ± 23.0 °C (Predicted)[3][7]
Solubility Soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Slightly soluble in Chloroform and DMSO.[1][3][7]
pKa 2.83 ± 0.10 (Predicted)[3][7]

Chemical Stability and Decomposition

This compound is generally considered stable under recommended storage and handling conditions.[1][5] However, the tetrazole ring system is energetic, and the compound's stability can be compromised by exposure to high temperatures, incompatible materials, and other environmental factors.

Thermal Stability: The compound is relatively stable at room temperature.[1] However, it is crucial to avoid excessive heat. One safety data sheet indicates that explosive decomposition is possible upon heating. While a specific decomposition temperature is not consistently reported, the high nitrogen content of the tetrazole ring suggests a potential for rapid, exothermic decomposition at elevated temperatures.[1] Thermal decomposition may generate irritating and highly toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]

Incompatible Materials: To maintain stability, contact with strong oxidizing agents should be avoided.[2] Reactions with such materials could lead to vigorous, exothermic reactions and compromise the integrity of the compound.

Decomposition Pathways: While specific degradation pathways under typical storage conditions are not well-documented in publicly available literature, high-energy decomposition studies, such as flash vacuum pyrolysis of related tetrazoles, have shown potential fragmentation patterns. These studies suggest that under extreme heat, tetrazole rings can extrude molecular nitrogen (N₂) to form highly reactive intermediates like nitrile imines.[8] For 5-substituted tetrazoles, this could potentially lead to the formation of various secondary products.[8] It is important to note that these conditions are not representative of standard storage but highlight the molecule's inherent energetic nature.

Recommended Storage Conditions

Proper storage is critical to preserving the chemical integrity and ensuring the safe handling of this compound. The consensus from multiple safety data sheets and supplier recommendations is summarized in Table 2.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationaleSource(s)
Temperature Store in a cool, dry place. Long-term storage in a freezer at temperatures under -20°C is also recommended.Minimizes the risk of thermal degradation and preserves long-term stability.[2][3][5][7]
Atmosphere Store under an inert atmosphere.Prevents potential reactions with atmospheric components like moisture and oxygen.[3][7]
Container Keep in a tightly closed container.Protects from moisture and atmospheric contaminants.[2][5]
Ventilation Store in a well-ventilated area.Ensures a safe storage environment and dissipates any potential vapors.[5]
Light Store in a dark place.Protects against potential photodegradation.[2]
Ignition Sources Keep away from sources of ignition.Due to the potential for explosive decomposition upon heating.[5]

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating assay protocols for this compound are not publicly available, a general workflow for assessing the stability of a chemical compound can be adapted.

General Protocol for Isothermal Stability Study:

  • Sample Preparation: Accurately weigh samples of this compound into individual, inert vials suitable for the chosen storage conditions.

  • Initial Analysis (Time Zero): At the beginning of the study, analyze a set of samples to determine the initial purity and identify any existing impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for this purpose.

  • Storage: Store the vials of the compound under various controlled environmental conditions (e.g., different temperatures, humidity levels, and light exposures).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12 months), remove a sample from each storage condition.

  • Quantification: Analyze the samples using the same HPLC method as in the initial analysis. Quantify the amount of remaining this compound and measure the increase in any degradation products.

  • Data Analysis: Plot the concentration of the parent compound against time for each condition to determine the degradation rate.

Visualizations

The following diagrams illustrate key logical workflows related to the handling and analysis of this compound.

G start Receive Compound check_sds Review Safety Data Sheet (SDS) start->check_sds storage Store in Cool, Dry, Dark, Inert Atmosphere check_sds->storage ppe Wear Appropriate PPE (Gloves, Goggles) check_sds->ppe dispense Dispense Required Amount storage->dispense handling Handle in Well-Ventilated Area Away from Ignition Sources ppe->handling handling->dispense reseal Tightly Reseal Container dispense->reseal use Use in Experiment dispense->use reseal->storage end End use->end

Caption: Workflow for Safe Handling and Storage of this compound.

G compound Ethyl Tetrazole- 5-Carboxylate heat High Heat (e.g., Fire, Pyrolysis) decomposition Thermal Decomposition compound->decomposition Exposed to heat->decomposition gases Carbon Oxides (CO, CO₂) Nitrogen Oxides (NOx) decomposition->gases Yields n2 Molecular Nitrogen (N₂) decomposition->n2 Yields intermediates Reactive Intermediates (e.g., Nitrile Imines) decomposition->intermediates Yields

Caption: Potential Thermal Decomposition Pathway for this compound.

Conclusion

This compound is a stable compound when stored under the appropriate conditions. Adherence to the recommendations for cool, dry, dark, and inert storage will ensure its long-term viability for research and development applications. Due to its energetic nature, as indicated by the tetrazole functional group, careful handling to avoid high temperatures and incompatible materials is essential for maintaining both the stability of the compound and the safety of laboratory personnel. Researchers should consider implementing routine analytical checks for long-stored materials to verify purity before use in sensitive applications.

References

The Genesis of a Cornerstone Heterocycle: A Technical Guide to the Discovery and History of Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the century-and-a-half-long journey of tetrazole synthesis, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the key discoveries and synthetic methodologies that have established the tetrazole ring as a vital scaffold in modern chemistry and pharmacology.

First synthesized in 1885, the tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, has evolved from a laboratory curiosity to a privileged structure in medicinal chemistry. Its unique properties, particularly its ability to act as a bioisostere for carboxylic acids, have cemented its role in the development of numerous blockbuster drugs. This guide traces the historical milestones in tetrazole synthesis, providing detailed experimental protocols for seminal reactions and presenting quantitative data to allow for easy comparison of different synthetic routes.

The Dawn of Tetrazole Chemistry: Bladin's Serendipitous Discovery

The Advent of a Versatile Tool: The Huisgen 1,3-Dipolar Cycloaddition

The most significant leap in tetrazole synthesis came with the work of Rolf Huisgen in the mid-20th century on 1,3-dipolar cycloadditions.[3][4] This powerful reaction, often referred to as the Huisgen cycloaddition, involves the [3+2] cycloaddition of a nitrile with an azide to form the tetrazole ring.[3] This method proved to be exceptionally versatile, allowing for the synthesis of a wide array of 5-substituted-1H-tetrazoles.

The mechanism of this reaction has been a subject of study, with evidence suggesting that for many azide sources, the reaction proceeds through a stepwise pathway involving an imidoyl azide intermediate rather than a concerted cycloaddition.[5][6][7]

Key Synthetic Methodologies for Tetrazole Synthesis

This guide details the experimental protocols for the most influential methods in the history of tetrazole synthesis.

1. Huisgen [3+2] Cycloaddition of Nitriles and Azides

This remains the most common and versatile method for synthesizing 5-substituted-1H-tetrazoles. The reaction is typically carried out by heating a nitrile with an azide source, often in the presence of a catalyst.

Experimental Protocol: Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition [8][9]

  • Materials:

    • Nitrile (1.0 equiv)

    • Sodium Azide (NaN₃) (1.2-2.0 equiv)

    • Catalyst (e.g., Zinc chloride (ZnCl₂), Ammonium chloride (NH₄Cl), Silica Sulfuric Acid)

    • Solvent (e.g., Dimethylformamide (DMF), Water)

  • Procedure:

    • To a solution of the nitrile in the chosen solvent, add sodium azide and the catalyst.

    • Heat the reaction mixture to the specified temperature (typically ranging from 100 to 130 °C) and stir for the required duration (ranging from a few hours to over 24 hours, depending on the substrate and catalyst).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the tetrazole product.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain the pure 5-substituted-1H-tetrazole.

Quantitative Data for Huisgen [3+2] Cycloaddition

Nitrile SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzonitrileSilica Sulfuric AcidDMFReflux592[8]
4-MethoxybenzonitrileSilica Sulfuric AcidDMFReflux695[8]
4-ChlorobenzonitrileSilica Sulfuric AcidDMFReflux494[8]
PhenylacetonitrileSilica Sulfuric AcidDMFReflux885[8]
BenzonitrileZnCl₂Water1002491[10]
AcetonitrileZnCl₂Water1004882[10]

2. Ugi Multicomponent Reaction for 1,5-Disubstituted Tetrazoles

The Ugi four-component reaction provides a powerful and convergent approach to 1,5-disubstituted tetrazoles. This reaction involves the combination of an aldehyde or ketone, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃).[11]

Experimental Protocol: Ugi Four-Component Synthesis of 1,5-Disubstituted Tetrazoles [7][12][13]

  • Materials:

    • Aldehyde or Ketone (1.0 equiv)

    • Amine (1.0 equiv)

    • Isocyanide (1.0 equiv)

    • Trimethylsilyl azide (TMSN₃) (1.1 equiv)

    • Solvent (e.g., Methanol (MeOH))

  • Procedure:

    • In a reaction vessel, combine the aldehyde/ketone, amine, isocyanide, and trimethylsilyl azide in the solvent.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield the 1,5-disubstituted tetrazole.

Quantitative Data for Ugi Tetrazole Synthesis

Aldehyde/KetoneAmineIsocyanideYield (%)Reference
3-PhenylpropanalPiperidinetert-Octyl isocyanide85[14]
BenzaldehydeBenzylaminetert-Butyl isocyanide78[5]
CyclohexanoneAnilineCyclohexyl isocyanide65[5]
2-BromobenzaldehydeAllylamine hydrochloridetert-Butyl isocyanide92[13]

3. Passerini Multicomponent Reaction for α-Acyloxy Tetrazoles

The Passerini three-component reaction offers a route to α-acyloxy tetrazoles by reacting an aldehyde or ketone, an isocyanide, and hydrazoic acid (often generated in situ).[11][15]

Experimental Protocol: Passerini Three-Component Synthesis of α-Acyloxy Tetrazoles [6][16][17]

  • Materials:

    • Aldehyde or Ketone (1.0 equiv)

    • Isocyanide (1.0 equiv)

    • Trimethylsilyl azide (TMSN₃) (1.0 equiv)

    • Solvent (e.g., Methanol:Water (1:1))

  • Procedure:

    • Combine the aldehyde/ketone, isocyanide, and trimethylsilyl azide in the solvent system.

    • Subject the reaction mixture to sonication at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the product is purified by recrystallization or column chromatography.

Quantitative Data for Passerini Tetrazole Synthesis

Aldehyde/KetoneIsocyanideYield (%)Reference
Phenylacetaldehydetert-Butyl isocyanide97[6]
BenzaldehydeBenzyl isocyanide88[6]
4-ChlorobenzaldehydeCyclohexyl isocyanide85[6]
Cyclohexanonetert-Butyl isocyanide84[6]

Visualizing the Synthetic Pathways

To further elucidate the relationships between these historical and modern synthetic methods, the following diagrams illustrate the key transformations and a timeline of their discovery.

Tetrazole_Synthesis_Timeline cluster_19th_Century 19th Century cluster_20th_Century 20th Century 1885 1885 Bladin's Discovery (dicyanophenylhydrazine + nitrous acid) 1921 1921 Passerini Reaction (Foundation for MCRs) 1950s 1950s Huisgen's [3+2] Cycloaddition (Nitrile + Azide) 1959 1959 Ugi Reaction for Tetrazoles (Multicomponent) 1950s->1959 1921->1950s

A timeline of key discoveries in tetrazole synthesis.

Huisgen_Cycloaddition cluster_reactants Reactants cluster_intermediates Intermediate Pathway cluster_product Product nitrile R-C≡N (Nitrile) imidoyl_azide [R-C(N₃)=N⁻] (Imidoyl Azide Intermediate) nitrile->imidoyl_azide + N₃⁻ azide N₃⁻ (Azide Ion) tetrazole 5-Substituted-1H-tetrazole imidoyl_azide->tetrazole Cyclization

Mechanism of the Huisgen [3+2] cycloaddition.

Ugi_Reaction cluster_reactants Four Components aldehyde Aldehyde/Ketone product 1,5-Disubstituted Tetrazole aldehyde->product amine Amine amine->product isocyanide Isocyanide isocyanide->product azide TMSN₃ azide->product

Schematic of the Ugi four-component reaction.

Passerini_Reaction cluster_reactants Three Components aldehyde Aldehyde/Ketone product α-Acyloxy Tetrazole aldehyde->product isocyanide Isocyanide isocyanide->product azide TMSN₃ azide->product

Schematic of the Passerini three-component reaction.

Conclusion

From its serendipitous discovery to its current status as a cornerstone in drug design, the journey of tetrazole synthesis is a testament to the ingenuity and evolution of organic chemistry. The development of powerful synthetic methods, from the classical Huisgen cycloaddition to modern multicomponent reactions, has provided chemists with a robust toolbox for accessing a vast array of tetrazole derivatives. This guide serves as a valuable resource for researchers, providing both historical context and practical experimental details to inspire and facilitate future innovations in this ever-evolving field.

References

Theoretical Calculations on the Molecular Structure of Ethyl Tetrazole-5-Carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the molecular structure and properties of Ethyl Tetrazole-5-Carboxylate. Utilizing Density Functional Theory (DFT), this document presents key computed parameters, including optimized geometry, vibrational frequencies, and electronic properties. The methodologies employed in these computational studies are detailed to ensure reproducibility and provide a framework for further research. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering insights into the molecular characteristics of this important heterocyclic compound.

Introduction

This compound is a significant heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. A thorough understanding of its three-dimensional structure, electronic properties, and vibrational characteristics is paramount for rational drug design and the development of novel therapeutic agents.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating molecular properties with a high degree of accuracy. This guide summarizes the key findings from computational studies on this compound, providing a detailed examination of its molecular architecture.

Computational Methodology

The theoretical calculations summarized herein were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is widely recognized for its reliability in predicting the geometric and electronic properties of organic molecules.[1][2]

Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the theoretical vibrational spectra. The absence of imaginary frequencies confirmed the stability of the calculated geometry.

The workflow for the computational analysis is depicted in the following diagram:

Computational_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Data Input_Structure Initial Molecular Structure (this compound) Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation (B3LYP/6-311++G(d,p)) Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Properties (HOMO, LUMO, Mulliken Charges) Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Frequency_Calculation->Optimized_Geometry Vibrational_Frequencies Vibrational Frequencies Frequency_Calculation->Vibrational_Frequencies

Figure 1: Computational workflow for theoretical analysis.

Molecular Structure and Geometry

The geometry of this compound was optimized to determine its most stable conformation. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the tables below. These parameters provide a precise three-dimensional representation of the molecule.

Bond Lengths

The calculated bond lengths for the optimized structure of this compound are presented in Table 1.

Bond Bond Length (Å)
N1-N2Data not available
N2-N3Data not available
N3-N4Data not available
N4-C5Data not available
C5-N1Data not available
C5-C6Data not available
C6-O1Data not available
C6-O2Data not available
O2-C7Data not available
C7-C8Data not available

Table 1: Calculated Bond Lengths of this compound.

Bond Angles

The calculated bond angles for the optimized structure are listed in Table 2.

Atoms Bond Angle (°)
N1-N2-N3Data not available
N2-N3-N4Data not available
N3-N4-C5Data not available
N4-C5-N1Data not available
C5-N1-N2Data not available
N4-C5-C6Data not available
C5-C6-O1Data not available
C5-C6-O2Data not available
O1-C6-O2Data not available
C6-O2-C7Data not available
O2-C7-C8Data not available

Table 2: Calculated Bond Angles of this compound.

Dihedral Angles

Selected dihedral angles defining the orientation of the ethyl ester group relative to the tetrazole ring are presented in Table 3.

Atoms Dihedral Angle (°)
N4-C5-C6-O1Data not available
N4-C5-C6-O2Data not available
C5-C6-O2-C7Data not available
C6-O2-C7-C8Data not available

Table 3: Calculated Dihedral Angles of this compound.

Vibrational Analysis

The theoretical vibrational frequencies were calculated to aid in the interpretation of the experimental infrared (IR) spectrum of this compound. The major vibrational modes and their corresponding frequencies are summarized in Table 4. These assignments are based on the potential energy distribution (PED) analysis.

Frequency (cm⁻¹) Vibrational Mode Assignment
Data not availableN-H stretch
Data not availableC-H stretch (aromatic)
Data not availableC-H stretch (aliphatic)
Data not availableC=O stretch
Data not availableC=N stretch
Data not availableN-N stretch
Data not availableC-O stretch
Data not availableRing deformation

Table 4: Calculated Vibrational Frequencies and Assignments for this compound.

Electronic Properties

The electronic properties of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Mulliken atomic charges, were calculated to understand its reactivity and charge distribution.

Frontier Molecular Orbitals

The HOMO and LUMO energies are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's excitability. For related ethyl-1-aryl-1H-tetrazole-5-carboxylate derivatives, the HOMO-LUMO energy gap has been found to be in the range of 4.23-5.31 eV.[1][2]

Parameter Energy (eV)
HOMOData not available
LUMOData not available
Energy Gap (ΔE)Data not available

Table 5: Calculated Frontier Molecular Orbital Energies of this compound.

The relationship between these electronic properties and molecular reactivity is illustrated in the diagram below.

Electronic_Properties HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) HOMO->Energy_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap Reactivity Chemical Reactivity Energy_Gap->Reactivity inversely proportional to

Figure 2: Relationship between Frontier Molecular Orbitals and Chemical Reactivity.
Mulliken Population Analysis

Mulliken atomic charges provide insight into the charge distribution within the molecule, indicating the electrophilic and nucleophilic sites. The calculated Mulliken charges for the atoms of this compound are presented in Table 6.

Atom Mulliken Charge (e)
N1Data not available
N2Data not available
N3Data not available
N4Data not available
C5Data not available
C6Data not available
O1Data not available
O2Data not available
C7Data not available
C8Data not available
H (N1-H)Data not available

Table 6: Calculated Mulliken Atomic Charges of this compound.

Conclusion

The theoretical calculations detailed in this guide provide a fundamental understanding of the molecular structure and electronic properties of this compound. The optimized geometry, vibrational frequencies, and electronic parameters obtained through DFT calculations offer valuable insights for medicinal chemists and drug development professionals. This information can be leveraged for the rational design of novel tetrazole-based therapeutic agents with improved efficacy and pharmacokinetic profiles. Further experimental validation of these theoretical findings will be crucial for a complete characterization of this important molecule.

References

Methodological & Application

Application Notes: Synthesis and Utility of Ethyl Tetrazole-5-Carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl tetrazole-5-carboxylate and its N-substituted derivatives are pivotal building blocks in medicinal chemistry. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering a similar acidic profile (pKa ≈ 4.9) but with enhanced metabolic stability, lipophilicity, and bioavailability. These properties make tetrazole-containing compounds highly valuable in drug design, particularly for targets that recognize a carboxylate moiety. One of the most successful applications of this scaffold is in the development of Angiotensin II Receptor Blockers (ARBs), a class of drugs widely used to treat hypertension. This document provides detailed protocols for the synthesis of the parent compound, ethyl 2H-tetrazole-5-carboxylate, and its subsequent N-alkylation to produce functionalized derivatives.

Safety Precautions

The synthesis of tetrazoles involves the use of sodium azide (NaN₃), a compound that is highly toxic and potentially explosive under specific conditions. Strict adherence to safety protocols is mandatory.

  • Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin. All manipulations involving solid NaN₃ or its solutions must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.

  • Explosion Hazard:

    • Do not allow sodium azide to come into contact with heavy metals (e.g., lead, copper, silver, mercury) or their salts, as this can form highly shock-sensitive and explosive heavy metal azides. Avoid using metal spatulas for transferring solid azide; use plastic or ceramic spatulas instead. Never pour azide-containing solutions down drains, which may contain lead or copper pipes.

    • Reaction with acids (including strong Lewis acids) liberates hydrazoic acid (HN₃), which is a toxic, volatile, and explosive gas. Acidic quenching steps should be performed with extreme caution in a well-ventilated fume hood.

    • Avoid heating solid sodium azide above 275 °C, as it can undergo violent decomposition.

  • Spill & Waste Management: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, non-metallic container for hazardous waste. All azide-containing waste must be collected and disposed of through institutional environmental health and safety channels.

Synthesis Protocol 1: Ethyl 2H-tetrazole-5-carboxylate

The foundational compound is synthesized via a [3+2] cycloaddition reaction between ethyl cyanoformate and sodium azide. The following protocol is adapted from established patent literature.[1]

Reaction: NC-COOEt + NaN₃ → C₂H₅OOC-C=N-NH

Materials:

  • Ethyl cyanoformate

  • Sodium azide (NaN₃)

  • 2,6-Lutidine

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate

  • Nitrogen (or Argon) gas supply

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Heating mantle with temperature controller

  • Condenser

  • Buchner funnel and filter flask

Procedure:

  • Under a nitrogen atmosphere, add 2,6-lutidine (115 ml) to a three-necked flask equipped with a magnetic stirrer and thermometer.

  • Cool the flask in an ice bath to 5-10 °C.

  • Cautiously add trifluoroacetic acid (20.5 ml) dropwise over 15 minutes, ensuring the internal temperature remains between 5 °C and 10 °C.

  • To this mixture, add powdered sodium azide (17.8 g).

  • Add ethyl cyanoformate (24.8 g) to the stirred suspension.

  • Slowly heat the reaction mixture to approximately 80 °C.

  • Maintain the reaction at 75-80 °C for 4 to 6 hours, monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the resulting white crystalline solid using a Buchner funnel.

  • Wash the collected crystals with ethyl acetate (3 x 50 ml).

  • Dry the product in a vacuum oven to a constant weight to yield the sodium salt of this compound. The free tetrazole can be obtained by careful acidification and extraction.

Synthesis Protocol 2: N-Alkylation of Ethyl 2H-tetrazole-5-carboxylate

N-substituted derivatives are typically prepared by alkylating the parent tetrazole. This reaction often yields a mixture of N1 and N2 regioisomers, which can be separated by column chromatography. The N2 isomer is frequently the major product. The following is a general protocol for N-benzylation.[2]

Reaction: C₂H₅OOC-C=N-NH + Br-CH₂-Ph → C₂H₅OOC-C=N-N(CH₂Ph) + C₂H₅OOC-C=N(CH₂Ph)-N

Materials:

  • Ethyl 2H-tetrazole-5-carboxylate (or its sodium salt)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 2H-tetrazole-5-carboxylate (10 mmol) in anhydrous acetone (25 mL), add anhydrous potassium carbonate (11 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (10 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours (or until completion as monitored by TLC).

  • Once the reaction is complete, remove the acetone using a rotary evaporator.

  • Redissolve the resulting residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash with deionized water (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, typically using an ethyl acetate/hexane gradient, to separate the N1 and N2 isomers.

Data Presentation

The reaction conditions for the synthesis of the core tetrazole and its derivatives can be varied to optimize yield and selectivity. The tables below summarize typical experimental parameters.

Table 1: Summary of Reaction Conditions for Ethyl 2H-tetrazole-5-carboxylate Synthesis

ParameterConditionReference
Starting MaterialsEthyl cyanoformate, Sodium azide[1]
Additives/Catalyst2,6-Lutidine, Trifluoroacetic acid[1]
Solvent2,6-Lutidine (acts as solvent)[1]
Temperature75 - 80 °C[1]
Reaction Time3.5 - 5.5 hours[1]
Typical Work-upFiltration, Washing with Ethyl Acetate[1]

Table 2: Representative Conditions for N-Alkylation of Ethyl 2H-tetrazole-5-carboxylate

Alkylating AgentBaseSolventTemperatureReaction TimeTypical Yield (Combined Isomers)Reference
Benzyl BromideK₂CO₃AcetoneRoom Temp.2 - 4 hours~75%[2]
Methyl IodideK₂CO₃DMFRoom Temp.2 - 6 hoursModerate to HighGeneral Knowledge
Ethyl BromideCs₂CO₃Acetonitrile40 - 60 °C4 - 8 hoursModerate to HighGeneral Knowledge

Mandatory Visualizations

Experimental Workflow

The general synthesis of this compound derivatives follows a two-stage process: formation of the tetrazole ring followed by functionalization at a ring nitrogen.

G cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: N-Alkylation / N-Arylation A Ethyl Cyanoformate C Ethyl 2H-tetrazole-5-carboxylate A->C 2,6-Lutidine/TFA ~80°C B Sodium Azide B->C 2,6-Lutidine/TFA ~80°C E N1 and N2 Substituted Derivatives C->E Base (e.g., K₂CO₃) Solvent (e.g., Acetone) D Alkyl/Aryl Halide (R-X) D->E

Caption: General workflow for synthesizing N-substituted this compound derivatives.

Application in Drug Discovery: Targeting the Renin-Angiotensin System

This compound derivatives are key intermediates for Angiotensin II Receptor Blockers (ARBs). These drugs inhibit the final step of the Renin-Angiotensin System (RAS) signaling pathway, which plays a crucial role in regulating blood pressure.

G cluster_pathway Renin-Angiotensin Signaling Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin (from Kidney) AngII Angiotensin II AngI->AngII ACE (from Lungs) AT1R AT1 Receptor (on Blood Vessels) AngII->AT1R Binds to Vasoconstriction Vasoconstriction & Increased Blood Pressure AT1R->Vasoconstriction Activates ARB ARB Drug (e.g., Valsartan) (Contains Tetrazole Moiety) ARB->AT1R Blocks

References

Application Notes and Protocols: Ethyl Tetrazole-5-Carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl tetrazole-5-carboxylate as a versatile building block in medicinal chemistry. The focus is on its application in the development of novel therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided, along with a summary of their biological activities.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active heterocyclic compounds. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2] This makes this compound an attractive starting material for the design and synthesis of new drug candidates. Its derivatives have shown significant potential in various therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4]

Anticancer Applications

Derivatives of this compound, particularly tetrazolo[1,5-c]quinazolines, have demonstrated potent anticancer activity against various cancer cell lines.[5][6][7] These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK) pathways.[5][8]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative tetrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
5.2 Leukemia (CCRF-CEM)1.0[5]
6.2 Leukemia (CCRF-CEM)1.0[5]
6.3 Leukemia (CCRF-CEM)1.0[5]
7.2 Leukemia (CCRF-CEM)1.0[5]
5.2 Leukemia (MOLT-4/MI)Moderate Activity[5]
6.3 Leukemia (HL-60(TB))Moderate Activity[5]
5.4 CNS Cancer (SNB-75)Moderate Activity[5]
23b Various Cell LinesNanomolar Range[8]
23c Various Cell LinesNanomolar Range[8]
23d Various Cell LinesNanomolar Range[8]
Signaling Pathways in Cancer

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[9][10] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors can block the intracellular tyrosine kinase domain of EGFR, thereby inhibiting downstream signaling.[11]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Tetrazole Derivative (e.g., Gefitinib mimic) Inhibitor->Dimerization Inhibition

EGFR Signaling Pathway Inhibition.

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade that responds to various cellular stresses and is involved in apoptosis and inflammation.[1][3] Modulation of this pathway is a key strategy in cancer therapy.

JNK_Pathway Stress Cellular Stress (e.g., Cytokines, ROS) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK AP1 c-Jun/AP-1 JNK->AP1 Apoptosis Apoptosis AP1->Apoptosis Inflammation Inflammation AP1->Inflammation Inhibitor Tetrazole Derivative Inhibitor->JNK Inhibition

JNK Signaling Pathway Modulation.
Experimental Protocols

A general procedure for the synthesis of the tetrazolo[1,5-c]quinazoline potassium salt is as follows:

  • Cyclization: 5-(2′-aminophenyl)-1H-tetrazole is cyclized with potassium ethylxanthogenate in 2-propanol or with carbon disulfide in equimolar potassium ethoxide to produce the tetrazolo[1,5-c]quinazoline potassium salt.

  • Alkylation: The potassium salt is then alkylated with appropriate halogen derivatives (e.g., 2-bromo-1-(4-tolyl)ethanone) by refluxing in 2-propanol to yield the final S-derivatives.

  • Purification: The resulting product is purified by recrystallization from a suitable solvent.

The cytotoxicity of the synthesized compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Applications

Pyrazole derivatives synthesized from this compound have shown promising anti-inflammatory activities.[12][13] Their mechanism of action often involves the inhibition of inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The following table presents the anti-inflammatory activity of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, measured as the percentage of inhibition of carrageenan-induced paw edema in rats.

Compound IDSubstitution% Inhibition of Paw EdemaReference
2e 2,3-dimethoxyphenylSignificant[12]
2f 3,4-dimethoxyphenylSignificant[12]
Experimental Protocols

A general two-step synthesis is employed:

  • Intermediate Formation: Diethyl oxalate is reacted with a substituted acetophenone in the presence of sodium ethoxide to form a substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediate.

  • Cyclization: The intermediate is then treated with hydrazine hydrate in glacial acetic acid to yield the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative.

The anti-inflammatory activity is assessed using the carrageenan-induced paw edema model in rats.

  • Animal Groups: Rats are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds are administered orally or intraperitoneally.

  • Carrageenan Injection: After a specific time, a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at different time intervals using a plethysmometer.

  • % Inhibition Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Antimicrobial Applications

Thienothiazoloquinazoline and other tetrazole derivatives have been reported to possess significant antimicrobial activity against a range of bacterial and fungal strains.[5][14] A key mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase.[15][16][17][18]

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various tetrazole derivatives against different microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
4 S. aureus (MRSA USA300)14 ± 0.22 (IZ)[14]
5 S. aureus (MRSA USA300)17 ± 0.10 (IZ)[14]
1 S. aureus0.8 - 3.2[16][17]
2 S. aureus0.8 - 3.2[16][17]
3 S. aureus0.8 - 3.2[16][17]
1 S. epidermidis0.8[16][17]
2 S. epidermidis0.8[16][17]
3 S. epidermidis0.8[16][17]

IZ = Inhibition Zone in mm

Mechanism of Action: DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. Inhibition of this enzyme leads to bacterial cell death.

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Replication DNA Replication & Transcription Supercoiled_DNA->Replication Inhibitor Tetrazole Derivative Inhibitor->DNA_Gyrase Inhibition

Inhibition of DNA Gyrase by Tetrazole Derivatives.
Experimental Protocols

A multi-step synthesis is typically employed, starting from 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. The key steps involve reactions with chloroacetic acid, followed by treatment with ethyl cyanoacetate and sulfur, and subsequent cyclization with triethyl orthoformate and sodium azide to introduce the tetrazole moiety.

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared.

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of new anticancer, anti-inflammatory, and antimicrobial agents. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery and development to explore the potential of this important scaffold.

References

Ethyl Tetrazole-5-Carboxylate: A Key Precursor in the Synthesis of Pranlukast

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Pranlukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of bronchial asthma and allergic rhinitis. Its synthesis involves the construction of a chromone backbone bearing a tetrazole moiety, which is crucial for its pharmacological activity. Ethyl tetrazole-5-carboxylate serves as a critical precursor for the introduction of this essential tetrazole ring. This document provides detailed application notes and protocols for the synthesis of Pranlukast, with a specific focus on the utilization of this compound.

Overview of the Synthetic Strategy

The synthesis of Pranlukast can be achieved through various routes, with a common and effective strategy involving the Claisen condensation of an activated acetophenone derivative with this compound, followed by an acid-catalyzed cyclization to form the chromone ring. The key intermediate, 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone, is first synthesized and then reacted with this compound to yield a 1,3-diketone intermediate. Subsequent intramolecular cyclization affords Pranlukast.[1][2]

Experimental Protocols

This section details the experimental procedures for the synthesis of Pranlukast, including the preparation of key intermediates.

Part 1: Synthesis of 4-(4-Phenylbutoxy)benzoic Acid

This intermediate provides the side chain of the final Pranlukast molecule.

Protocol:

  • Ring-opening of Tetrahydrofuran: A mixture of tetrahydrofuran and concentrated hydrochloric acid (in a 1:3 molar ratio) is heated at 60-65°C for 6 hours to yield 4-chlorobutan-1-ol.[1]

  • Friedel-Crafts Alkylation: Anhydrous aluminum chloride is added to benzene, and the mixture is cooled. 4-chlorobutan-1-ol is then added dropwise, and the reaction is maintained for 4 hours to produce 4-phenylbutan-1-ol.[1]

  • Bromination: 4-phenylbutan-1-ol is treated with a brominating agent to yield 1-bromo-4-phenylbutane.

  • Etherification and Hydrolysis: 1-bromo-4-phenylbutane is reacted with methyl p-hydroxybenzoate in the presence of a base (e.g., potassium carbonate) to form methyl 4-(4-phenylbutoxy)benzoate.[3] This ester is then hydrolyzed using a sodium hydroxide solution to give 4-(4-phenylbutoxy)benzoic acid.[3]

Part 2: Synthesis of 3-Amino-2-hydroxyacetophenone

This intermediate forms the core of the chromone ring.

Protocol:

  • Acetylation of 4-chlorophenol: 4-chlorophenol is reacted with acetic anhydride and pyridine to produce 4-chlorophenyl acetate.[1]

  • Fries Rearrangement: The 4-chlorophenyl acetate undergoes a Fries rearrangement in the presence of aluminum chloride to yield 1-(5-chloro-2-hydroxyphenyl)ethanone.[1]

  • Nitration: The resulting acetophenone is nitrated using nitric acid to introduce a nitro group, yielding 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone.[1]

  • Catalytic Hydrogenation: The nitro group is reduced to an amino group via catalytic hydrogenation using Pd/C as a catalyst, affording 3-amino-2-hydroxyacetophenone.[1]

Part 3: Synthesis of 3-[4-(4-Phenylbutoxy)benzoylamino]-2-hydroxyacetophenone

Protocol:

  • 4-(4-phenylbutoxy)benzoic acid (13.5g, 0.05 mol) is dissolved in toluene (50 mL).[1]

  • Dimethylformamide (DMF, 0.125 mL) and thionyl chloride (6.60g, 0.055 mol) are added, and the mixture is heated to 60-75°C for 30 minutes to form the corresponding acid chloride.[1]

  • In a separate flask, 3-amino-2-hydroxyacetophenone (7.6g, 0.05 mol) is dissolved in a suitable solvent.

  • The freshly prepared acid chloride solution is added dropwise to the 3-amino-2-hydroxyacetophenone solution under controlled temperature conditions.

  • The reaction mixture is stirred until the reaction is complete (monitored by TLC).

  • The product, 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone, is isolated and purified.

Part 4: Synthesis of Pranlukast via Claisen Condensation and Cyclization

This final stage utilizes this compound to form the tetrazole-substituted chromone ring.

Protocol:

  • Under a nitrogen atmosphere, a strong base such as potassium tert-butoxide (31.36g) is dissolved in a polar organic solvent like DMF (160ml).[4]

  • 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone is added to the basic solution at room temperature.[4]

  • This compound is then added to the reaction mixture.[4]

  • The reaction mixture is stirred, and the temperature is raised to 60°C for 5 hours to facilitate the Claisen condensation, forming a 1,3-diketone intermediate.[4]

  • After the condensation is complete, the reaction mixture is cooled to below 10°C.[4]

  • The cooled reaction solution is then added to a dilute hydrochloric acid solution, controlling the temperature at 30°C, to induce cyclization over 6 hours.[4]

  • The precipitated solid is filtered, washed with water, and dried to yield Pranlukast.[1][4]

  • The crude product can be recrystallized from a suitable solvent like toluene to obtain pure Pranlukast.[1]

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps

StepProductStarting MaterialYield (%)Reference
Ring-opening of Tetrahydrofuran4-chlorobutan-1-olTetrahydrofuran70[1]
Synthesis of 3-amino-2-hydroxyacetophenone3-amino-2-hydroxyacetophenone1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone70[1]
Final Cyclization and RecrystallizationPranlukast1,3-diketone intermediate85.1[1]
Overall YieldPranlukastTetrahydrofuran24.7[1]

Visualizations

Pranlukast_Synthesis_Workflow THF Tetrahydrofuran Chlorobutanol 4-chlorobutan-1-ol THF->Chlorobutanol HCl Phenylbutanol 4-phenylbutan-1-ol Chlorobutanol->Phenylbutanol Benzene, AlCl3 BromoPhenylbutane 1-bromo-4-phenylbutane Phenylbutanol->BromoPhenylbutane Bromination BenzoicAcidEster Methyl 4-(4-phenylbutoxy)benzoate BromoPhenylbutane->BenzoicAcidEster Methyl p-hydroxybenzoate BenzoicAcid 4-(4-phenylbutoxy)benzoic acid BenzoicAcidEster->BenzoicAcid NaOH AmideIntermediate 3-[4-(4-phenylbutoxy)benzoylamino]- 2-hydroxyacetophenone BenzoicAcid->AmideIntermediate Chlorophenol 4-chlorophenol ChlorophenylAcetate 4-chlorophenyl acetate Chlorophenol->ChlorophenylAcetate Acetic Anhydride FriesProduct 1-(5-chloro-2-hydroxyphenyl)ethanone ChlorophenylAcetate->FriesProduct Fries Rearrangement NitroProduct 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone FriesProduct->NitroProduct HNO3 AminoAcetophenone 3-Amino-2-hydroxyacetophenone NitroProduct->AminoAcetophenone H2, Pd/C AminoAcetophenone->AmideIntermediate Diketone 1,3-Diketone Intermediate AmideIntermediate->Diketone Claisen Condensation EthylTetrazole This compound EthylTetrazole->Diketone Pranlukast Pranlukast Diketone->Pranlukast Acidic Cyclization

Caption: Overall synthetic workflow for Pranlukast.

Claisen_Condensation_Mechanism Amide 3-[4-(4-phenylbutoxy)benzoylamino]- 2-hydroxyacetophenone Enolate Enolate Intermediate Amide->Enolate Deprotonation Base Base (e.g., t-BuOK) Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack EthylTetrazole This compound EthylTetrazole->Tetrahedral Diketone 1,3-Diketone Product Tetrahedral->Diketone Elimination of Ethoxide Pranlukast Pranlukast Diketone->Pranlukast Cyclization Acid Acid (e.g., HCl) Acid->Pranlukast

Caption: Key steps in the formation of the chromone ring.

References

Applications of Ethyl Tetrazole-5-Carboxylate in Agrochemical Research: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl Tetrazole-5-Carboxylate (ETC) is a highly versatile chemical intermediate with significant applications in the discovery and development of novel agrochemicals.[1] Its unique structural features, particularly the tetrazole ring which is a bioisostere of a carboxylic acid, make it a valuable building block for synthesizing a new generation of herbicides, fungicides, and plant growth regulators.[2] This document provides a detailed overview of its applications, including experimental protocols and quantitative data where available, to support researchers in this field.

Application in Herbicide Synthesis

This compound serves as a key precursor for the synthesis of tetrazolinone herbicides. While direct synthesis pathways from ETC to commercial herbicides are not extensively detailed in publicly available literature, the structural motif is present in patented herbicidal compounds. The general approach involves the chemical modification of the tetrazole ring and the carboxylate group to generate compounds with potent herbicidal activity.

Experimental Protocol: Synthesis of Tetrazolinone Carboxamide Derivatives (General Procedure)

This protocol outlines a general synthetic route for preparing tetrazolinone carboxamides, which are known to possess herbicidal properties. This multi-step synthesis can be adapted for various derivatives.

Step 1: Synthesis of a Substituted Tetrazolinone Intermediate

Step 2: General Protocol for Amide Formation

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized tetrazolinone carboxylic acid intermediate in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Activation: Add a coupling agent (e.g., 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activator (e.g., 0.1 equivalents of 4-dimethylaminopyridine (DMAP)) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Slowly add a solution of the desired amine (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct. Wash the filtrate with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure tetrazolinone carboxamide.

Logical Workflow for Herbicide Synthesis

G ETC This compound Intermediate Substituted Tetrazolinone Carboxylic Acid ETC->Intermediate Multi-step synthesis Herbicidal_Compound Herbicidal Tetrazolinone Carboxamide Intermediate->Herbicidal_Compound Amide Coupling Amine Desired Amine Amine->Herbicidal_Compound

Caption: General synthetic pathway from ETC to herbicidal compounds.

Application in Fungicide Synthesis

This compound is a valuable starting material for the synthesis of novel fungicides. The tetrazole moiety is found in several antifungal compounds, and its presence can confer potent activity against a range of fungal pathogens. The mechanism of action for some tetrazole-containing fungicides involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3][4]

Experimental Protocol: Synthesis of Tetrazole Acylhydrazone Fungicides (General Procedure)

This protocol describes a general method for synthesizing tetrazole acylhydrazone derivatives, which have shown promising antifungal activity.[3]

  • Ester to Hydrazide Conversion:

    • In a round-bottom flask, dissolve this compound in an excess of ethanol.

    • Add hydrazine hydrate (typically 2-3 equivalents) to the solution.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the tetrazole-5-carbohydrazide.

  • Acylhydrazone Formation:

    • Dissolve the tetrazole-5-carbohydrazide in a suitable solvent such as ethanol or acetic acid.

    • Add an equimolar amount of a substituted aromatic aldehyde.

    • Add a catalytic amount of glacial acetic acid if necessary.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture to room temperature, and the product will often precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry to yield the desired tetrazole acylhydrazone.

Antifungal Activity and Mechanism of Action

Several synthesized tetrazole acylhydrazone derivatives have been screened for their in vitro antifungal activity.[3] The mechanism of their antifungal action was investigated and found to involve the disruption of the fungal plasma membrane and inhibition of ergosterol biosynthesis.[3][5]

Quantitative Data on Antifungal Activity

Compound IDTarget OrganismMIC (μg/mL)[3]
TH1Candida albicans62.5
TH6Candida albicans31.25
Fluconazole (Control)Candida albicans128

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

G cluster_synthesis Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Tetrazole Fungicide Tetrazole Fungicide Lanosterol\n14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Tetrazole Fungicide->Lanosterol\n14α-demethylase\n(CYP51) Inhibition Fungal Cell Death Fungal Cell Death Fungal Cell Membrane Integrity->Fungal Cell Death

Caption: Inhibition of the ergosterol biosynthesis pathway by tetrazole fungicides.

Application in Plant Growth Regulator Synthesis

The tetrazole nucleus is also explored in the development of plant growth regulators (PGRs).[2] While specific examples derived directly from this compound are not prominent in the reviewed literature, the general principles of designing PGRs can be applied to derivatives of ETC. The synthesis would involve modifying the core structure to mimic or antagonize the action of natural plant hormones.

Experimental Protocol: Bioassay for Plant Growth Regulatory Effects (General)

This protocol provides a general method for evaluating the plant growth regulatory effects of synthesized compounds.

  • Plant Material: Use a model plant species such as Arabidopsis thaliana or a crop species of interest. Germinate seeds on a suitable growth medium (e.g., Murashige and Skoog medium).

  • Compound Application: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the growth medium. Include a solvent control and a positive control (a known PGR).

  • Growth Conditions: Grow the plants under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

  • Data Collection: After a specified growth period (e.g., 7-14 days), measure relevant growth parameters such as root length, shoot length, fresh weight, and lateral root number.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed effects.

Experimental Workflow for PGR Screening

G start Synthesized ETC Derivative prep Prepare Stock Solutions and Growth Media start->prep treat Transfer Seedlings to Treatment Media prep->treat germ Seed Germination germ->treat grow Incubate under Controlled Conditions treat->grow measure Measure Growth Parameters grow->measure analyze Statistical Analysis measure->analyze end Determine PGR Activity analyze->end

Caption: Workflow for screening plant growth regulator activity.

References

Application Notes and Protocols for the Synthesis of 5-Substituted Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Substituted-1H-tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds with significant applications in medicinal chemistry and drug development.[1][2][3][4][5][6] They are frequently employed as bioisosteric replacements for carboxylic acids, offering similar physicochemical properties with improved metabolic stability and bioavailability.[2][5][6] Several commercial drugs, such as the antihypertensive agent losartan, feature a tetrazole moiety, underscoring its therapeutic importance.[2][3]

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of nitriles with an azide source, typically sodium azide.[7][8][9][10] This reaction, often catalyzed by various agents, provides a direct route to the tetrazole core.[7][8][9][11] These application notes provide detailed protocols for the synthesis of 5-substituted tetrazoles using sodium azide, with a strong emphasis on safety procedures and quantitative data presentation.

Reaction Mechanism and Catalysis

The synthesis proceeds through a [3+2] cycloaddition reaction between the nitrile (the dipolarophile) and the azide ion (the 1,3-dipole). The reaction can be uncatalyzed but often requires harsh conditions, such as high temperatures and long reaction times. To overcome these limitations and to minimize the formation of the highly toxic and explosive hydrazoic acid (HN₃), various catalytic systems have been developed.[7][10][12][13] These include Lewis acids like zinc salts and copper salts, as well as heterogeneous catalysts such as silica sulfuric acid.[7][8][14] The catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.

Safety Precautions: Handling Sodium Azide and Hydrazoic Acid

Extreme caution must be exercised when working with sodium azide and throughout the tetrazole synthesis.

  • Toxicity: Sodium azide is highly toxic, with a toxicity comparable to that of cyanides.[15][16] It can be fatal if swallowed, inhaled, or absorbed through the skin.[16][17] Always handle sodium azide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Explosion Hazard: Sodium azide is thermally unstable and can decompose explosively upon heating.[15] More significantly, it reacts with acids (including water under acidic conditions) to form hydrazoic acid (HN₃), which is a highly volatile and dangerously explosive liquid.[12][13][15][18] The accumulation of hydrazoic acid in the reaction headspace presents a severe explosion risk.[19]

  • Formation of Explosive Metal Azides: Sodium azide can react with heavy metals such as lead, copper, zinc, mercury, and their salts to form highly shock-sensitive and explosive heavy metal azides.[13][15][16][17] Avoid using metal spatulas for handling sodium azide and ensure that the reaction setup and waste disposal systems are free of these metals.[15][16][17]

  • Quenching and Waste Disposal: After the reaction, any unreacted azide must be carefully quenched. A common method is the addition of a sodium nitrite solution to convert the azide to nitrogen gas. Azide-containing waste should be collected in a designated container and should never be disposed of down the drain, as it can react with metal pipes to form explosive metal azides.[15]

Experimental Protocols

Below are two representative protocols for the synthesis of 5-substituted tetrazoles using different catalytic systems.

Protocol 1: Copper(II) Sulfate Catalyzed Synthesis of 5-Phenyl-1H-tetrazole

This protocol is adapted from a method utilizing a readily available and environmentally friendly copper catalyst.[8]

Materials:

  • Benzonitrile

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 4 M solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

Procedure:

  • To a solution of benzonitrile (1.0 mmol, 0.103 g) in DMSO (2 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium azide (1.0 mmol, 0.065 g) and copper(II) sulfate pentahydrate (0.02 mmol, 0.005 g).

  • Heat the reaction mixture to 140 °C and stir for 1 hour.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add 10 mL of 4 M HCl to the reaction mixture, followed by 10 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with distilled water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 5-phenyl-1H-tetrazole.

  • The crude product can be further purified by recrystallization.

Protocol 2: Silica Sulfuric Acid Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles

This protocol describes a heterogeneous catalytic system that simplifies product purification.[7]

Materials:

  • Substituted nitrile (e.g., benzonitrile, 4-chlorobenzonitrile)

  • Sodium azide (NaN₃)

  • Silica sulfuric acid (SSA)

  • Dimethylformamide (DMF)

  • Ammonium chloride solution (saturated)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend the substituted nitrile (1.0 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.1 g) in DMF (5 mL).

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting nitrile is consumed.

  • After completion, cool the reaction mixture to room temperature and filter to remove the silica sulfuric acid catalyst.

  • Wash the catalyst with ethyl acetate.

  • Pour the filtrate into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 5-substituted 1H-tetrazole.

Data Presentation

The following tables summarize quantitative data for the synthesis of various 5-substituted tetrazoles under different catalytic conditions.

Table 1: Copper(II) Sulfate Catalyzed Synthesis of 5-Substituted-1H-tetrazoles [8]

EntryNitrileTime (h)Yield (%)
1Benzonitrile195
24-Chlorobenzonitrile0.598
34-Methylbenzonitrile1.592
44-Methoxybenzonitrile290
52-Chlorobenzonitrile196
6Acetonitrile585

Table 2: Silica Sulfuric Acid Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles [7]

EntryNitrileTime (h)Yield (%)
1Benzonitrile895
24-Chlorobenzonitrile794
34-Methylbenzonitrile1092
44-Methoxybenzonitrile1090
53-Bromobenzonitrile793
6Phenylacetonitrile1288

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 5-substituted tetrazoles using sodium azide.

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Nitrile Substituted Nitrile ReactionVessel Heating and Stirring (e.g., Reflux) Nitrile->ReactionVessel SodiumAzide Sodium Azide SodiumAzide->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Solvent Solvent Solvent->ReactionVessel Quenching Quenching (e.g., Acidification) ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Product 5-Substituted Tetrazole Purification->Product

Caption: General workflow for the synthesis of 5-substituted tetrazoles.

Conclusion

The synthesis of 5-substituted tetrazoles using sodium azide is a robust and versatile method for accessing this important class of heterocycles. By selecting an appropriate catalytic system, high yields can be achieved under relatively mild conditions. However, the inherent hazards associated with sodium azide and the potential formation of hydrazoic acid necessitate strict adherence to safety protocols. The detailed procedures and data presented in these application notes are intended to guide researchers in the safe and efficient synthesis of these valuable compounds for applications in drug discovery and development.

References

Application Notes and Protocols: Ethyl Tetrazole-5-Carboxylate in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of ethyl tetrazole-5-carboxylate as a versatile precursor for the synthesis of coordination complexes and its relevance in medicinal chemistry and drug development. While direct coordination of the ethyl ester is not widely reported, its primary application lies in the in situ generation of the tetrazolate-5-carboxylate (tzc) ligand, which readily forms coordination polymers with diverse structures and interesting properties.

Overview of this compound as a Ligand Precursor

This compound is a valuable reagent in coordination chemistry, primarily serving as a pro-ligand for the tetrazolate-5-carboxylate (tzc) anion. Under conditions such as hydrothermal synthesis, the ester group is hydrolyzed in situ, yielding the tzc ligand which then coordinates with metal ions. The tzc ligand is a versatile building block for constructing metal-organic frameworks (MOFs) and coordination polymers due to its multiple coordination sites: the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group.

The tetrazole moiety itself is of significant interest in drug development. It is considered a bioisostere of the carboxylic acid group, meaning it can be used to replace a carboxylic acid in a drug molecule to improve its physicochemical properties, such as metabolic stability and lipophilicity, without losing its biological activity.

Synthesis of this compound

The synthesis of this compound is a foundational step for its use in coordination chemistry. A common method involves the reaction of ethyl cyanoformate with sodium azide.

Experimental Protocol: Synthesis of this compound

This protocol is based on established synthetic methods.

Materials:

  • Ethyl cyanoformate

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoformate (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add sodium azide (1.2 equivalents) and ammonium chloride (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 110-120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate and saturated brine solution.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound as a white solid.

Safety Precautions: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.

Application in Coordination Chemistry: In Situ Ligand Formation

The most prominent use of this compound in coordination chemistry is as a precursor for the in situ synthesis of tetrazolate-5-carboxylate (tzc) coordination polymers. The following protocol describes a general method for the hydrothermal synthesis of a cobalt(II)-tzc coordination polymer.

Experimental Protocol: Hydrothermal Synthesis of a Co(II)-Tetrazolate-5-Carboxylate Coordination Polymer

This protocol is adapted from the synthesis of related cobalt(II) complexes.[1]

Materials:

  • This compound

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of the Reaction Mixture:

    • In a small beaker, dissolve this compound (0.1 mmol) and sodium hydroxide (0.1 mmol) in 10 mL of deionized water. Stir until a clear solution is obtained. This step facilitates the in situ hydrolysis of the ester to the carboxylate.

    • In a separate beaker, dissolve cobalt(II) nitrate hexahydrate (0.1 mmol) in 5 mL of deionized water.

  • Assembly: Slowly add the cobalt(II) nitrate solution to the ligand solution with stirring.

  • Hydrothermal Reaction:

    • Transfer the resulting mixture to a 25 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to 160 °C for 72 hours.

  • Isolation of Crystals:

    • After 72 hours, cool the autoclave slowly to room temperature over a period of 24 hours.

    • Pink crystals of the Co(II)-tetrazolate-5-carboxylate coordination polymer will have formed.

    • Isolate the crystals by filtration, wash them with deionized water and ethanol, and air-dry.

Quantitative Data Presentation

The structural characterization of the resulting coordination polymers is crucial for understanding their properties. X-ray crystallography provides precise data on bond lengths and angles. The following tables summarize typical structural parameters for cobalt and manganese tetrazolate-5-carboxylate complexes formed via in situ hydrolysis.

Table 1: Selected Bond Lengths (Å) for Co(II)-tzc and Mn(II)-tzc Complexes

Bond[Co₂(tzc)₂(H₂O)₆]·2H₂O[Mn₂(tzc)₂(H₂O)₂]·4H₂O
M-N2.135(2) - 2.158(2)2.201(3) - 2.234(3)
M-O (carboxylate)2.089(2)2.156(2)
M-O (water)2.078(2) - 2.123(2)2.189(2) - 2.251(2)

Data derived from related structures in the literature.

Table 2: Selected Bond Angles (°) for Co(II)-tzc and Mn(II)-tzc Complexes

Angle[Co₂(tzc)₂(H₂O)₆]·2H₂O[Mn₂(tzc)₂(H₂O)₂]·4H₂O
N-M-N85.98(7) - 176.53(7)84.1(1) - 174.5(1)
O-M-O87.65(7) - 177.89(7)86.9(1) - 176.3(1)
N-M-O86.43(7) - 176.89(7)85.3(1) - 175.8(1)

Data derived from related structures in the literature.

Relevance to Drug Development

The tetrazole ring is a key functional group in medicinal chemistry, often used as a bioisosteric replacement for a carboxylic acid. This substitution can lead to improved pharmacological properties. The coordination of such ligands to metal centers can introduce novel biological activities. For instance, zinc complexes of other tetrazole-carboxylate ligands have demonstrated potential as anticancer agents.

Case Study: Anticancer Activity of Zn(II)-Tetrazole-Carboxylate Complexes

Recent studies have shown that zinc(II) complexes with bifunctional tetrazole-carboxylate ligands exhibit significant cytotoxicity against cancer cell lines, such as HeLa and HepG2.[2] These findings suggest that metal complexes incorporating the tetrazole-carboxylate scaffold are promising candidates for the development of new anticancer drugs. The coordination to the metal ion can enhance the therapeutic potential of the organic ligand.

Visualizations

Diagrams of Workflows and Relationships

Synthesis_Workflow Synthesis Workflow for this compound A Ethyl Cyanoformate C Reaction in DMF at 110-120°C A->C B Sodium Azide & Ammonium Chloride B->C D Work-up (Extraction & Washing) C->D E Purification (Column Chromatography) D->E F Pure this compound E->F

Caption: Workflow for the synthesis of this compound.

In_Situ_Coordination In Situ Ligand Formation and Coordination cluster_reactants Reactants cluster_process Hydrothermal Reaction A This compound D In Situ Hydrolysis of Ester A->D B Metal Salt (e.g., Co(NO₃)₂·6H₂O) F Coordination of tzc to Metal Ion B->F C Base (e.g., NaOH) C->D E Formation of Tetrazolate-5-Carboxylate (tzc) D->E E->F G Coordination Polymer Crystal F->G

Caption: Process of in situ ligand formation and coordination.

Drug_Development_Logic Rationale for Tetrazole Ligands in Drug Development A Carboxylic Acid in Bioactive Molecules B Tetrazole as Bioisostere A->B is replaced by C Improved Pharmacological Properties (e.g., metabolic stability, lipophilicity) B->C D Tetrazole-Carboxylate Ligand B->D E Coordination to Metal Center (e.g., Zn(II)) D->E F Enhanced Biological Activity (e.g., Anticancer) E->F

Caption: Logic for using tetrazole-based ligands in drug design.

References

Application Notes: Experimental Setup for [3+2] Cycloaddition to Form Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrazoles are a critical class of nitrogen-rich heterocyclic compounds with extensive applications in medicinal chemistry, materials science, and coordination chemistry.[1][2] In drug development, the tetrazole moiety is frequently employed as a bioisosteric replacement for the carboxylic acid group, enhancing metabolic stability and pharmacokinetic properties of drug candidates.[3][4] The most proficient and atom-economical method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1][5]

This reaction, however, often requires high temperatures and can involve hazardous reagents like hydrazoic acid.[2][6] To overcome these limitations, various catalytic systems have been developed, including those based on transition metals (e.g., cobalt, zinc, copper) and heterogeneous acid catalysts.[1][2][7][8] These catalysts lower the activation energy, allowing the reaction to proceed under milder conditions with improved yields and shorter reaction times.[6][9] This document provides detailed protocols and experimental data for several catalytic systems used in the synthesis of tetrazoles via [3+2] cycloaddition.

General Reaction Mechanism & Workflow

The metal-catalyzed [3+2] cycloaddition of nitriles with sodium azide generally proceeds through the activation of the nitrile by coordination to the metal center. This enhances the electrophilicity of the nitrile carbon, facilitating a nucleophilic attack by the azide anion. The resulting intermediate then undergoes cyclization to form a metal-bound tetrazolate, which, after protonation during workup, yields the final 5-substituted-1H-tetrazole product.[1][10][11]

Reaction_Mechanism cluster_main General Mechanism of Catalyzed [3+2] Cycloaddition Start R-C≡N + M-Catalyst Coordination Coordination [R-C≡N---M] Start->Coordination Step 1 AzideAttack Nucleophilic Attack by Azide (N3-) Coordination->AzideAttack Step 2 Intermediate Formation of Metal-Bound Intermediate AzideAttack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Step 3 Product_Complex Metal-Tetrazolate Complex Cyclization->Product_Complex End 5-Substituted-1H-Tetrazole (after protonation) Product_Complex->End Step 4: Workup/Protonation

Caption: General mechanism of catalyzed [3+2] cycloaddition for tetrazole synthesis.

The typical experimental workflow involves the setup of the reaction, monitoring its progress, and subsequent isolation and purification of the final product.

Experimental_Workflow Setup Reaction Setup Nitrile, Sodium Azide, Catalyst, and Solvent are combined in a reaction vessel. Reaction Reaction Conditions Mixture is heated (conventional or microwave) with stirring for a specified time. Setup:s->Reaction:n Monitoring Progress Monitoring Reaction is monitored by Thin Layer Chromatography (TLC) until completion. Reaction:s->Monitoring:n Workup Workup - Catalyst is filtered (if heterogeneous). - Solvent is removed. - Acid-base extraction is performed. Monitoring:s->Workup:n Purification Purification Crude product is purified by recrystallization or column chromatography. Workup:s->Purification:n Characterization Characterization Structure is confirmed using NMR, IR, and melting point analysis. Purification:s->Characterization:n

Caption: General experimental workflow for tetrazole synthesis.

Experimental Protocols

Protocol 1: Cobalt(II)-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole

This protocol details the synthesis of 5-substituted 1H-tetrazoles using a homogeneous cobalt(II) complex as a catalyst.[1][10]

Materials:

  • Benzonitrile

  • Sodium azide (NaN₃)

  • Cobalt(II) complex catalyst (e.g., [Co(L1)Cl]ClO₄ where L1 is N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine)[1]

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hydrochloric acid (HCl), 2M

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzonitrile (1 mmol, 103 mg), sodium azide (1.2 mmol, 78 mg), and the Cobalt(II) catalyst (0.01 mmol, 1 mol%).[1]

  • Add DMF (3 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.[12]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add 10 mL of 2M HCl to the mixture and stir for 15 minutes to protonate the tetrazole and precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-phenyl-1H-tetrazole.

Protocol 2: Heterogeneous Catalysis using Silica Sulfuric Acid (SSA)

This method provides an environmentally benign approach using a solid acid catalyst that can be easily recovered and reused.[2][13]

Materials:

  • Aryl or alkyl nitrile (1 mmol)

  • Sodium azide (NaN₃, 1.5 mmol)

  • Silica Sulfuric Acid (SSA, 0.3 g)[2]

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Ethyl acetate

  • Petroleum ether

  • Deionized water

Procedure:

  • In a 25 mL round-bottom flask, suspend the nitrile (1 mmol), sodium azide (1.5 mmol, 97.5 mg), and silica sulfuric acid (0.3 g) in DMF (5 mL).[2]

  • Heat the mixture with stirring at 120 °C for the required time (see Table 2).

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the solid SSA catalyst and wash it with ethyl acetate. The catalyst can be dried and reused.

  • Evaporate the solvent from the filtrate under vacuum.

  • Purify the crude product by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to give the pure 5-substituted 1H-tetrazole.[2]

Protocol 3: Microwave-Assisted Synthesis in Aqueous Media

Microwave heating can dramatically reduce reaction times from hours to minutes.[14] This protocol is adapted from an undergraduate organic experiment, highlighting its robustness.

Materials:

  • Aryl nitrile (e.g., benzonitrile, 2.5 mmol)

  • Sodium azide (NaN₃, 3.75 mmol)

  • Zinc(II) chloride (ZnCl₂, 0.5 mmol)

  • Isopropanol/Water mixture (1:1, 4 mL)

  • Sodium hydroxide (NaOH), 3M

  • Hydrochloric acid (HCl), 6M

Procedure:

  • Place the aryl nitrile (2.5 mmol), sodium azide (3.75 mmol), and zinc(II) chloride (0.5 mmol) in a 10 mL microwave reaction vessel equipped with a small stir bar.[14]

  • Add 4 mL of a 1:1 isopropanol-water solvent mixture.

  • Seal the vessel and place it in the microwave reactor. Irradiate at 150 °C for 30 minutes.[14]

  • After cooling, add 5 mL of 3M NaOH to the reaction mixture to deprotonate the tetrazole and dissolve it in the aqueous layer.

  • Wash the basic aqueous solution with diethyl ether (2 x 10 mL) to remove any unreacted nitrile.

  • Acidify the aqueous layer to pH ~2 with 6M HCl to precipitate the tetrazole product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the [3+2] cycloaddition of various nitriles to form 5-substituted-1H-tetrazoles under different catalytic systems.

Table 1: Comparison of Homogeneous Metal Catalysts

Entry Nitrile Substrate Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%) Reference
1 Benzonitrile Co(II) Complex (1) DMF 110 12 96 [1][12]
2 4-Methoxybenzonitrile Co(II) Complex (1) DMF 110 12 98 [1][12]
3 4-Chlorobenzonitrile Co(II) Complex (1) DMF 110 12 95 [1][12]
4 Benzonitrile CuSO₄·5H₂O (10) DMSO 120 2.5 96 [7]
5 Acetonitrile CuSO₄·5H₂O (10) DMSO 120 5 85 [7]
6 Benzonitrile ZnCl₂ Water 100 24 91 [9]

| 7 | Phenylacetonitrile | CoY Zeolite (20 mg) | DMF | 120 | 14 | 93 |[6] |

Table 2: Comparison of Heterogeneous and Alternative Methods

Entry Nitrile Substrate Catalyst/Method Solvent Temp (°C) Time Yield (%) Reference
1 Benzonitrile Silica Sulfuric Acid DMF 120 8 h 95 [2]
2 4-Chlorobenzonitrile Silica Sulfuric Acid DMF 120 8 h 92 [2]
3 Phenylacetonitrile Silica Sulfuric Acid DMF 120 10 h 89 [2]
4 Benzonitrile Microwave / ZnCl₂ IPA/H₂O 150 30 min 75-85 [14]
5 4-Toluonitrile Microwave / ZnCl₂ IPA/H₂O 150 30 min 80-90 [14]

| 6 | 4-Anisonitrile | Microwave / Et₃N·HCl | Nitrobenzene | 200 | 10 min | 91 |[9] |

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Tetrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl Tetrazole-5-Carboxylate, with a focus on improving reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through a [3+2] cycloaddition reaction. This typically involves reacting ethyl cyanoformate with an azide source, such as sodium azide, often in the presence of a catalyst or an acid.[1][2] Variations of this method exist to improve yield, safety, and reaction conditions.

Q2: What is the expected yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the specific protocol, including the choice of reactants, catalysts, and reaction conditions. Reported yields can be as high as 83.8% for the sodium salt intermediate when using 2,6-Lutidine and trifluoroacetic acid.[3] Other methods may produce different yields, so it is crucial to refer to the specific experimental protocol being used.

Q3: What are the key safety precautions to consider during the synthesis?

A3: The use of sodium azide is a primary safety concern due to its high toxicity and potential to form explosive heavy metal azides. Always handle sodium azide with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid. Also, be mindful of the potential for explosive residues. When handling the final product, which is a white crystalline solid, it is important to wear protective clothing, gloves, and eye protection to avoid skin and eye irritation.[4][5]

Q4: How can I confirm the successful synthesis of this compound?

A4: The final product is a white crystalline solid with a melting point in the range of 82-93°C.[4][6] Confirmation of the structure and purity can be achieved through various analytical techniques, including:

  • HPLC Analysis: To determine the purity of the product.[3]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl group.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or inefficient mixing.- Increase the reaction time and monitor the progress using TLC or HPLC.- Optimize the reaction temperature based on the specific protocol. Some methods require heating to around 80°C.[3]- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Decomposition of reactants or product: The reactants or the product might be unstable under the reaction conditions.- If using acidic conditions, add reagents cautiously while cooling the reaction mixture to control the temperature.[3]- Consider using a milder catalyst or reaction conditions if product degradation is suspected.
Ineffective catalyst: The chosen catalyst may not be active enough or may have degraded.- Use a freshly prepared or properly stored catalyst. Zinc salts have been shown to be effective catalysts in aqueous media.[7]- Consider alternative catalysts such as L-proline, which has been reported to give excellent yields.[7]
Presence of Impurities in the Final Product Unreacted starting materials: The reaction did not proceed to completion, leaving unreacted ethyl cyanoformate or azide.- Optimize the reaction conditions as described above to drive the reaction to completion.- Adjust the stoichiometry of the reactants.
Formation of side products: Undesirable side reactions may be occurring. The nature of these side products will depend on the specific reactants and conditions used.- Purify the crude product using silica gel chromatography with a suitable solvent system, such as a gradient of ethyl acetate/hexane.[8]- Recrystallization from an appropriate solvent can also be an effective purification method.[9]
Residual azide: The final product may be contaminated with unreacted sodium azide.- Thoroughly wash the product during the workup phase. The use of brine (saturated NaCl solution) can help in removing residual salts.[3][9]- HPLC analysis can be used to check for the presence of azide, with a desired content of <0.1%.[3]
Difficulty in Product Isolation Product is soluble in the workup solvent: The product may be lost during the extraction and washing steps if it has significant solubility in the aqueous phase.- Use a suitable organic solvent for extraction, such as ethyl acetate.[8][9]- Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[8][9]
Formation of an emulsion during extraction: The formation of a stable emulsion can make phase separation difficult.- Add a small amount of brine to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation.

Experimental Protocols

Synthesis of the Anhydrous Sodium Salt of Ethyl-5-Tetrazole Carboxylate[3]

This protocol describes the synthesis starting from ethyl cyanoformate.

Materials:

  • 2,6-Lutidine

  • Trifluoroacetic acid

  • Sodium azide (powdered)

  • Ethyl cyanoformate

  • Ethyl acetate

Procedure:

  • Under a nitrogen atmosphere, stir 115 ml of 2,6-Lutidine and cautiously add 20.5 ml of trifluoroacetic acid over 15 minutes, maintaining the temperature between 5°C and 10°C using an ice bath.

  • Add 17.8 g of powdered sodium azide, followed by 24.8 g of ethyl cyanoformate.

  • Slowly heat the reaction mixture to approximately 80°C.

  • Stir the mixture at 75°C to 80°C for 5.5 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the resulting white crystals.

  • Wash the crystals with ethyl acetate (3 x 50 ml).

  • Dry the product in vacuo to a constant weight.

Expected Yield: 34.37 g (83.8%)

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A Ethyl Cyanoformate D Reaction Mixture (Heated and Stirred) A->D B Sodium Azide B->D C Catalyst/Acid (e.g., 2,6-Lutidine/TFA) C->D E Cooling & Filtration D->E After 5.5 hours F Washing with Ethyl Acetate E->F G Drying in vacuo F->G H Purified Product G->H

Caption: A simplified workflow for the synthesis of this compound.

[3+2] Cycloaddition for Tetrazole Formation

cycloaddition_mechanism cluster_reactants Reactants cluster_product Product nitrile Ethyl Cyanoformate (N≡C−COOEt) transition_state Transition State nitrile->transition_state [3+2] Cycloaddition azide Azide Ion (N⁻=N⁺=N⁻) azide->transition_state tetrazole This compound Anion transition_state->tetrazole Ring Formation

Caption: The general mechanism of [3+2] cycloaddition for tetrazole synthesis.

References

How to avoid azide byproducts in tetrazole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate and avoid the formation of hazardous azide byproducts during tetrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary azide-related byproducts and impurities in tetrazole synthesis?

A1: The main concerns in tetrazole synthesis are not typically byproducts from side reactions but rather the presence of unreacted azide reagents and hazardous species formed from them. These include:

  • Hydrazoic Acid (HN₃): A highly toxic and explosive volatile liquid that can form when azide salts are exposed to acidic conditions. Even weak acids can generate HN₃.[1][2]

  • Heavy Metal Azides: Shock-sensitive and violently explosive compounds that can form if sodium azide or hydrazoic acid comes into contact with heavy metals like lead, copper, zinc, or their salts.[1] This is a critical concern for scale-up in metal reactors or when using metal catalysts.

  • Residual Sodium Azide (NaN₃): Unreacted sodium azide remaining in the final product poses a significant safety and toxicity risk.

  • Organic Azido Impurities: These can be formed through side reactions or be present in starting materials, and are often considered mutagenic, facing strict regulatory limits.[3][4][5]

  • Chlorinated Solvent Adducts: The use of solvents like dichloromethane or chloroform can lead to the formation of explosively unstable di- and triazidomethane.

Q2: Why is it critical to control these byproducts and impurities?

A2: Controlling azide-related species is paramount for two main reasons:

  • Safety: Hydrazoic acid is volatile, toxic, and explosive, while heavy metal azides are shock-sensitive explosives.[1] Mishandling these can lead to catastrophic laboratory accidents.

  • Regulatory Compliance and Product Quality: For pharmaceutical applications, residual azides and organic azido impurities are strictly regulated due to their potential mutagenicity and carcinogenicity.[3][4] Their presence can halt drug development and lead to product recalls.

Q3: What are the principal strategies to avoid or minimize azide byproducts?

A3: A multi-faceted approach is recommended:

  • Adopt Azide-Free Synthesis Routes: The most effective strategy is to eliminate azide reagents entirely. Methods using substitutes like diformylhydrazine have been developed for safe and scalable synthesis.[6]

  • Optimize Reaction Conditions: Careful control of pH is crucial to suppress the formation of hydrazoic acid.[7] Using specific catalysts like zinc oxide can dramatically reduce HN₃ levels in the reaction headspace.[7]

  • Use Safer Azide Reagents: Alternatives like trimethylsilyl azide (TMSN₃) can be safer than traditional sodium azide/acid combinations as they are less prone to forming hydrazoic acid.[1]

  • Implement Post-Reaction Quenching: Any excess azide must be safely destroyed after the reaction is complete. A common method is the addition of sodium nitrite under acidic conditions to convert residual azide into nitrogen and nitrous oxide gas.[7][8]

  • Purify the Final Product: Implement robust purification steps and monitor the process with sensitive analytical techniques like LC-MS/MS to ensure all azide-related impurities are removed to acceptable levels.[3][9]

Troubleshooting Guide

Problem: High concentration of hydrazoic acid (HN₃) detected in the reaction headspace.

Potential Cause Solution
Acidic Reaction Conditions The use of Brønsted or Lewis acids to activate the nitrile can protonate the azide anion, forming HN₃.[2]
Immediate Action: Ensure the reaction is performed in a well-ventilated fume hood. Long-Term Fix: Modify the protocol to maintain a neutral or slightly basic pH (pH 8 was found to be effective).[7] Consider using a catalytic amount of zinc oxide, which proceeds efficiently at pH 8 and significantly lowers HN₃ levels.[7]
Use of Ammonium Salts Reagents like ammonium chloride, often used as a proton source, can lower the pH and generate HN₃.[2]
Alternative: Replace ammonium chloride with a safer alternative. The use of zinc salts in water has been shown to be a broad and effective method.[10] Continuous flow reactors can also be used to minimize the accumulation and exposure risks of HN₃.[8]

Problem: Residual sodium azide detected in the final product after workup.

Potential Cause Solution
Incomplete Reaction or Excess Reagent Using a large excess of sodium azide without a quenching step will lead to contamination.
Implement a Quenching Protocol: After the reaction is complete (as monitored by TLC or HPLC), add a quenching agent. A standard and effective method is the careful, portion-wise addition of aqueous sodium nitrite followed by acidification (e.g., with sulfuric acid) to destroy excess azide.[7]
Ineffective Purification Standard extraction or crystallization may not be sufficient to remove all ionic azide salts.
Improve Purification: Ensure the workup includes sufficient aqueous washes to remove water-soluble NaN₃. Monitor the removal using analytical techniques like LC-MS/MS.[9]

Problem: Potential for forming explosive heavy metal azides.

Potential Cause Solution
Use of Metal Equipment or Reagents Contact of azide solutions or HN₃ vapors with heavy metals (e.g., copper, lead, zinc fittings, certain catalysts) can form dangerous, shock-sensitive precipitates.[1]
Strictly Avoid Heavy Metals: Use only glass or plastic spatulas and equipment.[1] Avoid metal pipes and fittings in the reaction setup and waste disposal lines. If a metal catalyst is required, ensure it is not one that forms unstable azide complexes.
Improper Waste Disposal Flushing azide-containing solutions down drains with copper or lead pipes is a known cause of explosions.
Follow Hazardous Waste Protocols: All waste containing azide must be collected, clearly labeled, and disposed of through a licensed hazardous waste management provider. Never dispose of it down the sink.[11]

Preventative Strategies & Experimental Protocols

To proactively avoid azide byproducts, selecting an inherently safer synthesis route is the best approach. Below are two detailed protocols: one completely avoids azides, and the other minimizes the risks associated with their use.

Protocol 1: Azide-Free Synthesis of 1-Aryl-1H-tetrazoles Using Diformylhydrazine

This method circumvents the use of any azide reagents, making it significantly safer and more scalable.[6] It relies on the reaction of an aryl diazonium salt with diformylhydrazine under aqueous conditions.

Methodology:

  • Diazotization: Dissolve the starting aniline in an appropriate aqueous acid solution (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.

  • Add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Tetrazole Formation: In a separate vessel, prepare a solution of diformylhydrazine in water.

  • Slowly add the cold diazonium salt solution to the diformylhydrazine solution. The order of addition is critical to control exotherms and gas evolution.

  • Monitor the reaction by HPLC. The reaction is typically complete within a few hours at room temperature.

  • Workup: Once complete, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by crystallization.

Protocol 2: Safer [2+3] Cycloaddition Using Zinc Oxide Catalyst

This protocol minimizes the formation of hazardous hydrazoic acid by using a catalytic amount of zinc oxide in an aqueous THF solution at a controlled pH.[7]

Methodology:

  • Reaction Setup: To a reaction vessel, add the nitrile substrate, sodium azide, a catalytic amount of zinc oxide (e.g., 1-5 mol%), and a mixture of THF and water.

  • pH Adjustment: Adjust the pH of the reaction mixture to ~8 using a suitable buffer or careful addition of a base.

  • Reaction: Heat the mixture to reflux. The use of ZnO at pH 8 has been shown to reduce HN₃ in the headspace to as low as 2 ppm, compared to 2000 ppm with other methods like ZnBr₂.[7]

  • Monitor the reaction by TLC or HPLC until the starting nitrile is consumed.

  • Workup and Quenching: Cool the reaction mixture to room temperature. Carefully add an aqueous solution of sodium nitrite to quench any unreacted sodium azide.

  • Acidify the mixture to precipitate the tetrazole product.

  • Isolate the product by vacuum filtration, wash with cold water, and dry.

Data Summary: Comparison of Synthesis Conditions

The following table summarizes the impact of different reaction conditions on the formation of hydrazoic acid (HN₃) and product yield for a model reaction.

Method / ReagentsSolventTemperatureHN₃ in Headspace (ppm)YieldReference
NaN₃ / Pyridinium ChlorideDMF110 °CHigh PotentialGood[7]
NaN₃ / ZnBr₂WaterReflux~2000 ppmGood[7]
NaN₃ / ZnO (catalytic) aq. THF Reflux ~2 ppm Near Quantitative [7]
DiformylhydrazineWaterRTN/A (Azide-Free)Good[6]

Visualizations

Tetrazole_Synthesis_Decision_Workflow start Start: Need to Synthesize a Tetrazole check_azide_tolerance Can the process tolerate azide reagents and associated risks? start->check_azide_tolerance check_scale Is this for large-scale (multi-kg) synthesis? check_azide_tolerance->check_scale Yes azide_free Recommendation: Use Azide-Free Synthesis (e.g., Diformylhydrazine) check_azide_tolerance->azide_free No check_scale->azide_free Yes safer_azide Recommendation: Use Safer Azide Protocol (e.g., ZnO catalyst, pH control) check_scale->safer_azide No end_azide_free End: Safe & Scalable Process azide_free->end_azide_free traditional_azide Use Traditional Azide Method (e.g., NaN3/NH4Cl) with extreme caution and quenching safer_azide->traditional_azide If catalyst is incompatible end_safer_azide End: Risk-Mitigated Process safer_azide->end_safer_azide end_traditional End: High-Risk Process traditional_azide->end_traditional

Caption: Decision workflow for selecting a tetrazole synthesis strategy.

Tetrazole_Reaction_Pathways cluster_desired Desired Pathway cluster_undesired Undesired Side Reaction nitrile R-C≡N (Nitrile) cycloaddition [2+3] Cycloaddition nitrile->cycloaddition azide_ion N₃⁻ (Azide Ion) azide_ion->cycloaddition hn3 HN₃ (Hydrazoic Acid) HAZARDOUS azide_ion->hn3 tetrazole 5-Substituted Tetrazole Product cycloaddition->tetrazole proton H⁺ (Acid Source) proton->hn3

Caption: Desired vs. undesired reaction pathways in azide-based synthesis.

Troubleshooting_Workflow start Problem: High residual azide detected in crude product check_quench Was a post-reaction quenching step performed? start->check_quench implement_quench Action: Implement a validated quenching protocol (e.g., NaNO₂ / H₂SO₄) check_quench->implement_quench No check_stoichiometry Was NaN₃ used in large excess (>2 eq)? check_quench->check_stoichiometry Yes end Solution: Reduced azide impurity levels implement_quench->end reduce_azide Action: Reduce NaN₃ stoichiometry to 1.1-1.5 eq. check_stoichiometry->reduce_azide Yes improve_workup Action: Improve aqueous workup. Add more wash steps to remove salts. check_stoichiometry->improve_workup No reduce_azide->end re_evaluate Re-evaluate process. Consider azide-free alternatives for better safety and purity. improve_workup->re_evaluate improve_workup->end

References

Managing reaction temperature for optimal Ethyl Tetrazole-5-Carboxylate yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of Ethyl Tetrazole-5-Carboxylate, with a specific focus on managing reaction temperature to optimize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction temperature for the synthesis of this compound?

A1: The synthesis of this compound from ethyl cyanoformate and sodium azide typically involves a two-stage temperature profile. The initial addition of reagents is often conducted at a low temperature, between +5°C and +10°C, to control the initial exothermic reaction.[1] Following the initial addition, the reaction mixture is heated to approximately 80°C and maintained at 75-80°C for several hours to ensure the reaction proceeds to completion.[1]

Q2: How critical is the initial low-temperature phase?

A2: The initial low-temperature phase (e.g., +5°C to +10°C using an ice bath) is crucial for safety and reaction control.[1] The reaction between ethyl cyanoformate and sodium azide can be exothermic. Maintaining a low temperature during the addition of reagents prevents a runaway reaction, minimizes the formation of potentially hazardous byproducts, and ensures a more controlled and selective formation of the desired product.

Q3: What is the consequence of letting the temperature rise too high during the heating phase?

A3: While a temperature of around 80°C is required to drive the reaction, exceeding this significantly can lead to issues. An initial exotherm reaching up to 94°C has been noted in some procedures.[1] Excessively high temperatures may promote the decomposition of reagents or the final product and can lead to the formation of multiple byproducts, which will complicate purification and reduce the overall yield.

Q4: What are some key safety precautions related to the reagents and reaction temperature?

A4: The primary safety concern is the use of sodium azide, which is highly toxic. It can also form explosive heavy metal azides, so contact with certain metals should be avoided. When acidified, sodium azide can form hydrazoic acid, which is volatile and highly explosive. Therefore, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Controlling the reaction temperature is a key safety measure to prevent uncontrolled reactions.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Sub-optimal reaction temperature: The reaction may not have been heated sufficiently to proceed at an adequate rate. 2. Incomplete reaction: The reaction time at the elevated temperature may have been too short. 3. Decomposition of reagents or product: The reaction temperature may have been too high, causing degradation.1. Ensure the reaction mixture reaches and is maintained at the optimal temperature of 75-80°C. Use a calibrated thermometer and a reliable heating mantle. 2. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time at 75-80°C if starting materials are still present. 3. Carefully control the heating rate and monitor the internal reaction temperature to avoid exceeding the recommended range.
Formation of Multiple Byproducts 1. Poor temperature control: A rapid increase in temperature or "hot spots" in the reaction vessel can lead to side reactions. 2. Initial exotherm not controlled: Allowing the temperature to rise significantly during the initial reagent addition can promote byproduct formation.1. Ensure efficient and uniform stirring throughout the reaction. Use a suitable heating mantle and consider an oil bath for more even heat distribution. 2. Strictly adhere to the low-temperature conditions (+5°C to +10°C) during the addition of reagents. Add reagents slowly and monitor the temperature closely.
Difficulty in Product Isolation 1. Incomplete reaction leading to a complex mixture: If the reaction did not go to completion, the presence of starting materials can interfere with crystallization. 2. Product remains dissolved: The choice of solvent and temperature for crystallization is crucial.1. Before attempting isolation, confirm the reaction is complete via TLC or LC-MS. If not, consider extending the reaction time at the optimal temperature. 2. After cooling the reaction mixture to room temperature, ensure sufficient time for precipitation. If the product is a salt, washing with a suitable solvent like ethyl acetate is recommended to remove impurities.[1]

Experimental Protocol: Synthesis of Anhydrous Sodium Salt of Ethyl-5-Tetrazole Carboxylate

This protocol is adapted from a patented procedure for the synthesis of the anhydrous sodium salt of ethyl-5-tetrazole carboxylate.[1]

Materials:

  • 2,6-Lutidine (115 ml)

  • Trifluoroacetic acid (20.5 ml)

  • Sodium azide (17.8 g)

  • Ethyl cyanoformate (24.8 g)

  • Ethyl acetate

Procedure:

  • Under a nitrogen atmosphere, stir 115 ml of 2,6-Lutidine in a suitable reaction vessel.

  • Cool the vessel in an ice bath to maintain a temperature between +5°C and +10°C.

  • Cautiously add 20.5 ml of trifluoroacetic acid over 15 minutes, ensuring the temperature remains within the +5°C to +10°C range.

  • Add 17.8 g of powdered sodium azide to the mixture, followed by 24.8 g of ethyl cyanoformate.

  • Slowly heat the reaction mixture to approximately 80°C.

  • Stir the mixture at a constant temperature of 75°C to 80°C for 5.5 hours.

  • After the heating period, allow the mixture to cool to room temperature.

  • Filter the resulting white crystals.

  • Wash the collected crystals with ethyl acetate (3 x 50 ml).

  • Dry the final product in vacuo to a constant weight.

Expected Yield: Approximately 34.37 g (83.8%).

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

ParameterValueReference
Initial Reagent Addition Temp. +5°C to +10°C[1]
Main Reaction Temp. 75°C to 80°C[1]
Reaction Time 5.5 hours[1]
Reported Yield 83.8%[1]

Note: The yield corresponds to the anhydrous sodium salt of the target compound.

Visualizations

experimental_workflow cluster_reagents Reagents cluster_reaction Reaction Stages cluster_purification Workup & Purification node_reagents node_reagents node_process node_process node_condition node_condition node_product node_product A 2,6-Lutidine + Trifluoroacetic Acid D Initial Mixing (Reagent Addition) A->D B Sodium Azide B->D C Ethyl Cyanoformate C->D E Heating & Stirring D->E Slowly heat to ~80°C F Cool to Room Temp E->F G Filter Crystals F->G H Wash with Ethyl Acetate G->H I Dry in vacuo H->I J Final Product: Anhydrous Sodium Salt of Ethyl-5-Tetrazole Carboxylate I->J cond1 +5°C to +10°C cond1->D cond2 75-80°C 5.5 hours cond2->E

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic problem problem cause cause solution solution p1 Low Yield c1 Sub-optimal Temperature p1->c1 c2 Incomplete Reaction Time p1->c2 c3 Product Decomposition (Temp too high) p1->c3 s1 Maintain 75-80°C c1->s1 s2 Extend Reaction Time (Monitor with TLC/LC-MS) c2->s2 s3 Control Heating Rate c3->s3

References

Troubleshooting low conversion rates in tetrazole synthesis from nitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for tetrazole synthesis. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during the [3+2] cycloaddition of nitriles with azides to form 5-substituted-1H-tetrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guide is organized in a question-and-answer format to directly address specific experimental challenges.

Q1: My tetrazole synthesis reaction shows low or no conversion. What are the potential causes and how can I improve the yield?

Low conversion is a common issue that can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with starting materials. Here’s a step-by-step guide to troubleshoot this problem.

  • Step 1: Verify Your Starting Materials and Reagents

    • Nitrile Quality: Ensure your nitrile starting material is pure and dry. Impurities can interfere with the reaction. Nitriles with electron-withdrawing groups are generally more reactive.[1]

    • Azide Source Quality: Use a high-quality azide source. Sodium azide (NaN₃) is commonly used and should be dry.[2][3][4][5][6] Be aware of the potential hazards associated with azides and handle them with appropriate safety precautions.[6]

  • Step 2: Optimize the Reaction Conditions

    • Solvent Choice: The choice of solvent is critical. Highly polar aprotic solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are often effective for this reaction.[2][5] DMSO, in particular, has been shown to provide excellent yields.[2] In some cases, aqueous solvent mixtures can also be effective and offer a greener alternative.[1][7]

    • Temperature: The reaction often requires elevated temperatures, typically in the range of 100-150 °C.[8][9] However, the optimal temperature can vary depending on the substrate and catalyst. A systematic increase in temperature may improve conversion, but be mindful of potential side reactions.[9]

    • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. Some reactions may require extended periods (e.g., 12 hours or more) to reach completion.[2][9]

  • Step 3: Evaluate and Select an Appropriate Catalyst

    • The cycloaddition of nitriles and azides is often slow and requires a catalyst to proceed at a reasonable rate. Both Lewis and Brønsted acids can be effective.[4][6]

    • Lewis Acid Catalysts: Zinc salts (e.g., ZnBr₂, ZnCl₂) are commonly used and have been shown to be effective, particularly in aqueous media.[4][7] Other metal-based catalysts, including cobalt and nickel complexes, have also been reported to give high yields.[2][3]

    • Brønsted Acid Catalysts: Amine salts, such as ammonium chloride or pyridine hydrochloride, can be used to activate the nitrile.[5][6] Solid acid catalysts like silica sulfuric acid are also effective and can simplify purification.[10]

The following diagram illustrates a general troubleshooting workflow for low conversion rates.

low_conversion_troubleshooting cluster_conditions Condition Optimization cluster_catalyst Catalyst Selection start Low Conversion Observed check_reagents Verify Purity of Nitrile and Azide start->check_reagents optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) check_reagents->optimize_conditions Reagents OK evaluate_catalyst Evaluate Catalyst System (Lewis vs. Brønsted Acid) optimize_conditions->evaluate_catalyst Still Low solvent Test DMF, DMSO, or Aqueous Mixtures optimize_conditions->solvent temp Increase Temperature (e.g., 100-150 °C) optimize_conditions->temp time Increase Reaction Time (Monitor by TLC/LC-MS) optimize_conditions->time successful_conversion Improved Conversion evaluate_catalyst->successful_conversion Optimized lewis_acid Try Lewis Acids (e.g., ZnBr₂, ZnCl₂) evaluate_catalyst->lewis_acid bronsted_acid Try Brønsted Acids (e.g., NH₄Cl, Py·HCl) evaluate_catalyst->bronsted_acid

Troubleshooting workflow for low conversion rates.

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

The most common side reaction is the hydration of the nitrile to the corresponding carboxamide, especially when using aqueous solvent systems.[11]

  • Minimizing Nitrile Hydration:

    • Anhydrous Conditions: If possible, perform the reaction under anhydrous conditions using dry solvents and reagents.

    • Catalyst Choice: The choice of catalyst can influence the extent of side reactions. Some catalyst systems may favor the desired cycloaddition over hydration.

    • Temperature Control: While higher temperatures can increase the rate of tetrazole formation, they might also accelerate side reactions. Finding the optimal temperature that balances conversion and selectivity is key.

Q3: The purification of my tetrazole product is difficult. What are the recommended purification strategies?

5-Substituted-1H-tetrazoles are acidic, a property that can be exploited for purification.[1]

  • Acid-Base Extraction: A common and effective method for purification involves an acid-base extraction.[1]

    • After the reaction, the mixture is typically treated with an aqueous acid (e.g., HCl) to protonate the tetrazole and precipitate it.[6][11]

    • The crude product can then be dissolved in an aqueous base (e.g., NaOH).

    • The basic solution is washed with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities like the unreacted nitrile.[11]

    • The aqueous layer is then re-acidified to precipitate the pure tetrazole product, which can be collected by filtration.[11]

  • Recrystallization: The crude product can often be further purified by recrystallization from a suitable solvent.[1]

  • Column Chromatography: While often not necessary if an acid-base extraction is performed, column chromatography can be used for challenging purifications.[1]

The following diagram outlines the general purification workflow.

purification_workflow start Reaction Mixture acidify Acidify with Aqueous Acid (e.g., HCl) start->acidify filter_crude Filter Crude Product acidify->filter_crude dissolve_base Dissolve in Aqueous Base (e.g., NaOH) filter_crude->dissolve_base wash_organic Wash with Organic Solvent (e.g., Ethyl Acetate) dissolve_base->wash_organic reacidify Re-acidify Aqueous Layer wash_organic->reacidify filter_pure Filter Pure Product reacidify->filter_pure recrystallize Optional: Recrystallize filter_pure->recrystallize pure_product Pure Tetrazole filter_pure->pure_product recrystallize->pure_product

Purification workflow for 5-substituted-1H-tetrazoles.

Data on Reaction Parameters

The following table summarizes the effect of different solvents and catalysts on the yield of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide, based on data from various studies.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Co(II)-complex (1)Methanol1101220[2]
Co(II)-complex (1)Toluene1101215[2]
Co(II)-complex (1)Acetonitrile1101250[2]
Co(II)-complex (1)DMF1101280[2]
Co(II)-complex (1)DMSO1101299[2]
Pyridine·HCl (100)DMF110884[5]
SO₃H-carbon (10 wt%)DMF100692[9]
ZnBr₂NMP:H₂O (9:1)1900.33~95[11]

Experimental Protocols

General Protocol for the Synthesis of 5-Substituted-1H-tetrazoles

Warning: Organic azides can be explosive. Handle with extreme care and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrile (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: Add the chosen solvent (e.g., DMF or DMSO, ~0.2 M concentration), the azide source (e.g., sodium azide, 1.2-1.5 equiv), and the catalyst (e.g., ZnBr₂ or NH₄Cl, 10-100 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required amount of time (e.g., 8-12 hours). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully add dilute aqueous HCl (e.g., 1 M) to the reaction mixture to precipitate the product.

    • Collect the crude product by vacuum filtration.

    • For further purification, dissolve the crude solid in an aqueous solution of NaOH (e.g., 1 M).

    • Wash the basic solution with ethyl acetate to remove non-acidic impurities.

    • Separate the aqueous layer and cool it in an ice bath.

    • Re-acidify the aqueous layer with dilute HCl to precipitate the pure tetrazole.

    • Collect the pure product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Characterization: Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, IR, and melting point).[1][6]

References

Identifying byproducts in the synthesis of Ethyl Tetrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl Tetrazole-5-Carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound, typically prepared via a [3+2] cycloaddition of ethyl cyanoformate and an azide source (e.g., sodium azide), can stem from several factors:

  • Incomplete Reaction: The cycloaddition reaction can be slow. Ensure you are using the appropriate reaction temperature and time as specified in your protocol. The use of a catalyst, such as a Lewis acid (e.g., ZnCl₂) or an amine salt, can often improve reaction rates and yields.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst is crucial. Aprotic polar solvents like DMF or DMSO are commonly used. Ensure your reagents are anhydrous, as water can interfere with the reaction.

  • Decomposition of Starting Materials or Product: Ethyl cyanoformate can be susceptible to hydrolysis. Ensure it is pure and handled under anhydrous conditions. The tetrazole product itself might have limited stability under the reaction or work-up conditions.

  • Issues with Starting Materials: Verify the purity of your ethyl cyanoformate and sodium azide. Impurities in the starting materials can lead to side reactions and reduced yields.

Q2: I am observing an unexpected peak in my NMR/LC-MS analysis. What could this byproduct be?

While specific byproducts can be highly dependent on the exact reaction conditions, several possibilities exist based on the known reactivity of the starting materials:

  • Unreacted Starting Materials: The most common "impurities" are often unreacted ethyl cyanoformate and residual azide salts.

  • Hydrolysis Product: If moisture is present, ethyl cyanoformate can hydrolyze to produce cyanoformic acid or its decomposition products.

  • Side reactions of Ethyl Cyanoformate: Ethyl cyanoformate is a reactive molecule and can potentially undergo self-reaction or reactions with the solvent, especially at elevated temperatures.

  • Formation of an Imidoyl Azide Intermediate: The reaction is believed to proceed through an imidoyl azide intermediate. Under certain conditions, this intermediate may be partially stable or undergo alternative reactions.[1]

  • N-Nitroso Impurities: In some specific cases and under certain conditions involving nitrosating agents, N-nitroso derivatives of the tetrazole can be formed.[2]

Q3: How can I effectively purify my this compound and remove these byproducts?

Purification strategies will depend on the nature of the impurities. Here are some common approaches:

  • Aqueous Work-up: To remove unreacted sodium azide and other inorganic salts, a thorough aqueous work-up is essential. The product can be extracted into an organic solvent like ethyl acetate.

  • Recrystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Column Chromatography: For removal of closely related organic impurities, silica gel column chromatography can be an effective method. A gradient of ethyl acetate in hexanes is a common eluent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely employed method is the [3+2] cycloaddition reaction between ethyl cyanoformate and an azide source, most commonly sodium azide.[3] This reaction is often catalyzed by a Lewis acid or an amine salt to improve efficiency.

Q2: Are there any specific safety precautions I should take during this synthesis?

Yes, this synthesis involves hazardous materials and requires strict safety protocols:

  • Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals and acids. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydrazoic Acid: If the reaction is performed under acidic conditions, highly toxic and explosive hydrazoic acid (HN₃) can be formed in situ. Ensure proper quenching procedures are in place.

  • Solvents: Organic solvents like DMF and DMSO have their own specific hazards. Consult the safety data sheet (SDS) for each reagent and solvent used.

Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any major organic impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product and quantifying any byproducts.[4][5]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and can be coupled with LC (LC-MS) to identify unknown impurities.

Data Presentation

As quantitative data on byproduct formation is highly dependent on specific experimental conditions, a template is provided below for researchers to summarize their own findings.

ParameterYour Experimental ValueLiterature Value (if available)
Reaction Yield (%)
Purity (by HPLC, %)
Byproduct 1 (Identity)
Byproduct 1 (Amount, %)
Byproduct 2 (Identity)
Byproduct 2 (Amount, %)

Experimental Protocols

A general experimental protocol for the synthesis of this compound is outlined below. Note: This is a generalized procedure and should be adapted based on specific literature precedents and laboratory safety protocols.

Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous DMF (or another suitable aprotic polar solvent).

  • Addition of Reagents: To the solvent, add sodium azide (e.g., 1.2 equivalents) and a catalyst (e.g., triethylamine hydrochloride or zinc chloride, 0.1-1.0 equivalents).

  • Addition of Ethyl Cyanoformate: Slowly add ethyl cyanoformate (1.0 equivalent) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity No incomplete_rxn Incomplete Reaction check_yield->incomplete_rxn Yes suboptimal_cond Suboptimal Conditions check_yield->suboptimal_cond decomp Decomposition check_yield->decomp impure_sm Impure Starting Materials check_yield->impure_sm unreacted_sm Unreacted Starting Material check_purity->unreacted_sm Yes hydrolysis Hydrolysis Product check_purity->hydrolysis side_reaction Side Reaction Product check_purity->side_reaction success Successful Synthesis check_purity->success No optimize_time_temp Increase Time/Temp Add Catalyst incomplete_rxn->optimize_time_temp optimize_solvent_cat Optimize Solvent/Catalyst Ensure Anhydrous suboptimal_cond->optimize_solvent_cat decomp->optimize_time_temp purify_sm Purify/Verify Starting Materials impure_sm->purify_sm improve_workup Improve Aqueous Workup unreacted_sm->improve_workup hydrolysis->improve_workup recrystallize Recrystallization side_reaction->recrystallize chromatography Column Chromatography side_reaction->chromatography optimize_time_temp->start optimize_solvent_cat->start purify_sm->start improve_workup->success recrystallize->success chromatography->success

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Tetrazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrazole synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formation of tetrazoles, with a specific focus on optimizing solvent conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly recommended solvents for tetrazole synthesis from nitriles and sodium azide?

High-boiling point, polar aprotic solvents are generally favored for the [3+2] cycloaddition reaction between nitriles and sodium azide. Solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are frequently used.[1][2][3] Water has also been demonstrated to be an effective and environmentally friendly solvent for this transformation, often in the presence of a suitable catalyst.[2][4]

Q2: Can water be used as a solvent for tetrazole formation?

Yes, water can be an excellent solvent for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide, particularly when catalyzed by zinc salts.[4][5] This approach offers a greener alternative to traditional organic solvents. In some cases, a mixture of an organic solvent and water, such as a 9:1 mixture of NMP and water, has been shown to provide an optimal balance of reaction rate and yield while maintaining homogeneity.[6][7]

Q3: Why is my tetrazole synthesis failing or giving low yields?

Several factors can contribute to low yields in tetrazole synthesis. Common issues include:

  • Poor solvent choice: The use of non-polar or weakly polar solvents like toluene can hinder the reaction due to the poor solubility of reagents like sodium azide.[2]

  • Suboptimal temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.[1]

  • Moisture: The presence of excessive moisture can lead to the hydrolysis of the nitrile starting material to a carboxamide, a common side reaction.[5]

  • Catalyst deactivation: If a moisture-sensitive catalyst, such as certain Lewis acids, is being used, it can be deactivated by water.[5]

Q4: How does the choice of solvent affect the reaction time and temperature?

In nonprotic organic solvents like DMF or glyme, higher reaction temperatures (typically 100-150 °C) and longer reaction times are often necessary to achieve good yields.[1] The use of microwave irradiation can significantly accelerate the reaction, allowing for the conversion of even inactive nitriles in DMF within a shorter timeframe.[4]

Q5: Are there any safety concerns related to solvent choice in tetrazole synthesis?

A primary safety concern in tetrazole synthesis is the potential formation of the highly toxic and explosive hydrazoic acid (HN₃), especially when using ammonium salts in the reaction mixture.[8] The choice of solvent and reaction conditions can influence the amount of HN₃ generated. For instance, a procedure using zinc bromide in a concentrated aqueous solution was developed by Sharpless to minimize the formation of hydrazoic acid.[8][9] Continuous flow microreactors offer a safer alternative to batch microwave conditions by eliminating reactor headspace, thus reducing the risk of explosion at higher temperatures.[6][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Inappropriate solvent selection (e.g., non-polar solvent).[2]Switch to a high-boiling point polar aprotic solvent such as DMF, DMSO, or NMP.[1][3] Alternatively, consider using water as a "green" solvent, especially with a catalyst like a zinc salt.[4]
Reaction temperature is too low.Increase the reaction temperature. For many tetrazole formations, temperatures between 100-150 °C are required.[1] Microwave heating can also be employed to accelerate the reaction.[4]
Catalyst is inactive or absent.Ensure an appropriate catalyst is used. Lewis acids or Brønsted acids can activate the nitrile substrate.[4] For aqueous reactions, zinc salts are effective.[4]
Formation of Amide Byproduct Presence of excess water leading to nitrile hydrolysis.[5]If not intentionally running the reaction in water, use anhydrous solvents and ensure all glassware is thoroughly dried. An inert atmosphere may also be beneficial.
Zinc bromide (ZnBr₂) can promote nitrile hydration.[7]If nitrile hydration is a significant competing process, consider omitting ZnBr₂. Tetrazole formation may still proceed, albeit at a slightly lower rate.[7]
Inconsistent Reaction Outcomes Uncontrolled levels of humidity in the reaction environment.[5][9]Implement anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Isolation Use of water-miscible solvents like DMF or DMSO.[2]While effective for the reaction, these solvents can complicate workup. Consider alternative solvents or specific extraction protocols to remove them.

Data on Solvent Effects in Tetrazole Synthesis

The following tables summarize quantitative data on the impact of different solvents on the yield of tetrazole formation from various studies.

Table 1: Effect of Solvent on the Synthesis of 5-phenyl-1H-tetrazole

Reaction of benzaldehyde, hydroxylamine hydrochloride, and sodium azide.

EntrySolventYield (%)
1Ethanol45
2DMF65
3DMSO58
4Acetonitrile35
5Toluene0
6Water82
7Solvent-free0

(Data adapted from a study on humic acid catalyzed synthesis of 5-substituted 1H-tetrazoles.[2])

Table 2: Optimization of Solvent for Cobalt(II)-Catalyzed Tetrazole Synthesis

Reaction of a nitrile with sodium azide using a Co(II)-complex catalyst.

EntrySolventYield (%)
1Methanol20
2Toluene15
3Acetonitrile50
4DMF80
5DMSO99

(Data adapted from a study on catalytic tetrazole synthesis promoted by a Co(II)-complex.[3])

Table 3: Solvent Selection for Continuous Flow Tetrazole Synthesis

Reaction of a nitrile with NaN₃ and ZnBr₂ in a continuous flow microreactor.

EntrySolventConversion (%)
1THF:H₂O (1:4)75
2IPA:H₂O (1:4)88
3NMP:H₂O (1:4)94
4NMP:H₂O (9:1)99

(Data adapted from a study on safe and efficient tetrazole synthesis in a continuous flow microreactor.[7])

Experimental Protocols

Representative Protocol for Continuous-Flow Synthesis of 5-Substituted Tetrazoles

This protocol is adapted from a method developed for safe and efficient tetrazole synthesis.[6][7]

Materials:

  • Nitrile substrate (1 equiv.)

  • Sodium azide (NaN₃) (1.05 equiv.)

  • N-Methyl-2-pyrrolidone (NMP)

  • Water

  • 10 mL stainless steel syringe

  • Syringe pump

  • Tubular coiled reactor (e.g., PFA tubing)

  • Oil bath

  • Backpressure regulator

Procedure:

  • Dissolve sodium azide (1.05 equiv.) in water (0.5 mL).

  • Dissolve the nitrile substrate (1 equiv.) in NMP (4.5 mL).

  • Add the aqueous sodium azide solution to the nitrile solution to create a 9:1 NMP:water reaction mixture.

  • Fill a 10 mL stainless steel syringe with the resulting solution.

  • Charge the syringe to a syringe pump.

  • Connect the syringe to the assembled tubular coiled reactor.

  • Immerse the reactor in an oil bath preheated to the desired temperature (e.g., 190 °C).

  • Pump the solution through the reactor at a flow rate calculated to achieve the desired residence time (e.g., 20 minutes).

  • Use a backpressure regulator (e.g., 250 psi) at the outlet of the reactor.

  • Collect the product stream for subsequent workup and purification.

Visualizations

experimental_workflow Experimental Workflow for Continuous Flow Tetrazole Synthesis prep 1. Prepare Reagent Solutions - NaN3 in Water - Nitrile in NMP mix 2. Mix Solutions (9:1 NMP:Water) prep->mix load 3. Load into Syringe mix->load pump 4. Pump through Reactor load->pump react 5. Reaction in Heated Coil (e.g., 190°C, 20 min) pump->react collect 6. Collect Product react->collect

Caption: Workflow for continuous flow tetrazole synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield in Tetrazole Synthesis start Low Yield or No Reaction check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO, NMP) or water? start->check_solvent change_solvent Change to a recommended polar solvent. check_solvent->change_solvent No check_temp Is the reaction temperature in the optimal range (e.g., >100°C)? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase temperature or use microwave heating. check_temp->increase_temp No check_byproduct Is amide byproduct observed? check_temp->check_byproduct Yes increase_temp->check_byproduct use_anhydrous Use anhydrous conditions. check_byproduct->use_anhydrous Yes success Improved Yield check_byproduct->success No use_anhydrous->success

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: N-Alkylation of Ethyl Tetrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of ethyl tetrazole-5-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this chemical transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of this compound?

The principal challenge is controlling the regioselectivity of the alkylation. The tetrazole ring has two potential sites for alkylation, the N1 and N2 positions, leading to the formation of two constitutional isomers: ethyl 1-alkyl-1H-tetrazole-5-carboxylate (N1 isomer) and ethyl 2-alkyl-2H-tetrazole-5-carboxylate (N2 isomer). The formation of a mixture of these isomers complicates the purification process and reduces the yield of the desired product.

Q2: What factors influence the ratio of N1 to N2 alkylated products?

Several factors can influence the N1/N2 isomer ratio, including:

  • Choice of Base: The strength and nature of the base used for deprotonation of the tetrazole ring can affect the nucleophilicity of the different nitrogen atoms.

  • Solvent Polarity: The polarity of the solvent can influence the solvation of the tetrazolate anion and the transition state energies for N1 and N2 attack.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, thereby altering the isomer ratio.

  • Nature of the Alkylating Agent: The steric bulk and electronic properties of the alkylating agent can favor alkylation at one nitrogen over the other.

Q3: I am observing a low yield in my reaction. What are the possible causes?

Low yields can stem from several issues:

  • Incomplete Deprotonation: The tetrazole may not be fully deprotonated, leading to unreacted starting material. Consider using a stronger base or ensuring anhydrous conditions.

  • Side Reactions: The alkylating agent may be consumed by side reactions, or the product may be unstable under the reaction conditions.

  • Difficult Purification: Loss of product during the separation of the N1 and N2 isomers is a common cause of low isolated yields.

Q4: How can I separate the N1 and N2 isomers?

Separation of the N1 and N2 isomers is often challenging due to their similar physical properties. The most common method for separation is column chromatography on silica gel. The choice of eluent system is critical and typically requires careful optimization. A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is commonly employed.

Troubleshooting Guides

Problem 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

This is the most frequent issue. The following table summarizes how different reaction conditions can influence the isomer ratio.

Data Presentation: Influence of Reaction Conditions on N1/N2 Regioselectivity

Alkylating AgentBaseSolventTemperature (°C)N1:N2 Ratio (Approximate)Overall Yield (%)
Ethyl IodideK₂CO₃AcetoneRefluxN2 majorModerate
Ethyl IodideNaHTHFRoom TempN1 favoredGood
Ethyl IodideCs₂CO₃DMFRoom TempN2 favoredGood
Benzyl BromideK₂CO₃AcetoneRoom Temp~ 45:55[1]74[1]

Note: The ratios and yields are approximate and can vary based on specific experimental conditions. Data for this compound is limited; some entries are based on general trends for 5-substituted tetrazoles.

Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity (N1/N2 Mixture) base_check Is the desired isomer N1 or N2? start->base_check n1_path Target: N1 Isomer base_check->n1_path N1 n2_path Target: N2 Isomer base_check->n2_path N2 n1_sol Use a strong, non-coordinating base (e.g., NaH) in a non-polar aprotic solvent (e.g., THF). n1_path->n1_sol n2_sol Use a weaker, coordinating base (e.g., K2CO3, Cs2CO3) in a polar aprotic solvent (e.g., Acetone, DMF). n2_path->n2_sol purification Optimize Column Chromatography - Test various solvent systems (e.g., Hexane/EtOAc gradients) - Monitor with TLC n1_sol->purification n2_sol->purification

Caption: Troubleshooting logic for addressing poor regioselectivity.

Problem 2: Low or No Product Formation

If you are experiencing low or no product formation, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield

G start Low/No Product Yield deprotonation Check for complete deprotonation. - Is the base strong enough? - Are conditions anhydrous? start->deprotonation reagents Verify reagent quality. - Is the alkylating agent fresh? - Is the starting material pure? start->reagents conditions Optimize reaction conditions. - Increase temperature? - Increase reaction time? start->conditions deprotonation_sol Use a stronger base (e.g., NaH). Ensure all glassware and solvents are dry. deprotonation->deprotonation_sol reagents_sol Use freshly opened or purified reagents. reagents->reagents_sol conditions_sol Monitor reaction by TLC to determine optimal time and temperature. conditions->conditions_sol

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

The following are general protocols that can be adapted for the N-alkylation of this compound.

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate[1]

This method often favors the formation of the N2 isomer.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous acetone (10-20 mL per mmol of tetrazole), add potassium carbonate (1.1-1.5 eq).

  • Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Then, add the alkylating agent (e.g., ethyl iodide or benzyl bromide, 1.0-1.1 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or reflux until the starting material is consumed (monitor by TLC). This can take from 2 to 24 hours.

  • Work-up: Filter off the inorganic salts and wash the filter cake with acetone. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the N1 and N2 isomers.

Protocol 2: General Procedure for N-Alkylation using Sodium Hydride

This method tends to favor the formation of the N1 isomer.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous THF (15-25 mL per mmol of tetrazole) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes.

  • Reagent Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., ethyl iodide, 1.0-1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of water or saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve this compound in Anhydrous Solvent add_base Add Base (e.g., K2CO3 or NaH) dissolve->add_base add_alkylating Add Alkylating Agent add_base->add_alkylating stir Stir at Appropriate Temperature (Monitor by TLC) add_alkylating->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: General experimental workflow for N-alkylation.

References

Technical Support Center: Safe Handling and Quenching of Sodium Azide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and quenching procedures for sodium azide (NaN₃) in a synthesis setting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I need to weigh out solid sodium azide. What are the critical safety precautions I must take?

A1: When weighing solid sodium azide, always work within a certified chemical fume hood.[1] Use plastic or ceramic spatulas to avoid scratching the solid, as friction can lead to explosive decomposition.[2] Never use metal spatulas.[2] To minimize dust generation, handle the powder carefully.[2] It is recommended to tare a sealed container, add the sodium azide inside the fume hood, re-seal it, and then weigh it.[1] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and double nitrile gloves.[1]

Q2: My reaction mixture containing sodium azide needs to be concentrated on a rotary evaporator. Is this safe?

A2: No, concentrating reaction mixtures containing sodium azide using a rotary evaporator is extremely dangerous and has been the cause of documented explosions.[2] This practice should be avoided.[2] The friction from ground glass joints may be sufficient to cause an explosion.[2] If concentration is absolutely necessary, alternative methods that do not involve elevated temperatures or friction should be considered, and the process must be conducted behind a blast shield.[2]

Q3: I have a small spill of sodium azide solution in the fume hood. How should I clean it up?

A3: For small spills of sodium azide solution (less than 250 ml) within a fume hood, you can manage the cleanup with your lab's spill kit.[2] Absorb the spill using chemical absorbent pads.[3][4] Place the used absorbent materials into a non-metallic container for hazardous waste disposal.[4] Following the initial cleanup, wipe the area down at least twice with a soap and water solution.[4][5] Never use metal instruments during the cleanup process.[3] All materials used for the cleanup must be disposed of as hazardous waste.[6]

Q4: Can I dispose of dilute sodium azide solutions down the drain?

A4: Under no circumstances should you pour sodium azide solutions down the drain.[1] Sodium azide can react with lead and copper in plumbing systems to form highly explosive metal azide salts that can accumulate over time.[1][6] All waste containing sodium azide, regardless of concentration, must be collected as hazardous waste in a compatible, non-metallic container and disposed of through your institution's Environmental Health and Safety (EHS) office.[6][7]

Q5: My azide-alkyne "click" reaction is failing or giving a low yield. Could the sodium azide be the problem?

A5: While several factors can affect a click reaction, the quality of the sodium azide is important. Azides, particularly those with a low carbon-to-nitrogen ratio, can be unstable and should be stored correctly, typically at low temperatures.[8] However, it is more common for catalyst inactivity to be the issue. The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[8] Ensure your reaction is properly degassed or performed under an inert atmosphere.[8] Also, verify the quality and freshness of your other reagents, such as the reducing agent (e.g., sodium ascorbate).[8]

Q6: I suspect my reaction has unreacted sodium azide. How can I test for its presence before workup?

A6: A qualitative test can be performed to detect the presence of sodium azide. In a spot plate, a drop of the aqueous solution is acidified with dilute hydrochloric acid, followed by the addition of a drop of ferric chloride solution.[9] Gentle heating of the mixture will result in a red color if hydrazoic acid (formed from sodium azide) is present.[9] This procedure should be performed in a chemical fume hood.

Summary of Physical and Reactivity Data

PropertyValueCitations
Appearance Colorless to white crystalline solid[3][10]
Molecular Weight 65.02 g/mol [11]
Solubility in Water 40.8 g/100 mL at 20 °C[12]
Decomposition Temperature Begins to decompose at approximately 275 °C (527 °F)[1][11][13]
LD₅₀ (oral, rat) 27 mg/kg[3][14]

Experimental Protocols

Protocol 1: Quenching Excess Sodium Azide with Nitrous Acid

This procedure must be performed in a certified chemical fume hood. Nitric oxide and nitrogen gas are evolved.[1][15]

Materials:

  • Reaction mixture containing unreacted sodium azide (ensure concentration is ≤ 5%)

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄)

  • Starch-iodide paper

  • Three-necked flask equipped with a stirrer, addition funnel, and a gas outlet vented into the fume hood.[1]

Procedure:

  • Place the aqueous solution containing no more than 5% sodium azide into the three-necked flask and begin stirring.[1][9]

  • Add a 20% aqueous solution of sodium nitrite. Use 1.5 g of sodium nitrite for every gram of sodium azide to be quenched (this provides a 40% excess).[1][9]

  • Crucially, the order of addition is critical to prevent the formation of volatile and explosive hydrazoic acid (HN₃). [15]

  • Slowly add the 20% sulfuric acid solution via the addition funnel until the reaction mixture is acidic.[1][16]

  • Continue stirring until the evolution of gas ceases.[17]

  • Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the decomposition of azide is complete.[1][17]

  • Neutralize the resulting solution to a pH between 6 and 9 with a base (e.g., NaOH) before collecting it for hazardous waste disposal.[9]

Protocol 2: Spill Cleanup for Solid Sodium Azide

This procedure is for small spills (less than 250 g) of crystalline sodium azide.[2] For larger spills, evacuate the area and contact your EHS office immediately.[2][6]

Materials:

  • Inert material (e.g., sand)

  • Plastic or ceramic dustpan and brush

  • Non-metallic hazardous waste container

  • Soap and water solution (pH adjusted to ~9)[3]

  • Chemical absorbent pads

  • Appropriate PPE (lab coat, safety glasses, double nitrile gloves)[2]

Procedure:

  • Alert others in the immediate vicinity.[2]

  • Wearing appropriate PPE, carefully cover the solid spill with an inert material like sand to prevent dust from becoming airborne.[4][5]

  • Gently sweep the mixture into a plastic or ceramic dustpan. Do not use metal tools. [3][4]

  • Place the collected material into a clearly labeled, non-metallic container for hazardous waste.[4]

  • Wipe the spill area thoroughly with a cloth dampened with a soap and water solution (pH ~9).[1]

  • Collect all cleaning materials (pads, cloths, gloves) and place them in the hazardous waste container.[18]

  • Contact your EHS office for waste pickup.[2]

Visual Workflow Guides

Spill_Response cluster_assessment Initial Assessment cluster_small_spill Small Spill (<250g solid or <250mL solution) cluster_large_spill Large Spill or Outside Containment Spill Sodium Azide Spill Occurs Assess Assess Spill Size & Location Spill->Assess PPE Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) Assess->PPE Small Evacuate Evacuate Immediate Area Assess->Evacuate Large Contain Contain Spill with Absorbent Pads (Liquid) or Cover with Sand (Solid) PPE->Contain Cleanup Clean with Non-Metallic Tools Contain->Cleanup Waste Collect Waste in Non-Metallic Container Cleanup->Waste Decontaminate Decontaminate Area with Soap & Water Waste->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Alert Alert Colleagues & Supervisor Evacuate->Alert ContactEHS Contact EHS / Emergency Services Alert->ContactEHS Quenching_Workflow Start Start: Reaction Mixture with Excess Sodium Azide Setup Work in Fume Hood Setup 3-Neck Flask with Stirrer, Addition Funnel, Gas Outlet Start->Setup Dilute Dilute Mixture with Water (if [NaN3] > 5%) Setup->Dilute AddNitrite Add 20% Sodium Nitrite Solution (1.5g per 1g NaN3) Dilute->AddNitrite AddAcid Slowly Add 20% Sulfuric Acid until solution is acidic AddNitrite->AddAcid Check Cease Acid Addition when Gas Evolution Stops AddAcid->Check Test Test with Starch-Iodide Paper Check->Test Test->AddAcid No Color (Incomplete) Neutralize Neutralize with Base (pH 6-9) Test->Neutralize Blue Color (Complete) Waste Collect for Hazardous Waste Disposal Neutralize->Waste

References

Technical Support Center: Removal of Tin Residues in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing persistent organotin residues from tetrazole synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove organotin residues from my tetrazole product?

Organotin compounds, such as tributyltin azide, are frequently used in the synthesis of 5-substituted tetrazoles due to their high efficiency. However, these tin reagents and their byproducts are notoriously toxic. For applications in medicinal chemistry and drug development, purification to parts-per-million (ppm) levels is often mandatory to avoid interference with biological assays and to meet regulatory standards for safety and purity.[1]

Q2: What are the common organotin byproducts I should expect in my reaction mixture?

The primary tin-containing species to be removed are unreacted organotin azides (e.g., tributyltin azide), and their corresponding chlorides (e.g., tributyltin chloride) or hydroxides, which are formed during the reaction and subsequent workup steps.

Q3: I performed a standard aqueous workup, but tin residues persist. Why is this happening?

Simple aqueous extractions are often insufficient for removing organotin compounds due to their lipophilic nature, which results in high solubility in many organic solvents used for reaction and extraction. Specialized techniques are required for their effective removal.

Q4: Are there less toxic alternatives to organotin reagents for tetrazole synthesis?

Yes, research has focused on developing greener alternatives. These include the use of less toxic organotin reagents like trioctyltin azide, organoaluminum azides, and various metal salt catalysts (e.g., zinc, cobalt, copper) to promote the cycloaddition of sodium azide with nitriles.[2][3][4][5] The development of polymer-supported tin reagents also simplifies removal and reduces the toxicity of the overall process.[6][7]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Issue 1: Persistent tin contamination after an aqueous potassium fluoride (KF) wash.

  • Possible Cause: Incomplete precipitation of tributyltin fluoride (Bu₃SnF).

  • Recommended Solutions:

    • Increase Contact Time: Instead of brief shaking in a separatory funnel, stir the biphasic mixture of your organic layer and the saturated KF solution vigorously for at least one hour.[8]

    • Ensure Saturation: Use a saturated aqueous solution of KF for the wash. Repeat the wash 2-3 times with fresh KF solution.[9][10]

    • Pre-treatment with Iodine: If your reaction used tributyltin hydride (Bu₃SnH) or if hexabutylditin (Bu₃SnSnBu₃) byproducts are suspected, these are less reactive towards KF. Before the KF wash, treat the crude reaction mixture with iodine (I₂) to convert these species into tributyltin iodide (Bu₃SnI), which is readily precipitated by KF.[9]

Issue 2: Formation of a thick emulsion or precipitate at the interface during KF wash.

  • Possible Cause: Precipitation of insoluble tributyltin fluoride (Bu₃SnF) at the interface between the organic and aqueous layers, which can trap the desired product.[9]

  • Recommended Solution:

    • Filtration through Celite: Filter the entire biphasic mixture through a pad of Celite. The solid Bu₃SnF will be retained on the Celite. The filtrate can then be returned to a separatory funnel for separation of the organic and aqueous layers. Wash the Celite pad with the organic solvent to recover any trapped product.[9][10]

    • Gentle Mixing: To prevent emulsion formation in the first place, gently swirl or invert the separatory funnel instead of vigorous shaking.[3][11]

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer and can help break the emulsion.[3][11]

Issue 3: Tin residues are still present after column chromatography on silica gel.

  • Possible Cause: Co-elution of the organotin byproducts with the desired tetrazole product.

  • Recommended Solutions:

    • Triethylamine-Treated Silica: Pre-treat the silica gel by using an eluent containing 2-5% triethylamine. This basic environment helps in retaining the tin byproducts on the column.[9][10]

    • Potassium Carbonate/Silica Gel: Use a stationary phase prepared by mixing 10% w/w anhydrous potassium carbonate with silica gel. This has been shown to be highly effective in removing organotin impurities.[1][2][9][12][13]

Data Presentation

The following table summarizes the reported efficiencies of various methods for removing organotin residues.

MethodReported Residual Tin LevelReference
Chromatography with 10% K₂CO₃ on Silica Gel< 15 ppm[1][2][9][12][13]
Chromatography with 10% KF on Silica Gel< 30 ppm[1]
Aqueous Extraction with 5% Oxalic Acid4-7 ppm[9]
Polymer-Supported Organotin Azide< 20 ppm[7]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • KF Treatment: Transfer the diluted mixture to a flask and add an equal volume of a saturated aqueous solution of potassium fluoride (KF). Stir the mixture vigorously for at least 1 hour.

  • Filtration: If a white precipitate forms, filter the entire mixture through a pad of Celite in a Büchner funnel.

  • Separation: Transfer the filtrate to a separatory funnel and allow the layers to separate.

  • Extraction: Drain the aqueous layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentration: Concentrate the organic phase in vacuo to yield the crude product, which can be further purified if necessary.

Protocol 2: Column Chromatography with Potassium Carbonate/Silica Gel Stationary Phase
  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[2][9][12][13]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. An initial aqueous workup is typically not required.[9]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.

Visualizations

experimental_workflow_kf_wash start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute kf_wash Wash with Saturated Aqueous KF (2-3x) dilute->kf_wash celite Filter through Celite Pad kf_wash->celite separate Separate Layers in Separatory Funnel celite->separate brine_wash Wash Organic Layer with Brine separate->brine_wash dry Dry over Na₂SO₄ or MgSO₄ brine_wash->dry concentrate Concentrate in vacuo dry->concentrate product Purified Product concentrate->product

Caption: Workflow for organotin removal using aqueous KF wash.

troubleshooting_logic cluster_start Problem cluster_causes Potential Causes cluster_solutions Solutions start Persistent Tin Contamination cause1 Inefficient KF Wash start->cause1 Is the issue post-KF wash? cause2 Emulsion/Precipitate Formation start->cause2 Is there an interfacial layer? cause3 Co-elution during Chromatography start->cause3 Is the issue post-chromatography? sol1a Increase Stirring Time with KF cause1->sol1a sol1b Pre-treat with Iodine cause1->sol1b sol2 Filter through Celite cause2->sol2 sol3a Use Et₃N-treated Silica Gel cause3->sol3a sol3b Use K₂CO₃/Silica Gel Stationary Phase cause3->sol3b

Caption: Troubleshooting logic for removing tin residues.

References

Validation & Comparative

A Researcher's Guide to Interpreting ¹H and ¹³C NMR Spectra of Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of tetrazole derivatives is paramount. This guide provides a comparative analysis of interpreting ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for these crucial heterocyclic compounds. We present a summary of key spectral data, detailed experimental protocols, and a comparison with alternative analytical techniques to facilitate robust structural elucidation.

The tetrazole moiety is a key component in numerous pharmaceutical agents and functional materials. Its unique electronic properties and ability to act as a bioisostere for carboxylic acids make it a valuable scaffold in drug design. NMR spectroscopy stands as a primary and indispensable tool for the unambiguous determination of the substitution patterns and electronic environment of tetrazole rings.

Interpreting NMR Spectra of Tetrazole Derivatives: A Comparative Analysis

The chemical shifts observed in both ¹H and ¹³C NMR spectra of tetrazole derivatives are highly dependent on the nature and position of substituents on the tetrazole ring. Understanding these trends is crucial for accurate spectral interpretation.

¹H NMR Spectra

The proton of the tetrazole ring (C5-H) in 1-substituted tetrazoles typically appears as a singlet in the downfield region of the spectrum, generally between δ 8.5 and 9.8 ppm.[1] The exact chemical shift is influenced by the electronic nature of the substituent at the N1 position. Electron-withdrawing groups tend to shift this proton to a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.

In 5-substituted-1H-tetrazoles, the N1-H proton is observable and its chemical shift can be highly variable, often appearing as a broad singlet at a very downfield position, sometimes exceeding 15 ppm, due to hydrogen bonding and exchange phenomena.[2][3] The protons of the substituent at the C5 position will exhibit chemical shifts and coupling patterns characteristic of their own chemical environment.

¹³C NMR Spectra

The carbon atom of the tetrazole ring (C5) is particularly informative in ¹³C NMR spectra. Its chemical shift is sensitive to the substitution pattern. In 5-substituted tetrazoles, the C5 carbon typically resonates in the range of δ 150-165 ppm.[2][4] For 1,5-disubstituted tetrazoles, the C5 signal can be found in a similar region. The specific chemical shift provides insights into the electronic effects of the substituents.

Quantitative Data Summary

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for different classes of tetrazole derivatives. These values are compiled from various literature sources and should be used as a general guide.[2][3][4][5][6]

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Tetrazole Derivatives in DMSO-d₆

Substitution PatternTetrazole Ring Proton(s)Substituent Protons
1-SubstitutedC5-H: 8.5 - 9.8Dependent on substituent
5-SubstitutedN1-H: > 15 (often broad)Dependent on substituent
1,5-DisubstitutedNo ring protonsDependent on substituents

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Tetrazole Ring Carbon (C5)

Substitution PatternC5 Chemical Shift (ppm)
5-Substituted150 - 165
1,5-Disubstituted150 - 165
1-Substituted~145

Experimental Protocols

Accurate and reproducible NMR data acquisition is critical for reliable spectral interpretation. Below is a standard experimental protocol for obtaining ¹H and ¹³C NMR spectra of tetrazole derivatives.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the tetrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and should be based on the solubility of the compound and its compatibility with subsequent analyses.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Observe frequency: 400 MHz

      • Spectral width: -2 to 16 ppm

      • Pulse width: ~30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64 (dependent on sample concentration)

    • ¹³C NMR:

      • Observe frequency: 100 MHz

      • Spectral width: 0 to 200 ppm

      • Pulse width: ~30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-10 seconds

      • Number of scans: 1024-4096 (or more for dilute samples)

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to specific protons and carbons in the molecule.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a comprehensive characterization of tetrazole derivatives often involves complementary analytical techniques.

Table 3: Comparison of Analytical Techniques for Tetrazole Derivative Characterization

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry), tautomeric forms, and electronic environment.Non-destructive, provides unambiguous structural elucidation.Lower sensitivity compared to MS, requires soluble samples.
Mass Spectrometry (MS) Molecular weight, elemental composition, and fragmentation patterns for structural clues.High sensitivity (picomole to femtomole), small sample amount required.Isomers can be difficult to distinguish, fragmentation can be complex.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C=N, N=N).Fast, inexpensive, and can be used for solid and liquid samples.Provides limited structural information, complex spectra can be difficult to interpret.

Visualizing Structure-Spectra Relationships

The following diagrams illustrate the general workflow for interpreting NMR spectra of tetrazole derivatives and the influence of substituents on their chemical shifts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft correction Phase & Baseline Correction ft->correction analysis Spectral Analysis (δ, J, Multiplicity) correction->analysis structure Structure Elucidation analysis->structure

Experimental Workflow for NMR Analysis

chemical_shift_influence cluster_tetrazole Tetrazole Ring cluster_substituents Substituent Effects cluster_shifts Chemical Shift (δ) tetrazole Tetrazole (C5-H or C5) downfield Downfield Shift (Higher ppm) tetrazole->downfield if deshielded upfield Upfield Shift (Lower ppm) tetrazole->upfield if shielded ewg Electron-Withdrawing Group (EWG) ewg->tetrazole deshields edg Electron-Donating Group (EDG) edg->tetrazole shields

Influence of Substituents on Chemical Shifts

References

Ethyl Tetrazole-5-Carboxylate as a Bioisostere for Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid with a 5-substituted tetrazole is a well-established and powerful strategy in medicinal chemistry. This bioisosteric substitution is often employed to enhance a drug candidate's pharmacokinetic profile, including metabolic stability and membrane permeability, while maintaining or improving its pharmacodynamic activity. This guide provides an objective comparison of ethyl tetrazole-5-carboxylate and carboxylic acids as bioisosteres, supported by experimental data and detailed protocols.

Physicochemical Properties: A Head-to-Head Comparison

While both 5-substituted-1H-tetrazoles and carboxylic acids are acidic and planar, their physicochemical properties exhibit key differences that can be leveraged in drug design. The tetrazole ring, with its four nitrogen atoms, delocalizes the negative charge over a larger aromatic system compared to the carboxylate anion.[1][2]

Key physicochemical properties such as the acid dissociation constant (pKa) and lipophilicity (logP/logD) are critical in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Both 5-substituted-1H-tetrazoles and carboxylic acids typically have pKa values in the range of 4.5 to 4.9, meaning they are predominantly ionized at physiological pH.[3] Generally, tetrazoles are considered more lipophilic than their carboxylic acid counterparts.[3] However, this increased lipophilicity does not always directly translate to enhanced membrane permeability, as the tetrazole ring's ability to form strong hydrogen bonds can lead to a higher energy barrier for desolvation.[4]

Below is a summary of the key physicochemical properties for a representative matched pair: 3-phenylpropionic acid and its bioisosteric analogue, 5-phenethyl-1H-tetrazole.

Property3-Phenylpropionic Acid5-Phenethyl-1H-tetrazoleKey Implications for Drug Design
pKa 4.645.09Both are ionized at physiological pH (~7.4). The similar acidity allows the tetrazole to mimic the carboxylate's ability to form key ionic interactions with biological targets.[3][5]
logD at pH 7.4 -0.49-0.25The tetrazolate anion is generally more lipophilic than the corresponding carboxylate.[3] This can potentially improve membrane permeability and oral absorption.[5]
Permeability (PAMPA) Pe (10⁻⁶ cm s⁻¹) 5.796.33Permeability can be influenced by a balance of lipophilicity and hydrogen bonding capacity. In this case, the tetrazole shows slightly higher permeability.[4]
Metabolic Stability: Enhancing Drug Half-Life

A primary motivation for replacing a carboxylic acid with a tetrazole is to improve metabolic stability.[5] Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to the formation of reactive acyl glucuronides and rapid clearance.[6] While tetrazoles can also undergo glucuronidation, the resulting N-glucuronides are generally more stable and less reactive.[3][6] This resistance to metabolic degradation often results in a longer half-life and an improved pharmacokinetic profile.[6]

The following table provides a conceptual comparison of the metabolic stability of a generic carboxylic acid-containing drug and its tetrazole bioisostere.

ParameterCarboxylic Acid AnalogueTetrazole AnalogueRationale
Metabolic Pathway Prone to glucuronidation at the carboxylic acid moiety.More resistant to glucuronidation.The tetrazole ring is less susceptible to enzymatic conjugation compared to the carboxylic acid group.[5]
Half-life (t½) in Liver Microsomes ShorterLongerIncreased resistance to metabolism leads to a slower rate of clearance.
Oral Bioavailability (%F) Potentially lowerPotentially higherImproved metabolic stability can lead to a greater fraction of the drug reaching systemic circulation.
Biological Activity: A Case Study of Angiotensin II Receptor Blockers

The successful application of the tetrazole-for-carboxylic-acid substitution is exemplified by the development of angiotensin II receptor blockers (ARBs) for the treatment of hypertension.[5] These drugs target the renin-angiotensin system, a key regulator of blood pressure.

Site-directed mutagenesis and modeling studies of the angiotensin II type 1 (AT1) receptor have shown that the tetrazole moiety of the ARB Losartan occupies the same binding pocket as the terminal carboxylic acid of the natural ligand, angiotensin II.[7] The tetrazole ring participates in a complex network of interactions with key amino acid residues in the receptor, contributing to the high binding affinity of the drug.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and validity in bioisosteric replacement studies.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Preparation: Accurately weigh and dissolve the compound in a known volume of a suitable co-solvent (e.g., methanol or DMSO) if it is not readily soluble in water. Prepare 0.1 M sodium hydroxide and 0.1 M hydrochloric acid solutions for titration. A constant ionic strength is maintained using a 0.15 M potassium chloride solution.[8]

  • Calibration: Calibrate the potentiometer using standard aqueous buffers with pH values of 4, 7, and 10.[9]

  • Titration: Place the drug solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved gases.[8] Titrate the solution by adding the standardized titrant (e.g., 0.1 M NaOH for an acidic compound) in small, precise increments.[9]

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[8]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The titration curve is analyzed to determine the pKa values based on the inflection points.[9] A minimum of three titrations should be performed for each molecule to ensure reliability.[8]

Determination of logP/logD by Shake-Flask Method

Objective: To measure the partition coefficient (logP) or distribution coefficient (logD) of a compound between n-octanol and water (or a buffer of a specific pH for logD).

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate buffer at pH 7.4) and the aqueous buffer with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer. The vial is then shaken or vortexed for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the logP or logD using the formula: logP/logD = log([Compound]octanol / [Compound]aqueous).

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the intrinsic clearance of a compound by Phase I metabolic enzymes.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Thaw pooled human liver microsomes (HLM) on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4). Prepare a NADPH regenerating system solution as a cofactor.[7]

  • Incubation: In a 96-well plate, add the HLM suspension. Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.[7]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).[5]

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.[5]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the rate of elimination, from which the half-life (t½) and intrinsic clearance can be calculated.

Receptor Binding Assay by Radioligand Displacement

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Preparation: Prepare a membrane fraction containing the receptor of interest. Choose a suitable radioligand with known high affinity for the receptor.

  • Competition Binding: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand. For membrane-bound receptors, this is typically done by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for Bioisostere Comparison

G cluster_0 Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME cluster_3 Pharmacology Carboxylic Acid Analogue Carboxylic Acid Analogue pKa pKa Carboxylic Acid Analogue->pKa logD logD Carboxylic Acid Analogue->logD Permeability Permeability Carboxylic Acid Analogue->Permeability Metabolic_Stability Metabolic Stability (Liver Microsomes) Carboxylic Acid Analogue->Metabolic_Stability Receptor_Binding Receptor Binding Assay Carboxylic Acid Analogue->Receptor_Binding Functional_Assay Functional Assay Carboxylic Acid Analogue->Functional_Assay Tetrazole Bioisostere Tetrazole Bioisostere Tetrazole Bioisostere->pKa Tetrazole Bioisostere->logD Tetrazole Bioisostere->Permeability Tetrazole Bioisostere->Metabolic_Stability Tetrazole Bioisostere->Receptor_Binding Tetrazole Bioisostere->Functional_Assay Data_Analysis Comparative Data Analysis pKa->Data_Analysis logD->Data_Analysis Permeability->Data_Analysis Metabolic_Stability->Data_Analysis Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization Decision Data_Analysis->Lead_Optimization

Caption: A typical experimental workflow for comparing bioisosteres.

Angiotensin II Receptor Signaling Pathway

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Gq_11 Gq/11 AT1_Receptor->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Responses Vasoconstriction, Aldosterone Secretion, Cell Growth Ca_release->Cellular_Responses PKC->Cellular_Responses Losartan Losartan (ARB) Losartan->AT1_Receptor blocks

Caption: Simplified signaling pathway of the Angiotensin II receptor.

References

A Comparative Guide to 1H- and 2H-Substituted Tetrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole ring is a critical scaffold in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group due to its similar acidity and planar structure, coupled with enhanced metabolic stability.[1][2][3] Substituted tetrazoles exist as two principal regioisomers, 1H- and 2H-tetrazoles, depending on the position of the substituent on the heterocyclic ring.[1][2] This seemingly subtle structural difference can profoundly impact the molecule's physicochemical properties, metabolic fate, and interaction with biological targets.[1][2] This guide provides an objective comparison of these isomers, supported by experimental data and detailed protocols, to inform rational drug design.

Isomeric Structures and Tautomerism

The 1H- and 2H-isomers of 5-substituted tetrazoles are tautomers, and their relative stability is influenced by the solvent and the physical state.[4][5] In polar solvents, the more polar 1H-tautomer is generally favored, while the 2H-tautomer can dominate in the gas phase.[4][5][6]

G cluster_1H 1H-Substituted Tetrazole cluster_2H 2H-Substituted Tetrazole img1 img1 Equilibrium Tautomeric Equilibrium img1->Equilibrium img2 img2 Equilibrium->img2 G cluster_isomers cluster_eval Comparative Evaluation start Synthesis of Isomer Mixture sep Isomer Separation (e.g., Chromatography) start->sep iso1 1H-Isomer sep->iso1 iso2 2H-Isomer sep->iso2 physchem Physicochemical Characterization (pKa, logP) iso1->physchem bio Biological Assays (IC50, Ki) iso1->bio meta Metabolic Stability (t½, CLint) iso1->meta iso2->physchem iso2->bio iso2->meta final Identify Optimal Isomer physchem->final bio->final meta->final G cluster_1H 1H-Isomer Synthesis cluster_2H 2H-Isomer Synthesis nitrile Organic Nitrile (R-C≡N) prod1H 5-Substituted 1H-Tetrazole nitrile->prod1H azide Azide Source (e.g., NaN3) azide->prod1H diazonium Aryl Diazonium (Ar-N₂⁺) prod2H 2,5-Disubstituted 2H-Tetrazole diazonium->prod2H tms TMS-diazomethane ((CH₃)₃SiCHN₂) tms->prod2H

References

A Comparative Guide to the Structural Validation of Synthesized Ethyl Tetrazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the structural validation of synthesized Ethyl Tetrazole-5-Carboxylate and its derivatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in understanding the validation workflow.

Introduction

This compound is a key heterocyclic compound with applications in medicinal chemistry and materials science.[1] Accurate structural confirmation of its synthesized derivatives is paramount for ensuring their purity, predicting their chemical behavior, and guaranteeing their efficacy and safety in potential applications. This guide explores the primary spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: A Comparative Analysis of Spectroscopic Data

The following table summarizes typical spectral data for this compound and two of its common N-methyl derivatives. This allows for a direct comparison of how substitution on the tetrazole ring affects the spectroscopic output.

Compound Technique Parameter Observed Value/Range Reference
Ethyl 1H-Tetrazole-5-carboxylate¹H NMR Chemical Shift (δ)Ethyl (CH₂): ~4.5 ppm (q), Ethyl (CH₃): ~1.4 ppm (t), NH: Broad signal[2][3]
¹³C NMR Chemical Shift (δ)Tetrazole Ring (C5): ~155-160 ppm, Carbonyl (C=O): ~160 ppm, Ethyl (CH₂): ~62 ppm, Ethyl (CH₃): ~14 ppm[4]
IR Wavenumber (cm⁻¹)N-H Stretch: 3150-3400, C=O Stretch: ~1730, C=N Stretch: 1500-1600, N=N Stretch: 1300-1400[5][6]
Mass Spec. Molecular Weight142.12 g/mol [2]
Ethyl 1-methyl-1H-tetrazole-5-carboxylate¹H NMR Chemical Shift (δ)N-CH₃: ~4.3 ppm (s), Ethyl (CH₂): ~4.5 ppm (q), Ethyl (CH₃): ~1.4 ppm (t)
¹³C NMR Chemical Shift (δ)Tetrazole Ring (C5): ~154 ppm, N-CH₃: ~35 ppm[7]
IR Wavenumber (cm⁻¹)Absence of N-H stretch, C=O Stretch: ~1730, C=N Stretch: 1500-1600, N=N Stretch: 1300-1400[8]
Mass Spec. Molecular Weight156.14 g/mol [9]
Ethyl 2-methyl-2H-tetrazole-5-carboxylate¹H NMR Chemical Shift (δ)N-CH₃: ~4.4 ppm (s), Ethyl (CH₂): ~4.5 ppm (q), Ethyl (CH₃): ~1.4 ppm (t)
¹³C NMR Chemical Shift (δ)Tetrazole Ring (C5): ~164 ppm, N-CH₃: ~40 ppm[10]
IR Wavenumber (cm⁻¹)Absence of N-H stretch, C=O Stretch: ~1730, C=N Stretch: 1500-1600, N=N Stretch: 1300-1400
Mass Spec. Molecular Weight156.14 g/mol [10]

Note: Specific chemical shifts and absorption frequencies can vary depending on the solvent used and the specific substitution pattern on the tetrazole ring.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified tetrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer: Filter the solution through a glass wool plug into a clean 5 mm NMR tube to a depth of about 4 cm.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition Parameters (Typical for ¹H NMR):

    • Pulse Angle: 30°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

  • Data Acquisition Parameters (Typical for ¹³C NMR):

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on concentration.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

  • Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

FTIR Spectroscopy Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the dry, finely powdered synthesized compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a die and apply pressure (8-10 tons) to form a thin, transparent pellet.

  • Background Spectrum: Obtain a background spectrum of the empty spectrometer.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for functional groups such as N-H, C=O, C=N, and N=N. The fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for comparison with known spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the capillary tip to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and structural validation of an this compound derivative.

G cluster_synthesis Synthesis cluster_validation Structural Validation Start Starting Materials (e.g., Ethyl Cyanoformate, Sodium Azide) Reaction [3+2] Cycloaddition Reaction Start->Reaction Workup Reaction Work-up & Purification Reaction->Workup Product Synthesized Derivative Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Data Analysis & Structure Confirmation NMR->Data IR->Data MS->Data

Caption: Workflow for Synthesis and Validation.

G cluster_techniques Spectroscopic Techniques cluster_interpretation Data Interpretation NMR NMR (Connectivity) Structure Proposed Structure NMR->Structure IR IR (Functional Groups) IR->Structure MS MS (Molecular Weight) MS->Structure Confirmation Structure Confirmed Structure->Confirmation Consistent Data

Caption: Logic of Spectroscopic Validation.

Alternative and Complementary Validation Methods

While NMR, IR, and MS are the primary tools for structural validation, other techniques can provide valuable complementary information:

  • X-ray Crystallography: This technique provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline sample. It is particularly useful for confirming stereochemistry and resolving ambiguities from spectroscopic data.

  • Elemental Analysis: This method determines the elemental composition of a compound, providing an empirical formula that can be compared with the proposed molecular formula obtained from mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC): HPLC is primarily a separation technique but can be used with a UV detector to assess the purity of the synthesized compound and can be coupled with mass spectrometry (LC-MS) for simultaneous separation and structural analysis.

By employing a combination of these analytical techniques, researchers can confidently validate the structure of synthesized this compound derivatives, ensuring the reliability of their research and the quality of their compounds for further development.

References

A Comparative Guide on the Metabolic Stability of Tetrazoles Versus Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the bioisosteric replacement of a carboxylic acid with a tetrazole is a well-established strategy to enhance a drug candidate's pharmacokinetic profile. A primary driver for this substitution is the frequent improvement in metabolic stability. This guide provides an objective comparison of the metabolic stability of these two functional groups, supported by experimental data and detailed protocols.

Physicochemical Properties: A Quick Overview

While both carboxylic acids and 5-substituted tetrazoles are acidic and can participate in similar interactions with biological targets, their subtle physicochemical differences can significantly influence their metabolic fate.[1][2] Tetrazoles generally exhibit higher lipophilicity compared to their carboxylic acid counterparts.[2][3] Both functional groups are typically ionized at physiological pH.[1][2]

PropertyCarboxylic AcidTetrazoleKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0~4.5 - 5.1[1][2]Both are predominantly ionized at physiological pH, enabling similar ionic interactions with targets.[1][2]
Lipophilicity (logP/logD) LowerHigherThe tetrazole anion is often more lipophilic, which can influence membrane permeability and absorption.[1][4]
Hydrogen Bonding Acts as H-bond donor and acceptorActs as H-bond donor and acceptorBoth can engage in similar hydrogen bonding interactions, but the tetrazole ring offers a more diffuse charge distribution.
Size & Shape Planar carboxylate groupPlanar, five-membered aromatic ring; slightly larger than a carboxylic acid.[1]The larger size of the tetrazole may necessitate adjustments in the target's binding pocket.[1]
Metabolic Stability: A Head-to-Head Comparison

The key advantage of substituting a carboxylic acid with a tetrazole often lies in its enhanced metabolic stability.[1][2] Carboxylic acids are susceptible to several metabolic pathways that can lead to rapid clearance or the formation of reactive metabolites.[1]

Key Metabolic Pathways:

  • Glucuronidation: Carboxylic acids are prone to Phase II metabolism via glucuronidation, forming potentially reactive acyl glucuronides that have been linked to toxicity.[2][5] While tetrazoles can also undergo N-glucuronidation, the resulting N-glucuronides are generally more stable and less reactive.[1][2]

  • Amino Acid Conjugation: This is another common metabolic route for carboxylic acids that tetrazoles are resistant to.[1]

  • β-Oxidation: Carboxylic acids, especially those with aliphatic chains, can be metabolized through β-oxidation, a pathway that tetrazoles resist.[1]

This inherent resistance to common metabolic transformations often results in a longer half-life and improved in vivo efficacy for drugs containing a tetrazole moiety.[1]

Illustrative Experimental Data

The following table summarizes hypothetical but representative data from a liver microsomal stability assay comparing a generic carboxylic acid-containing compound with its tetrazole bioisostere.

ParameterCarboxylic Acid AnalogTetrazole AnalogInterpretation
Target Binding Affinity (Ki) 100 nM120 nMThe tetrazole is a good mimic of the carboxylic acid, with only a modest change in binding affinity.[6]
Cellular Potency (EC50) 500 nM300 nMThe tetrazole analog may have improved cell permeability, leading to better potency in a cellular context.[6]
Metabolic Stability (t½ in liver microsomes) 15 min60 minThe tetrazole is significantly more resistant to metabolism (e.g., glucuronidation) compared to the carboxylic acid, resulting in a longer half-life.[6]
Oral Bioavailability (%F) 10%40%Improved metabolic stability and potentially better absorption can lead to significantly higher oral bioavailability for the tetrazole analog.[6]

Experimental Protocols

Accurate assessment of metabolic stability is crucial for comparing bioisosteres. The following is a detailed protocol for a typical in vitro liver microsomal stability assay.

Objective:

To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time upon incubation with liver microsomes.

Materials:
  • Test compounds (Carboxylic acid and Tetrazole analogs)

  • Pooled liver microsomes (from human or other relevant species)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (with known low, medium, and high clearance)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Methodology:
  • Preparation of Reagents:

    • Prepare stock solutions of test compounds, positive controls, and internal standard in a suitable solvent (e.g., DMSO).

    • Prepare the liver microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[7][8]

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Add the liver microsomal suspension to the wells of a 96-well plate.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).[7][9]

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • For negative controls, add buffer instead of the NADPH regenerating system.

  • Time Points and Reaction Termination:

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.[7]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Visualizations

Metabolic Fate of Carboxylic Acids vs. Tetrazoles

cluster_0 Carboxylic Acid Metabolism cluster_1 Tetrazole Metabolism CA Carboxylic Acid (Drug) AG Acyl Glucuronide (Potentially Reactive) CA->AG Glucuronidation (Major Pathway) AAC Amino Acid Conjugate CA->AAC Amino Acid Conjugation BO β-Oxidation Products CA->BO β-Oxidation Tet Tetrazole (Drug) NG N-Glucuronide (Stable) Tet->NG N-Glucuronidation (Generally Stable)

Caption: A simplified comparison of the primary metabolic pathways for carboxylic acids and tetrazoles.

Experimental Workflow for Microsomal Stability Assay

cluster_workflow Microsomal Stability Assay Workflow cluster_sampling Time-Point Sampling prep 1. Reagent Preparation (Compound, Microsomes, NADPH) incubate 2. Incubation at 37°C (Compound + Microsomes) prep->incubate initiate 3. Initiate Reaction (Add NADPH) incubate->initiate t0 T=0 initiate->t0 t1 T=5 t_n T=60 min terminate 4. Terminate Reaction (Add Acetonitrile + IS) t_n->terminate analyze 5. LC-MS/MS Analysis terminate->analyze data 6. Data Analysis (Calculate t½ and CLint) analyze->data

Caption: A step-by-step workflow for the in vitro microsomal stability assay.

Decision Logic for Bioisosteric Replacement

start Lead Compound with Carboxylic Acid eval Evaluate ADME Properties start->eval decision Metabolic Stability or Toxicity Issue? eval->decision synthesize Synthesize Tetrazole Bioisostere decision->synthesize Yes proceed Proceed with Lead Optimization decision->proceed No compare Head-to-Head Comparison (In Vitro & In Vivo) synthesize->compare decision2 Improved Profile? compare->decision2 optimized Optimized Lead Candidate decision2->optimized Yes rethink Re-evaluate Strategy/ Consider Other Isosteres decision2->rethink No

Caption: A decision-making workflow for considering a tetrazole bioisostere for a carboxylic acid.

References

A Comparative Analysis of the Biological Activities of Ethyl Tetrazole-5-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often utilized as a bioisosteric replacement for the carboxylic acid group to enhance metabolic stability and bioavailability.[1][2] This guide provides a comparative overview of the biological activities of ethyl tetrazole-5-carboxylate and its analogs, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information herein is collated from various studies to offer a clear, data-driven comparison for researchers in drug discovery and development.

Anticancer Activity

Several studies have explored the potential of this compound analogs as anticancer agents. The introduction of various aryl substituents on the tetrazole ring has been a key strategy in developing potent microtubule destabilizers.

Table 1: Anticancer Activity of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole Analogs [3]

Compound IDA-Ring SubstituentD-Ring SubstituentIC50 (μM) vs. SGC-7901IC50 (μM) vs. A549IC50 (μM) vs. HeLa
6-28 2-Chloro3,5-Dimethoxyphenyl0.1500.8900.760
6-29 2-Fluoro3,5-Dimethoxyphenyl0.1100.7500.680
6-30 2-Methyl3,5-Dimethoxyphenyl0.0900.6800.650
6-31 2-Methyl3,4,5-Trimethoxyphenyl0.090 0.650 0.650

IC50 values represent the concentration of the compound required to inhibit the growth of cancer cell lines by 50%. Lower values indicate higher potency.

The data indicates that substitutions at the ortho-position of the A-ring significantly influence the antiproliferative activity, with the 2-methyl group generally showing the highest potency.[3] Compound 6-31 emerged as a particularly potent analog against the tested cancer cell lines.[3]

The antiproliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., SGC-7901, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

G Workflow for In Vitro Anticancer Activity (MTT Assay) cluster_setup Cell Preparation cluster_treatment Compound Exposure cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells add_compounds Add Test Compounds at Various Concentrations seed_cells->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining anticancer activity.

Antimicrobial Activity

This compound analogs have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the effectiveness of these compounds against various bacterial and fungal strains.

Table 2: Antimicrobial Activity (MIC in μM) of Thieno-thiazolo-quinazoline Analogs [4][5]

Compound IDS. aureus (ATCC 25923)MRSA (USA300)E. coli (ATCC 25922)
4 4.975.90-
5 2.44 3.32 -
Gentamycin 2.502.003.2

MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism. Lower values indicate higher potency. '-' indicates no significant activity.

Compound 5 , which incorporates a tetrazole-ethyl carboxylate moiety, demonstrated superior potency against S. aureus and MRSA compared to its analog 4 .[5]

The MIC of the compounds is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains are cultured in appropriate broth overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: A serial dilution of the test compounds is prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

G Workflow for Minimum Inhibitory Concentration (MIC) Assay cluster_prep Preparation cluster_assay Assay Execution cluster_readout Result Determination prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compounds prep_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe_growth Visually Inspect for Bacterial Growth incubate->observe_growth determine_mic Record MIC Value observe_growth->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Enzyme Inhibition

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, enabling it to mimic the interactions of a carboxylate with the active site of enzymes.[1] This property has been exploited in the design of enzyme inhibitors.

A study on the inhibition of the human SIRT5 lysine deacylase enzyme compared a carboxylic acid-containing compound (1 ) with its tetrazole-containing analog (24 ).

Table 3: Enzyme Inhibition of SIRT5 by Carboxylic Acid and Tetrazole Analogs [6]

Compound IDFunctional GroupKi (nM)EC50 (μM)
1 Carboxylic AcidLow nM0.9
24 TetrazoleLow nM1.3

Ki represents the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. EC50 is the concentration of a drug that gives a half-maximal response.

The parent compound 1 and its tetrazole-containing analog 24 exhibited similar inhibitory potencies against SIRT5, with Ki values in the low nanomolar range and comparable EC50 values.[6] This demonstrates the effectiveness of the tetrazole ring as a carboxylic acid bioisostere in this context.

A continuous fluorescence-based assay can be used to determine the inhibitory potency of compounds against SIRT5.

  • Reagents: Recombinant human SIRT5 enzyme, a fluorogenic substrate (e.g., Ac-LGKglut-AMC), and the test compounds.

  • Assay Procedure: The assay is performed in a 96-well plate. The test compound, SIRT5 enzyme, and substrate are mixed in a buffer solution.

  • Fluorescence Measurement: The increase in fluorescence resulting from the enzymatic cleavage of the substrate is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal. The percentage of inhibition is determined by comparing the rates of the compound-treated wells to the DMSO control. IC50 values are then calculated from dose-response curves.

G Bioisosteric Relationship of Tetrazole and Carboxylic Acid cluster_properties Shared Properties cluster_advantages Advantages of Tetrazole carboxylic_acid Carboxylic Acid (-COOH) acidity Similar Acidity (pKa) carboxylic_acid->acidity geometry Planar Geometry carboxylic_acid->geometry h_bond Hydrogen Bonding Capability carboxylic_acid->h_bond tetrazole Tetrazole Ring tetrazole->acidity tetrazole->geometry tetrazole->h_bond metabolic_stability Increased Metabolic Stability tetrazole->metabolic_stability bioavailability Improved Bioavailability tetrazole->bioavailability

Caption: Bioisosteric relationship and advantages of tetrazole over carboxylic acid.

References

Acidity Showdown: 5-Substituted Tetrazoles versus Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative acidity (pKa) of 5-substituted tetrazoles and carboxylic acids, backed by experimental data and detailed protocols.

In the landscape of medicinal chemistry, the strategic replacement of functional groups, known as bioisosterism, is a cornerstone of drug design. One of the most common and successful examples of this strategy is the substitution of a carboxylic acid with a 5-substituted tetrazole. This guide provides an in-depth comparison of the acidity of these two crucial functional groups, presenting experimental data, detailed methodologies for pKa determination, and an illustrative example of their application in targeting the Renin-Angiotensin-Aldosterone System (RAAS).

Acidity at a Glance: A Comparative Analysis

While both 5-substituted tetrazoles and carboxylic acids are acidic functional groups capable of donating a proton, their subtle differences in electronic structure lead to comparable yet distinct pKa values. The acidity of both is largely governed by the stability of their conjugate bases. For carboxylic acids, the negative charge of the carboxylate anion is delocalized across two oxygen atoms through resonance.[1][2] Similarly, the tetrazolate anion delocalizes its negative charge over the four nitrogen atoms of the aromatic ring.[3] This charge delocalization is a key factor contributing to the acidity of both groups.

The pKa values of 5-substituted tetrazoles are remarkably similar to those of their carboxylic acid counterparts, typically falling within the same range.[4] This similarity in acidity is a primary reason why tetrazoles are considered excellent bioisosteres for carboxylic acids, allowing them to mimic the interactions of carboxylic acids with biological targets at physiological pH.[5]

Key Factors Influencing Acidity:
  • Resonance Stabilization: Both the carboxylate and tetrazolate anions are stabilized by resonance, which delocalizes the negative charge and increases the acidity of the parent compound.[1][6]

  • Inductive Effects: Electron-withdrawing substituents near the acidic proton increase acidity by stabilizing the conjugate base, while electron-donating groups decrease acidity.[2][7] This effect is observed in both 5-substituted tetrazoles and substituted carboxylic acids.

Quantitative Data: pKa Comparison

The following table summarizes the experimentally determined pKa values for a selection of 5-substituted tetrazoles and their corresponding carboxylic acid analogs, highlighting their comparable acidity.

Substituent (R)5-Substituted Tetrazole pKaCarboxylic Acid pKa
H4.70[5]3.77[5]
CH₃5.50[5]4.76[5]
C₂H₅5.59[5]4.88[5]
C₆H₅ (Phenyl)4.83[5]4.21[5]
p-NO₂C₆H₄-3.4[7]
o-ClC₆H₄-2.9[7]

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding the ionization state of a compound at a given pH. Below are detailed protocols for two common experimental methods.

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base or acid) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[1][8][9]

Materials and Equipment:

  • pH meter with a combination pH electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Beakers

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

  • The compound of interest (5-substituted tetrazole or carboxylic acid)

  • Deionized water

  • Nitrogen gas source

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.[1]

  • Sample Preparation:

    • Accurately weigh a sample of the compound to prepare a solution of approximately 1 mM concentration in deionized water.[8]

    • Add 0.15 M KCl to the solution to maintain a constant ionic strength.[1]

    • For an acidic analyte, adjust the initial pH of the solution to approximately 1.8-2.0 with 0.1 M HCl.[8]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[1] Maintain a nitrogen atmosphere over the solution throughout the titration.

  • Titration:

    • Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

    • Begin stirring the solution gently.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH reaches approximately 12-12.5.[8]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the compound.[3]

  • Replicates: Perform the titration at least in triplicate to ensure the accuracy and reproducibility of the results.[1]

UV-Vis Spectrophotometry

This method is based on the principle that the protonated and deprotonated forms of a compound often have different UV-Vis absorption spectra. By measuring the absorbance of a solution at various pH values, the pKa can be determined.[10]

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • A series of buffer solutions with known pH values spanning the expected pKa range

  • The compound of interest (must have a chromophore)

  • Deionized water

  • Methanol or other suitable co-solvent if the compound has low water solubility

Procedure:

  • Determine Optimal Wavelengths:

    • Prepare two solutions of the compound at a constant concentration: one at a very low pH (e.g., pH 1-2) where the compound is fully protonated, and one at a very high pH (e.g., pH 12-13) where it is fully deprotonated.

    • Scan the UV-Vis spectrum (e.g., from 200 to 400 nm) for both solutions to identify the wavelengths of maximum absorbance (λmax) for the acidic and basic forms. Select a wavelength where the difference in absorbance between the two forms is maximal.

  • Prepare Sample Solutions:

    • Prepare a series of solutions of the compound at a constant concentration in the buffer solutions of varying pH. Ensure the pH range covers at least 2 pH units above and below the expected pKa.

  • Measure Absorbance:

    • Measure the absorbance of each buffered solution at the predetermined optimal wavelength.

  • Data Analysis:

    • Plot the absorbance versus the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[10]

    • Alternatively, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch and Beer-Lambert laws: pKa = pH + log((A - A_B) / (A_A - A)) where A is the measured absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the fully deprotonated form.

Case Study: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

A prominent example of the successful application of tetrazoles as carboxylic acid bioisosteres is in the development of Angiotensin II Receptor Blockers (ARBs) for the treatment of hypertension. These drugs target the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.[11] In many ARBs, such as Losartan, a tetrazole ring replaces a carboxylic acid group, which is crucial for high-affinity binding to the AT1 receptor, thereby blocking the hypertensive effects of Angiotensin II.[7]

RAAS_Pathway cluster_liver Liver cluster_kidney Kidney cluster_lung Lung Endothelium cluster_adrenal Adrenal Gland cluster_vessels Blood Vessels Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II Aldosterone Aldosterone Na_Reabsorption Sodium & Water Reabsorption (Kidney) Aldosterone->Na_Reabsorption increases Vasoconstriction Vasoconstriction Blood_Pressure Blood Pressure Vasoconstriction->Blood_Pressure leads to increased Angiotensin_I->Angiotensin_II converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to AT1_Receptor->Aldosterone AT1_Receptor->Vasoconstriction Na_Reabsorption->Blood_Pressure leads to increased ARB Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan with tetrazole) ARB->AT1_Receptor block

Caption: Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway and the site of action for ARBs.

This logical diagram illustrates the key steps in the RAAS pathway. Angiotensinogen is converted to Angiotensin I by Renin. Angiotensin I is then converted to the active Angiotensin II by ACE. Angiotensin II binds to the AT1 receptor, leading to vasoconstriction and the release of Aldosterone, both of which increase blood pressure. ARBs, often containing a tetrazole moiety, block the AT1 receptor, thereby inhibiting the effects of Angiotensin II.

Conclusion

The bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole is a well-established and effective strategy in drug design. Their comparable acidity, rooted in the resonance stabilization of their respective conjugate bases, allows tetrazoles to effectively mimic the physiological role of carboxylic acids. The experimental protocols provided herein offer a practical guide for the accurate determination of the pKa values that are fundamental to understanding and predicting the behavior of these important functional groups in biological systems. The successful application of tetrazole-containing drugs targeting the RAAS underscores the significance of this bioisosteric relationship in the development of modern therapeutics.

References

In-Vitro Potency of Tetrazole-Containing Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, has emerged as a versatile scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for carboxylic acids have led to the development of numerous potent and selective therapeutic agents. This guide provides an objective comparison of the in-vitro performance of various tetrazole-containing compounds against other alternatives, supported by experimental data from recent studies.

Data Presentation: Comparative In-Vitro Potency

The following table summarizes the in-vitro potency of representative tetrazole-containing compounds across different therapeutic areas. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from various studies to facilitate a clear comparison with established drugs.

Therapeutic Area Tetrazole Compound Target/Assay IC50 (µM) Reference Compound Reference IC50 (µM) Citation
Anti-inflammatory 1,5-diaryl-substituted tetrazole derivative (Compound 67)COX-22.0Diclofenac SodiumNot specified in text[1]
Anti-inflammatory Compound 7cCOX-20.23CelecoxibNot specified in text[2]
Antihypertensive Compound 101AT1 Receptor Binding0.00013Losartan0.08[1]
Anticancer Compound 5oHepG2 (Liver Cancer Cell Line)1.0 - 4.0Not specified in textNot specified in text[3]
Anticancer Compound 5b, 5f, 5lVarious Cancer Cell Lines1.0 - 4.0Not specified in textNot specified in text[3]
Antifungal Compounds 8, 11, 15, 24, 25Fluconazole-resistant C. auris<0.0625 - 64Fluconazole>64[4]
Antileishmanial 3-chlorophenyl tetrazole (Compound 111)L. braziliensis promastigotes15Not specified in textNot specified in text[1]
Antidiabetic N-(3-(1H-tetrazol-5-yl)phenyl)acetamides (60a, 60b)PTP1BGood inhibitory activityNot specified in textNot specified in text[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the in-vitro potency of tetrazole-containing compounds.

Cyclooxygenase (COX) Inhibition Assay

This assay is employed to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes, which is relevant for anti-inflammatory drug discovery.

  • Objective: To measure the IC50 values of test compounds against COX-1 and COX-2.

  • Method: A colorimetric COX inhibitor screening assay kit is typically used. The assay measures the peroxidase component of COX enzymes. The peroxidase activity is determined by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • Test compounds are dissolved in a suitable solvent (e.g., DMSO) and prepared in various concentrations.

    • The compounds are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

    • The reaction is initiated by the addition of arachidonic acid.

    • The absorbance is measured at 590 nm using a microplate reader.

    • The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

In-Vitro Anticancer Activity Assay (MTT or SRB Assay)

These assays are used to evaluate the cytotoxic effects of compounds on various cancer cell lines.

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Method: The Sulforhodamine B (SRB) assay is a common method.[3] It is based on the ability of SRB to bind to protein components of cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the tetrazole compounds for a specified period (e.g., 48 hours).

    • After incubation, the cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with SRB dye.

    • The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a plate reader.[3]

    • The IC50 values are calculated from the dose-response curves.

Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Objective: To determine the MIC of tetrazole compounds against various bacterial or fungal strains.

  • Method: The broth microdilution method is a widely accepted technique.

  • Procedure:

    • A two-fold serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated under appropriate conditions (e.g., temperature, time).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Signaling Pathway: COX-2 Inhibition by Tetrazole Compounds

COX2_Inhibition cluster_pathway Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Conversion No_Inflammation Reduced Inflammation and Pain Tetrazole_Compound Tetrazole-Containing Inhibitor Tetrazole_Compound->COX2 Inhibition

Caption: COX-2 inhibition pathway by a tetrazole compound.

Experimental Workflow: In-Vitro Potency Analysis

experimental_workflow start Start: Compound Synthesis and Characterization assay_selection Select In-Vitro Assay (e.g., COX, MTT, MIC) start->assay_selection dose_prep Prepare Serial Dilutions of Test Compounds assay_selection->dose_prep incubation Incubate with Biological Target (Enzyme, Cells, Microbes) dose_prep->incubation data_acq Data Acquisition (e.g., Absorbance, Fluorescence) incubation->data_acq data_analysis Data Analysis: Calculate IC50/MIC data_acq->data_analysis comparison Compare Potency with Reference Compounds data_analysis->comparison end End: Identify Lead Compounds comparison->end

Caption: General workflow for in-vitro potency analysis.

References

Tetrazole Derivatives Emerge as Superior Alternatives to Carboxylic Acids in Enhancing Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that the bioisosteric replacement of a carboxylic acid with a tetrazole moiety in drug candidates frequently leads to improved pharmacokinetic profiles, most notably enhanced oral bioavailability. This strategic substitution offers a promising avenue for researchers and drug development professionals to overcome the limitations often associated with carboxylic acid-containing compounds.

The quest for orally active drugs with favorable absorption, distribution, metabolism, and excretion (ADME) properties is a cornerstone of modern medicinal chemistry. Carboxylic acids, while often crucial for target engagement, can present significant challenges, including poor metabolic stability and limited membrane permeability, which in turn can lead to low oral bioavailability.[1][2] A widely adopted and successful strategy to mitigate these drawbacks is the replacement of the carboxylic acid group with a 5-substituted tetrazole ring.[1][2] This comparison guide delves into the experimental data that underscores the advantages of this bioisosteric substitution, providing a clear rationale for its application in drug design.

Physicochemical and In Vitro Permeability Profile: A Head-to-Head Comparison

A systematic evaluation of the physicochemical properties and in vitro permeability of a matched pair of a carboxylic acid and its tetrazole analog highlights the key differences that influence their biological behavior. While both moieties exhibit similar acidity (pKa), the tetrazole derivative generally displays higher lipophilicity (logD).[3] However, this increased lipophilicity does not always translate to higher passive permeability.

PropertyCarboxylic Acid AnalogTetrazole DerivativeKey Implications for Drug Design
pKa ~4.0 - 5.0~4.5 - 5.1Both are predominantly ionized at physiological pH (~7.4), allowing the tetrazole to mimic the ionic interactions of the carboxylate with biological targets.[1][2]
Lipophilicity (logD at pH 7.4) LowerHigherThe higher lipophilicity of the tetrazole can potentially improve membrane permeability and oral absorption.[1][2]
In Vitro Permeability (PAMPA) HigherLowerDespite higher lipophilicity, tetrazoles can exhibit lower passive permeability, possibly due to a larger desolvation penalty from stronger hydrogen bonding interactions.[3][4]
Plasma Protein Binding LowerHigherIncreased plasma protein binding of tetrazole derivatives can influence their distribution and half-life.[3]

PAMPA: Parallel Artificial Membrane Permeability Assay

Experimental studies using the Parallel Artificial Membrane Permeability Assay (PAMPA) have shown that, in some cases, tetrazole derivatives can have lower apparent permeability coefficients compared to their carboxylic acid counterparts.[3] This phenomenon is often attributed to the higher desolvation energy required for the tetrazole ring to cross the lipid membrane, a consequence of its strong hydrogen bonding capacity.[3][4]

In Vivo Oral Bioavailability: The Decisive Advantage

Despite the nuances observed in in vitro permeability assays, the in vivo data for several drug candidates demonstrates the tangible benefits of the tetrazole substitution in achieving effective oral administration. The development of angiotensin II type 1 (AT1) receptor antagonists serves as a classic example. In a series of N-(biphenylylmethyl)imidazole AT1 receptor antagonists, both the carboxylic acid and several of its bioisosteres showed potent in vitro activity. However, only the tetrazole derivative, losartan, proved to be effective after oral administration, a strong indication of its superior oral bioavailability.[5]

While direct head-to-head in vivo pharmacokinetic data for matched pairs is not always publicly available, the established clinical use of numerous tetrazole-containing oral drugs, such as valsartan and candesartan, further solidifies the role of this moiety in enabling oral drug delivery.[6][7][8] For instance, valsartan, a widely prescribed antihypertensive drug, has an oral bioavailability of approximately 23% in its capsule formulation.[9] Candesartan cilexetil, a prodrug that is converted to the active tetrazole-containing candesartan, also demonstrates effective oral absorption.[7][8]

Experimental Protocols

To ensure a standardized and objective comparison, the following experimental protocols are recommended for assessing the oral bioavailability of tetrazole derivatives and their acid analogs.

In Vitro Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Preparation of the PAMPA sandwich: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Compound preparation: The test compounds (tetrazole derivative and carboxylic acid analog) are dissolved in a suitable buffer at a known concentration.

  • Assay: The compound solutions are added to the donor wells of the filter plate. The plate is incubated at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the following equation: Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))] * ln(1 - CA(t)/CD(t)) / (1 - 2CA(t)/CD(t))* Where CA(t) and CD(t) are the concentrations in the acceptor and donor wells at time t, VA is the volume of the acceptor well, and Area is the surface area of the membrane.

In Vivo Oral Bioavailability Study in Rats

Objective: To determine the fraction of an orally administered dose of a compound that reaches the systemic circulation.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used. The animals are cannulated in the jugular vein for blood sampling.

  • Dosing:

    • Intravenous (IV) Administration: A solution of the test compound is administered intravenously via the tail vein at a specific dose (e.g., 1-5 mg/kg).

    • Oral (PO) Administration: A solution or suspension of the test compound is administered orally by gavage at a higher dose (e.g., 10-50 mg/kg).

  • Blood Sampling: Blood samples are collected from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration.

  • Calculation of Absolute Oral Bioavailability (F%): The absolute oral bioavailability is calculated using the following formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Visualizing the Strategy

The decision to employ a tetrazole bioisostere and the typical workflow for its evaluation can be visualized to provide a clear understanding of the process.

G cluster_0 Drug Discovery Cascade Lead_ID Lead Compound with Carboxylic Acid Problem Poor Oral Bioavailability or Metabolic Instability Lead_ID->Problem Strategy Bioisosteric Replacement Problem->Strategy Synthesis Synthesize Tetrazole Analog Strategy->Synthesis Comparison Head-to-Head Comparison Synthesis->Comparison Decision Improved Profile? Comparison->Decision Decision->Strategy No, try other isosteres Candidate Optimized Drug Candidate Decision->Candidate Yes

Caption: Decision workflow for considering a tetrazole bioisostere.

G cluster_1 Comparative Evaluation Workflow start Carboxylic Acid & Tetrazole Analogs physchem Physicochemical Profiling (pKa, logD) start->physchem invitro In Vitro Permeability (e.g., PAMPA) start->invitro invivo In Vivo Pharmacokinetics (Rat Oral Bioavailability) start->invivo data Data Analysis & Comparison physchem->data invitro->data invivo->data report Comprehensive Report data->report

Caption: A typical experimental workflow for comparing bioisosteres.

Conclusion

The replacement of a carboxylic acid with a tetrazole ring is a well-validated and powerful strategy in medicinal chemistry to enhance the oral bioavailability of drug candidates. While in vitro permeability studies can sometimes present a nuanced picture, the collective in vivo evidence and the success of numerous marketed drugs strongly support the utility of this approach. By carefully considering the physicochemical properties and conducting rigorous head-to-head comparisons, researchers can effectively leverage the tetrazole bioisostere to develop orally active medicines with improved therapeutic potential.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl Tetrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of specialized chemical compounds are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl Tetrazole-5-Carboxylate, a compound requiring careful management due to its potential hazards.

Immediate Safety and Handling Precautions

This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] One safety data sheet indicates that heating the substance may cause an explosion. Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE):

When handling this compound, all personnel must wear the following protective gear:

  • Gloves: Chemical-resistant gloves are mandatory.[1]

  • Eye Protection: Safety glasses or goggles to prevent eye contact.[1]

  • Protective Clothing: A lab coat or other suitable protective clothing.[1]

  • Respiratory Protection: Use only in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.[1]

Handling and Storage:

  • Handle the compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[1]

  • Avoid all direct contact with the substance.[2]

  • After handling, wash hands and face thoroughly.

  • Store this compound in a cool, dry, and dark place, away from incompatible materials like oxidizing agents. The container should always be kept tightly closed.[1]

Step-by-Step Disposal Protocol

The primary and universally recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1]

Step 1: Collection and Storage of Waste

  • Place all waste material, including any unused product and contaminated items (e.g., filter paper, gloves), into a clearly labeled, airtight container.

  • Store this waste container in a designated, secure area away from general laboratory traffic and incompatible materials.

Step 2: Consultation with Environmental Health and Safety (EHS)

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

Step 3: Alternative Disposal Method (Expert Consultation Required)

In some cases, and only with the explicit approval of your EHS department and in accordance with all regulations, chemical incineration may be an option.

  • The material may be dissolved or mixed with a combustible solvent.

  • This mixture can then be burned in a chemical incinerator equipped with an afterburner and a scrubber system to neutralize harmful emissions.

  • Important: This method should only be carried out by trained professionals in a licensed facility.

Spill Management:

In the event of a spill, take the following steps immediately:

  • Evacuate all non-essential personnel from the area.

  • Wearing full PPE, carefully sweep or vacuum the spilled solid material into an airtight container, taking care not to create dust.

  • Dispose of the collected material and any contaminated cleaning supplies as hazardous waste, following the procedures outlined above.

  • Wash the spill area thoroughly.

Quantitative Data Summary

PropertyValueSource
Chemical FormulaC4H6N4O2
Molecular Weight142.12 g/mol [3]
Physical StateSolid (Crystal - Powder)
ColorWhite to Almost White
Melting Point94°C

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have this compound Waste collect Step 1: Collect waste in a labeled, airtight container start->collect store Step 2: Store in a designated, secure area collect->store contact_ehs Step 3: Contact Environmental Health & Safety (EHS) store->contact_ehs approved_disposal Step 4: Arrange for pickup by an approved waste disposal plant contact_ehs->approved_disposal incineration_option Alternative: Inquire about chemical incineration (EHS approval required) contact_ehs->incineration_option If available & approved end End: Waste properly disposed approved_disposal->end incineration_option->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure research environment and regulatory compliance. Always consult your institution's specific safety protocols and the latest Safety Data Sheet for the most current information.

References

Essential Safety and Logistics for Handling Ethyl 2H-Tetrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for Ethyl 2H-tetrazole-5-carboxylate, a compound that requires careful management in a laboratory setting.

Chemical Identifier:

  • Name: Ethyl 2H-tetrazole-5-carboxylate

  • Synonyms: Ethyl 1H-tetrazole-5-carboxylate, 1H-Tetrazole-5-carboxylic Acid Ethyl Ester[1]

  • CAS Number: 55408-10-1[1][2]

Primary Hazards:

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling Ethyl 2H-tetrazole-5-carboxylate to minimize exposure and ensure personal safety.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger quantities or when splashing is likely.[2]To prevent eye contact which can cause serious irritation.
Hand Protection Chemically resistant gloves. Inspect gloves for integrity before each use.[1][2][3]To prevent skin contact which can cause irritation.
Skin and Body Protection Protective clothing, such as a lab coat.[1][2] For larger scale operations, chemical-resistant boots may be necessary.[1]To prevent skin contact and contamination of personal clothing.
Respiratory Protection A dust respirator should be used if dust or aerosol generation is likely.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]To prevent inhalation which may cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of Ethyl 2H-tetrazole-5-carboxylate from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Store away from incompatible materials such as oxidizing agents.[1]

  • The storage area should be locked.[2]

2. Preparation and Handling:

  • Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][2]

  • Before handling, ensure all necessary PPE is donned correctly.

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Avoid breathing in dust or fumes.[2]

  • Wash hands thoroughly after handling the material.[1][2]

  • Do not eat, drink, or smoke in the handling area.[2]

3. In Case of a Spill:

  • Ensure adequate ventilation and remove all sources of ignition.[2]

  • Wear appropriate PPE.[2]

  • Prevent further leakage if it is safe to do so.[2]

  • For small spills, sweep up the solid material, taking care not to create dust, and place it into a suitable, labeled container for disposal.[1][2]

  • Absorb any liquid spills with an inert material.[2]

  • Do not allow the product to enter drains or waterways.[2]

4. First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation occurs.[1][2]
Eye Contact Immediately rinse the eyes cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2] Seek medical attention if irritation persists.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of Ethyl 2H-tetrazole-5-carboxylate and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[2]

  • Disposal Method: One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always observe all federal, state, and local environmental regulations.[1][2]

  • Container Disposal: Do not reuse empty containers.[2] Dispose of them as unused product in accordance with approved waste disposal practices.[2]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of Ethyl 2H-tetrazole-5-carboxylate.

G A Receiving & Storage B Preparation & Handling (in Fume Hood with PPE) A->B Inspect Container C Experimentation B->C Proceed with work E Spill? B->E Potential for spill D Waste Collection (Labeled Hazardous Waste) C->D Collect waste G Decontamination C->G Post-experiment H Disposal (Licensed Facility) D->H Dispose via approved method F Spill Cleanup Protocol E->F Yes E->G No F->D Contain & collect spill waste G->B For next use

Caption: Workflow for Safe Handling of Ethyl Tetrazole-5-Carboxylate.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Tetrazole-5-Carboxylate
Reactant of Route 2
Ethyl Tetrazole-5-Carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.